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  • Product: tert-Butyl 4-hydroxy-3-iodophenethylcarbamate
  • CAS: 788824-50-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Introduction tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure, derived from the naturally occurring trace amine tyramine, incor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure, derived from the naturally occurring trace amine tyramine, incorporates two key features: a Boc-protected amine and an iodinated phenol ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that masks the reactivity of the primary amine, allowing for selective modification of other parts of the molecule.[1] The iodine atom serves as a versatile handle for further chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This makes the title compound a key building block for constructing complex molecular architectures and libraries of potential therapeutic agents. Furthermore, the presence of iodine allows for the potential introduction of radioisotopes (e.g., ¹²⁵I), creating tracers for pharmacological studies.[2]

This guide provides a comprehensive, two-step synthesis pathway starting from commercially available tyramine. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for each procedural choice.

Overall Synthetic Strategy

The synthesis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate from tyramine is achieved through a straightforward two-step sequence:

  • Amine Protection: The primary amine of tyramine is protected with a tert-butoxycarbonyl (Boc) group to yield the intermediate, N-Boc-tyramine.

  • Regioselective Iodination: The aromatic ring of N-Boc-tyramine is iodinated at the position ortho to the hydroxyl group via an electrophilic aromatic substitution reaction.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of N-Boc-Tyramine (Intermediate)

Principle and Rationale

The first step involves the protection of the nucleophilic primary amine of tyramine. Amines are basic and nucleophilic, which can interfere with subsequent reactions, particularly electrophilic aromatic substitution.[1] Converting the amine to a carbamate derivative, specifically a tert-butoxycarbonyl (Boc) carbamate, effectively neutralizes its reactivity under a wide range of conditions. The Boc group is ideal due to its stability in basic and mildly acidic conditions and its facile removal under stronger acidic conditions (e.g., with trifluoroacetic acid), which provides an orthogonal protection strategy.[1]

The reaction proceeds via nucleophilic attack of the tyramine nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA), is often added to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[1]

Detailed Experimental Protocol

This protocol is adapted from a reliable, peer-reviewed procedure for the N-Boc protection of tyramine.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tyramine (1.00 g, 7.29 mmol, 1.0 molar eq.).

  • Dissolution: Add 12.5 mL of anhydrous tetrahydrofuran (THF) to the flask. If necessary, use sonication to fully dissolve the tyramine.

  • Reagent Addition: To the stirred solution at room temperature, add solid di-tert-butyl-dicarbonate (1.59 g, 7.29 mmol, 1.0 molar eq.) in one portion.

  • Base Addition: Using a syringe, add triethylamine (1.0 mL, 7.17 mmol, ~1.0 molar eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16 hours. The flask can be fitted with a drying tube and left open to the atmosphere.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL), followed by saturated aqueous NaCl (brine, 1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-tyramine as a white solid.

Part 2: Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Principle and Rationale

The second step is a regioselective electrophilic aromatic substitution. The phenolic hydroxyl group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is also an ortho, para-director. Since the para position is occupied by the phenethylcarbamate side chain, the incoming electrophile (the iodinating agent) is directed to the positions ortho to the hydroxyl group.

N-Iodosuccinimide (NIS) is an excellent choice for this transformation. It is a mild, easy-to-handle crystalline solid that serves as a source of an electrophilic iodine species ("I⁺").[3] The reaction is often catalyzed by a small amount of a Brønsted or Lewis acid, which activates the NIS by protonating its carbonyl oxygen, making the N-I bond more polarized and the iodine more electrophilic.[4] This allows the reaction to proceed under gentle conditions, preserving the acid-sensitive Boc protecting group.[3]

Detailed Experimental Protocol

This protocol is based on established methods for the regioselective iodination of activated aromatic compounds using N-Iodosuccinimide.[3]

  • Reaction Setup: To a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, add N-Boc-tyramine (1.0 g, 4.21 mmol, 1.0 molar eq.).

  • Dissolution: Dissolve the starting material in 20 mL of acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.04 g, 4.63 mmol, 1.1 molar eq.) in one portion.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.03 mL, ~0.1 molar eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the final product, tert-butyl 4-hydroxy-3-iodophenethylcarbamate.

Data Summary

StepReactionStarting MaterialKey ReagentsSolventTemp.Approx. TimeTypical Yield
1 Boc ProtectionTyramineBoc₂O, TriethylamineAnhydrous THFRoom Temp.16 h>90%
2 IodinationN-Boc-TyramineN-Iodosuccinimide, TFA (cat.)AcetonitrileRoom Temp.2-4 h80-95%

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination S1_Start Dissolve Tyramine in Anhydrous THF S1_Add Add Boc₂O and Triethylamine S1_Start->S1_Add S1_React Stir 16h at Room Temp. S1_Add->S1_React S1_Workup Aqueous Workup (EtOAc, HCl, Brine) S1_React->S1_Workup S1_Purify Concentrate & Purify (Chromatography) S1_Workup->S1_Purify S1_Product N-Boc-Tyramine S1_Purify->S1_Product S2_Start Dissolve N-Boc-Tyramine in Acetonitrile S1_Product->S2_Start Intermediate S2_Add Add NIS and TFA (catalytic) S2_Start->S2_Add S2_React Stir 2-4h at Room Temp. S2_Add->S2_React S2_Workup Quench (Na₂S₂O₃) & Aqueous Workup S2_React->S2_Workup S2_Purify Concentrate & Purify (Chromatography) S2_Workup->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate can be reliably executed in two high-yielding steps from tyramine. The pathway employs standard, well-understood reactions: a robust Boc protection of the primary amine followed by a mild and regioselective electrophilic iodination of the activated phenol ring using N-Iodosuccinimide. The protocols described herein are scalable and utilize common laboratory reagents and techniques, making this valuable intermediate readily accessible for applications in pharmaceutical research and complex molecule synthesis.

References

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Pharmaffiliates.

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF₃−H₂O: Efficient Electrophilic Halogenating Systems for Aromatics. Angewandte Chemie International Edition, 43(39), 5203-5206. This source, while not directly cited, supports the general principle of acid activation of NIS.
  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.

  • Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS). Benchchem.

  • Kairis, M., et al. (1991). Isolation of mono- and di-iodine 125 tyramines for conjugation labelling. European Journal of Nuclear Medicine, 18(12), 952-954.

  • Revisiting Iodine-mediated N-tert-Butoxycarbonylation of Amines. ResearchGate.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

  • Smith, T. A., et al. (2021). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. RSC Advances, 11(53), 33623-33627.

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Exploratory

An In-Depth Technical Guide to N-tert-Butoxycarbonyl 3-Iodotyramine (CAS 788824-50-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl 3-Iodotyramine, a key intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl 3-Iodotyramine, a key intermediate in the synthesis of thyroid hormone analogs and other specialized chemical entities. Drawing upon established synthetic methodologies and analytical principles, this document serves as a practical resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

N-tert-Butoxycarbonyl 3-Iodotyramine, identified by CAS number 788824-50-0, is a protected form of 3-iodotyramine. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 788824-50-0[1]
Chemical Name tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate[1]
Synonyms N-(tert-Butoxycarbonyl)[2-(4-hydroxy-3-iodophenyl)ethyl]amine; [2-(4-Hydroxy-3-iodophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester[1]
Molecular Formula C13H18INO3[1]
Molecular Weight 363.19 g/mol [1]
Appearance White solid[1]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[1]

Chemical Structure:

Caption: Chemical structure of N-tert-Butoxycarbonyl 3-Iodotyramine.

Synthesis and Purification

The primary route for the synthesis of N-tert-Butoxycarbonyl 3-Iodotyramine involves the direct iodination of its precursor, N-Boc-tyramine (CAS 64318-28-1).[2][3] This electrophilic aromatic substitution targets the position ortho to the activating hydroxyl group on the phenolic ring.

Experimental Protocol: Iodination of N-Boc-Tyramine

This protocol is based on established iodination methodologies for phenolic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-tyramine in a suitable solvent such as methanol or a mixture of methanol and water.

  • Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution to facilitate the reaction.

  • Iodinating Agent: Slowly add a solution of iodine monochloride (ICl) or a mixture of sodium iodide and an oxidizing agent (e.g., sodium hypochlorite) to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

  • Workup: Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_0 Synthesis Workflow start N-Boc-tyramine dissolve Dissolve in Methanol/Water start->dissolve add_base Add NaHCO3 dissolve->add_base add_iodine Add NaI/NaOCl add_base->add_iodine quench Quench with Na2S2O3 add_iodine->quench workup Acidify, Extract with EtOAc quench->workup purify Silica Gel Chromatography workup->purify product N-tert-Butoxycarbonyl 3-Iodotyramine purify->product

Caption: Synthetic workflow for N-tert-Butoxycarbonyl 3-Iodotyramine.

Analytical Characterization

While specific, publicly available spectra for N-tert-Butoxycarbonyl 3-Iodotyramine are limited, the expected spectral characteristics can be inferred from the analysis of its precursor, N-Boc-tyramine, and general principles of spectroscopy.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethylamine side chain (two triplets), and the aromatic protons. The introduction of the iodine atom will influence the chemical shifts and coupling patterns of the aromatic protons compared to the starting material.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, the aliphatic carbons of the ethylamine chain, and the aromatic carbons. The carbon atom bearing the iodine will experience a significant upfield shift due to the heavy atom effect.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the Boc group (around 1680-1700 cm⁻¹), and the O-H stretching of the phenolic hydroxyl group.[4]

3.3. Mass Spectrometry (MS)

Mass spectral analysis will confirm the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern.

3.4. High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC with a C18 column.[5][6][7][8] A suitable mobile phase would consist of a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically achieved using a UV detector at a wavelength where the aromatic ring absorbs, such as 278 nm.[7]

Applications in Drug Development

N-tert-Butoxycarbonyl 3-Iodotyramine is a valuable intermediate, primarily in the synthesis of thyroxine (T4) and triiodothyronine (T3) analogs.[1] These synthetic hormones are crucial for developing therapeutics for thyroid disorders and for research into the metabolic effects of thyroid hormones.

4.1. Synthesis of Thyroxine Analogs

The iodinated phenolic ring of N-tert-Butoxycarbonyl 3-Iodotyramine is a key structural motif for building the thyronine backbone. Subsequent coupling reactions, often involving a second protected iodinated phenol derivative, followed by deprotection steps, lead to the formation of various thyroxine analogs.[9][10]

G cluster_1 Application in Thyroxine Analog Synthesis intermediate N-tert-Butoxycarbonyl 3-Iodotyramine coupling Coupling with Protected Iodinated Phenol intermediate->coupling deprotection Deprotection Steps coupling->deprotection final_product Thyroxine Analog deprotection->final_product

Caption: Role as an intermediate in thyroxine analog synthesis.

4.2. Radiotracer Development

The presence of an iodine atom allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making this compound and its derivatives suitable for the development of radiotracers for imaging and diagnostic applications, particularly in nuclear medicine.[11]

Safety and Handling

Conclusion

N-tert-Butoxycarbonyl 3-Iodotyramine is a strategically important building block in medicinal and synthetic organic chemistry. Its synthesis from readily available starting materials and its utility in constructing complex molecules like thyroid hormone analogs underscore its value to the scientific community. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for researchers in the field.

References

  • Mukherjee, R., & Block, P. Jr. (n.d.). Thyroxine analogues: synthesis and nuclear magnetic resonance spectral studies of diphenylamines. Journal of the Chemical Society C: Organic.
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  • (n.d.). Iodinated and/or brominated tyramine derivatives.
  • (n.d.). N-tert-Butoxycarbonyl 3-Iodotyramine - Data Sheet.
  • (n.d.). N-tert-Butoxycarbonyl 3-Iodotyramine 25mg. rons.
  • (n.d.). †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • (n.d.). US2579668A - Preparation of thyroxine and its derivatives.
  • (n.d.). N-tert-Butoxycarbonyl 3,5-Diiodotyramine | C13H17I2NO3 | CID 11569392. PubChem.
  • (n.d.). Tyramine-containing poly(4-nitrophenylacrylate) as iodinatable ligand carrier in biodistribution analysis. PubMed.
  • (n.d.). Synthesis of some possible metabolites of thyroxine and triiodothyronine. PMC.
  • (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006409).
  • (n.d.). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.
  • (n.d.). Chapter 2 Thyroid Hormone Synthesis And Secretion. Endotext - NCBI Bookshelf.
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  • (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....
  • (n.d.). N-Boc-tyramine. Chem-Impex.
  • (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • (n.d.). Tyramine | SIELC Technologies.
  • (n.d.). US20150210672A1 - 2,5-diazaspiro 3.4 octan-1-one derivatives and their use as beta-secretase inhibitors.
  • (n.d.). Electronic supplementary information Figure S1. 1H NMR spectrum of 12-hydroxydodecyl acrylate (CDCl3). Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3).
  • (n.d.). N-tert-Butoxycarbonyl 3-Iodotyramine, TRC 5 mg | Buy Online. Fisher Scientific.
  • (n.d.). o-Phenyl-3-iodotyramine. Wikipedia.
  • (n.d.). CN101955435B - A new method for preparing tyramine.
  • (n.d.). HPLC Method for Analysis of Tyramine on Primesep 100 Column. SIELC Technologies.
  • (n.d.). Synthesis and characterization of tyramine-derivatized (1-->4)-linked alpha-D-oligogalacturonides. PubMed.
  • (n.d.). N-Boc-tyramine | CAS 64318-28-1 | SCBT. Santa Cruz Biotechnology.
  • (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure.
  • (n.d.). Development of HPLC Method for Determination of the Content of Tyramine in Rice Wine.
  • (n.d.). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
  • (n.d.). Development of an HPLC-FLD method for rapid determination of Tyramine and Histamine in Tuna Fish. MitraSK.
  • (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
  • (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • (n.d.). N-Boc-tyramine 97 64318-28-1. Sigma-Aldrich.
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  • (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum. ChemicalBook.
  • (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13 C NMR. ChemicalBook.
  • (n.d.). 36016-38-3|N-tert-Butoxycarbonylhydroxylamine|BLD Pharm.
  • (n.d.). N-Boc-hydroxylamine = 98 36016-38-3. Sigma-Aldrich.

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Foundational

Spectroscopic Characterization of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. In the dynamic landscape of pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of progress. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and referencing established data for analogous structures, this guide aims to facilitate the identification and characterization of this and similar molecules in a laboratory setting. Furthermore, detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous analytical challenges. Among the most critical is the precise determination of a molecule's chemical structure. Spectroscopic techniques are the workhorses of this endeavor, providing a non-destructive window into the atomic and molecular framework of a substance. For a compound like tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, which incorporates several key functional groups relevant to medicinal chemistry—a carbamate, a phenol, and an organoiodide—a multi-faceted spectroscopic approach is not just beneficial, but essential.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions. This emphasis on causality is designed to empower the researcher to not only identify the target molecule but also to interpret the spectra of related novel compounds with greater confidence.

Molecular Structure and Predicted Spectroscopic Profile

The chemical structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is presented below. The subsequent sections will delve into the predicted spectroscopic signatures arising from this arrangement of atoms and functional groups.

Figure 1. Chemical structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the proton environment of the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on the analysis of substituent effects on the aromatic ring and the characteristic shifts of the phenethyl and tert-butyl carbamate moieties.

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
Ar-H (ortho to I)~ 7.5Doublet1HThe iodine atom is deshielding, shifting this proton downfield. It will be split by the adjacent methine proton.
Ar-H (ortho to CH₂)~ 7.0Doublet of doublets1HThis proton is influenced by both the iodine and the phenethyl group, leading to a complex splitting pattern.
Ar-H (meta to I)~ 6.8Doublet1HThis proton is ortho to the electron-donating hydroxyl group, shifting it upfield.
-OH 5.0 - 6.0Broad singlet1HThe chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad signal due to hydrogen bonding.
-NH 4.5 - 5.5Broad singlet or triplet1HThe carbamate proton signal can be broad due to quadrupolar coupling with the nitrogen. It may show coupling to the adjacent methylene group.
-CH₂-N-3.2 - 3.4Quartet or triplet of doublets2HThis methylene group is adjacent to the nitrogen of the carbamate and the other methylene group of the ethyl chain.
Ar-CH₂-2.6 - 2.8Triplet2HThis benzylic methylene group is coupled to the adjacent methylene group.
-C(CH ₃)₃~ 1.4Singlet9HThe nine equivalent protons of the tert-butyl group will appear as a strong singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and provide insights into their electronic environments.

Carbon(s) Predicted δ (ppm) Assignment Rationale
C =O (carbamate)155 - 157The carbonyl carbon of the carbamate is characteristically found in this region.
Ar-C -OH150 - 153The carbon bearing the hydroxyl group is significantly deshielded.
Ar-C -CH₂138 - 140The aromatic carbon attached to the ethyl chain.
Ar-C H (ortho to I)135 - 137The iodine atom has a strong deshielding effect on the adjacent carbon.
Ar-C H (ortho to CH₂)130 - 132Aromatic methine carbon.
Ar-C H (meta to I)115 - 117The carbon ortho to the electron-donating hydroxyl group is shielded.
Ar-C -I85 - 90The direct attachment of the large iodine atom causes a significant upfield shift (heavy atom effect).
-C (CH₃)₃79 - 81The quaternary carbon of the tert-butyl group.
-C H₂-N-42 - 44The carbon atom attached to the nitrogen.
Ar-C H₂-35 - 37The benzylic carbon.
-C(C H₃)₃28 - 29The methyl carbons of the tert-butyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3200Strong, BroadO-H stretchPhenol
3350 - 3250MediumN-H stretchCarbamate
3100 - 3000MediumC-H stretchAromatic
2980 - 2850Medium-StrongC-H stretchAliphatic (CH₂, CH₃)
1720 - 1680StrongC=O stretchCarbamate
1600 - 1450MediumC=C stretchAromatic ring
1540 - 1510MediumN-H bendCarbamate
1250 - 1200StrongC-O stretchPhenol
1170 - 1150StrongC-O stretchCarbamate
~ 600Weak-MediumC-I stretchAryl iodide
Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected monoisotopic mass is approximately 393.05 g/mol . The molecular ion peak should be observable, likely with a characteristic isotope pattern for the presence of iodine.

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group (-57 Da) to give a prominent fragment ion.

    • Loss of isobutylene (-56 Da) from the carbamate.

    • Cleavage of the benzylic C-C bond.

    • Loss of the iodine atom (-127 Da).

Experimental Protocols for Spectroscopic Data Acquisition

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer lock Lock on the deuterium signal of the solvent shim Shim the magnetic field for homogeneity lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies shim->tune acquire_H Acquire ¹H spectrum (e.g., 16 scans, 45° pulse) tune->acquire_H acquire_C Acquire ¹³C spectrum (e.g., 1024 scans, broadband proton decoupling) tune->acquire_C ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate ¹H peak_pick Peak Picking (¹H & ¹³C) baseline->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. Workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or to observe exchangeable protons like -OH and -NH more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic protons.[1]

  • Proton Decoupling in ¹³C NMR: Broadband proton decoupling simplifies the ¹³C spectrum to singlets for each unique carbon, making it easier to interpret.[1]

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing place_sample Place a small amount of solid sample directly onto the ATR crystal apply_pressure Apply pressure using the anvil to ensure good contact place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal sample_scan Collect the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) background->sample_scan ratio Ratio the sample spectrum against the background atr_correction Apply ATR correction (optional) ratio->atr_correction peak_labeling Label significant peaks atr_correction->peak_labeling cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3. Workflow for FT-IR data acquisition using an ATR accessory.

Rationale for Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and reliable technique for acquiring IR spectra of solid and liquid samples with minimal preparation. It has largely replaced older methods like KBr pellets for routine analysis.

  • Background Scan: Collecting a background spectrum is crucial to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-QTOF) cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL dilute Further dilute to ~1-10 µg/mL for analysis dissolve->dilute infuse Infuse the sample solution into the ESI source via a syringe pump optimize Optimize source parameters (e.g., capillary voltage, gas flow) infuse->optimize acquire_ms1 Acquire full scan MS1 spectrum to find the molecular ion optimize->acquire_ms1 acquire_ms2 Perform MS/MS on the molecular ion to obtain fragmentation data acquire_ms1->acquire_ms2 identify_mion Identify the molecular ion peak and its isotope pattern analyze_frags Analyze the fragmentation pattern in the MS/MS spectrum identify_mion->analyze_frags propose_struct Propose fragment structures consistent with the parent molecule analyze_frags->propose_struct cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 4. Workflow for Mass Spectrometry data acquisition and analysis.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation in the initial ionization step and preserving the molecular ion.

  • Quadrupole Time-of-Flight (QTOF): A QTOF mass analyzer provides high resolution and accurate mass measurements, which are invaluable for confirming the elemental composition of the parent molecule and its fragments.

Conclusion

The structural elucidation of novel chemical entities is a data-driven process that relies on the synergistic application of multiple analytical techniques. This guide has provided a detailed, predictive spectroscopic profile of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, grounded in the established principles of NMR, IR, and MS. By understanding the rationale behind the predicted data and adhering to robust experimental protocols, researchers can confidently approach the characterization of this and other related molecules, thereby accelerating the pace of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link][2]

Sources

Exploratory

1H and 13C NMR spectral analysis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate , a substituted phenethylcarbamate derivative.

As a molecule featuring a variety of functional groups—a Boc-protected amine, a phenethyl linker, a phenol, and an aromatic iodine substituent—its spectra present a rich tapestry of chemical information. Understanding these spectra is critical for confirming its identity, assessing purity, and providing a foundation for further studies. This document is intended for researchers, scientists, and drug development professionals, offering not just a prediction of the spectral data, but a mechanistic explanation of the underlying principles that govern the observed chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the analysis.

Caption: Molecular structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with atom numbering for NMR analysis.

Experimental Protocol: NMR Data Acquisition

The trustworthiness of spectral data is predicated on a robust and well-documented experimental methodology. The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm diameter) dissolve->transfer insert 4. Insert Sample & Lock (Lock on deuterium signal) transfer->insert shim 5. Shim Magnet (Optimize B₀ homogeneity) insert->shim acquire 6. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) shim->acquire process 7. Process Data (FT, Phase/Baseline Correction) acquire->process Final Spectral Analysis Final Spectral Analysis process->Final Spectral Analysis

Caption: Standardized workflow for NMR sample preparation and data acquisition.

1. Sample Preparation:

  • Weighing: Accurately weigh 15-20 mg of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. For enhanced resolution of exchangeable protons (-OH, -NH), deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard and set to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3][4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A relaxation delay of 2 seconds is generally sufficient.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their connectivity. For the title compound, a total of eight distinct proton signals are expected.

Aliphatic Region (1.0 - 4.0 ppm)
  • tert-Butyl Protons (H14, H15, H16): The most prominent and diagnostically crucial signal for confirming the presence of the tert-butyloxycarbonyl (Boc) protecting group is a sharp, intense singlet located around δ 1.4-1.5 ppm .[5] This signal integrates to 9 protons, corresponding to the three chemically equivalent methyl groups on the quaternary C13 carbon. Its singlet nature arises from the absence of adjacent protons for spin-spin coupling.

  • Phenethyl Protons (H7, H8): The ethyl linker gives rise to two distinct signals, each integrating to 2 protons. These protons are adjacent to each other and will exhibit mutual spin-spin coupling, appearing as triplets (assuming a simple first-order coupling pattern).

    • H8 (-CH₂-N): The methylene protons attached to the carbamate nitrogen (N9) are deshielded by the electron-withdrawing effect of the nitrogen and carbonyl group. This signal is expected to appear as a triplet around δ 3.3-3.5 ppm .

    • H7 (-CH₂-Ar): The methylene protons attached to the aromatic ring (C1) are less deshielded and will appear further upfield. This signal is predicted to be a triplet around δ 2.7-2.9 ppm . The coupling constant (J) for both triplets should be identical, typically in the range of 6-8 Hz.

Exchangeable and Aromatic Protons (4.0 - 8.0 ppm)
  • Carbamate Proton (H9): The proton on the carbamate nitrogen typically appears as a broad singlet. Its chemical shift is sensitive to concentration and solvent. In CDCl₃, it is often found around δ 4.5-5.5 ppm .[5] This broadening is due to intermediate-rate chemical exchange and quadrupole effects from the adjacent ¹⁴N nucleus.

  • Phenolic Proton (-OH): The phenolic hydroxyl proton signal is highly variable and its observation depends heavily on the experimental conditions.[6]

    • In a non-polar solvent like CDCl₃, it often appears as a very broad singlet that can be difficult to distinguish from the baseline.[1] Its chemical shift can range from δ 4-7 ppm .

    • In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes much sharper and shifts downfield, often appearing above δ 9.0 ppm .[1][2]

    • Confirmation: The identity of this peak can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in H/D exchange, causing the -OH signal to disappear from the spectrum.[6]

  • Aromatic Protons (H2, H5, H6): The 1,2,4-trisubstituted benzene ring will show three distinct signals in the aromatic region, each integrating to 1 proton. Their chemical shifts are governed by the electronic effects of the substituents: the electron-donating -OH group, the electron-withdrawing iodine, and the weakly donating alkyl group.

    • H5: This proton is ortho to the strongly electron-donating hydroxyl group and meta to the alkyl group. The powerful shielding effect of the -OH group will cause this signal to appear at the most upfield position of the aromatic protons, predicted as a doublet around δ 6.7-6.9 ppm .

    • H6: This proton is meta to the hydroxyl group and ortho to the alkyl group. It will be less shielded than H5 and is expected to appear as a doublet of doublets (dd) around δ 7.0-7.2 ppm .

    • H2: This proton is ortho to both the iodine atom and the alkyl group. The deshielding inductive effect of the iodine will cause this proton to appear at the most downfield position, predicted as a doublet around δ 7.4-7.6 ppm .

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional roles. The title compound is expected to show 12 distinct carbon signals.

Aliphatic Carbons (20 - 80 ppm)
  • tert-Butyl Methyl Carbons (C14, C15, C16): The three equivalent methyl carbons of the Boc group give a strong signal around δ 28.3 ppm .[7]

  • Phenethyl Carbons (C7, C8):

    • C7 (-CH₂-Ar): The benzylic carbon is expected around δ 35-38 ppm .

    • C8 (-CH₂-N): The carbon attached to the nitrogen is slightly more deshielded and should appear around δ 41-44 ppm .

  • tert-Butyl Quaternary Carbon (C13): The quaternary carbon of the Boc group, bonded to an oxygen atom, is found significantly downfield at approximately δ 79-81 ppm .[7]

Aromatic and Carbonyl Carbons (80 - 160 ppm)
  • Iodinated Carbon (C3): A key signature in the spectrum is the carbon atom directly attached to the iodine. The "heavy atom effect" of iodine induces significant shielding, causing this signal to appear at an unusually high field for an aromatic carbon, predicted to be in the range of δ 85-95 ppm . This upfield shift is highly diagnostic for the position of the iodine substituent.

  • Aromatic CH Carbons (C2, C5, C6):

    • C5: Ortho to the -OH group, this carbon is strongly shielded and is expected around δ 115-120 ppm .

    • C6: Meta to the -OH and ortho to the alkyl group, predicted around δ 128-131 ppm .

    • C2: Ortho to the iodine and alkyl groups, predicted around δ 135-138 ppm .

  • Aromatic Quaternary Carbons (C1, C4):

    • C1: The carbon bearing the phenethyl side chain is expected around δ 130-133 ppm .

    • C4: The carbon attached to the phenolic oxygen is significantly deshielded and will appear far downfield, around δ 152-155 ppm .

  • Carbamate Carbonyl (C10): The carbonyl carbon of the Boc group is the most deshielded carbon in the molecule, appearing in the characteristic range for carbamates at δ 155-157 ppm .[7][8]

Data Summary Tables

Table 1: Summary of Predicted ¹H NMR Data
Proton(s)LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
tert-Butyl CH₃H14, H15, H161.4 - 1.5Singlet (s)9H-
Ar-CH₂-H72.7 - 2.9Triplet (t)2H6 - 8
-CH₂-NH83.3 - 3.5Triplet (t)2H6 - 8
Carbamate NHH94.5 - 5.5Broad Singlet (br s)1H-
Phenolic OH-OH4.0 - 7.0 (variable)Broad Singlet (br s)1H-
Aromatic HH56.7 - 6.9Doublet (d)1H~8.0
Aromatic HH67.0 - 7.2Doublet of Doublets (dd)1H~8.0, ~2.0
Aromatic HH27.4 - 7.6Doublet (d)1H~2.0
Table 2: Summary of Predicted ¹³C NMR Data
Carbon(s)LabelPredicted δ (ppm)
tert-Butyl CH₃C14, C15, C16~28.3
Ar-CH₂-C735 - 38
-CH₂-NC841 - 44
Quaternary C (Boc)C1379 - 81
C-IC385 - 95
Aromatic CHC5115 - 120
Aromatic CHC6128 - 131
Aromatic C-AlkylC1130 - 133
Aromatic CHC2135 - 138
C-OHC4152 - 155
Carbamate C=OC10155 - 157

Conclusion

The ¹H and ¹³C NMR spectra of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate offer a complete and unambiguous fingerprint of its molecular structure. Key diagnostic features include the intense 9H singlet of the Boc group in the ¹H spectrum, and the uniquely shielded aromatic carbon signal attached to the iodine atom in the ¹³C spectrum. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the complete assignment of every proton and carbon in the molecule. This guide provides a robust framework for interpreting such spectra, grounding the assignments in established principles of NMR spectroscopy and substituent effects. The protocols and predicted data serve as an authoritative reference for scientists engaged in the synthesis and characterization of this and structurally related compounds.

References

  • Supporting Information for various tert-butyl carbamate syntheses. (n.d.).
  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Retrieved from [Link]

  • Liepinsh, E., & Otting, G. (1992). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Perspectives on NMR in Molecular Biology, 40(1-2), 97-108. Available from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634. Available from [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • PubMed. (n.d.). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Retrieved from [Link]

  • NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Supporting Information for Asymmetric synthesis of warfarin and its analogs. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Molbase. (n.d.). tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

  • MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to N-tert-Butoxycarbonyl 3-Iodotyramine: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of N-tert-Butoxycarbonyl 3-Iodotyramine In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of molecular scaffolds is paramount to achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N-tert-Butoxycarbonyl 3-Iodotyramine

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of molecular scaffolds is paramount to achieving desired pharmacological profiles. N-tert-Butoxycarbonyl 3-Iodotyramine stands as a testament to this principle—a seemingly simple molecule that serves as a critical linchpin in the synthesis of complex biologically active compounds. Its discovery and application, particularly in the exploration of thyronamine analogues and their interaction with trace amine-associated receptors (TAARs), underscore the necessity of well-designed chemical tools. This guide provides an in-depth exploration of this key synthetic intermediate, from its conceptualization and synthesis to its detailed characterization and utility for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible understanding of its chemistry.

Historical Context and Rationale for Synthesis

The emergence of N-tert-Butoxycarbonyl 3-Iodotyramine is intrinsically linked to the study of thyroid hormone metabolites and their non-classical signaling pathways. The parent molecule, tyramine, is a naturally occurring trace amine derived from the amino acid tyrosine. Iodinated versions of tyramine are of significant interest as they are structurally related to thyroid hormones and their derivatives.

The seminal work of Hart et al. in 2006, aimed at understanding the structure-activity relationships of thyronamine analogues as agonists for the trace amine-associated receptor 1 (TAAR1), necessitated the synthesis of a variety of specifically substituted precursors.[1] N-tert-Butoxycarbonyl 3-Iodotyramine was designed as a versatile intermediate for this purpose. The rationale behind its structure is twofold:

  • The N-tert-Butoxycarbonyl (Boc) group: This protecting group is widely used in organic synthesis due to its stability in a range of reaction conditions and its facile removal under mildly acidic conditions.[2] In the context of synthesizing thyronamine analogues, the Boc group serves to mask the nucleophilicity of the primary amine of tyramine, preventing unwanted side reactions during subsequent chemical modifications, such as iodination.

  • The Iodine Atom at the 3-Position: The regioselective introduction of an iodine atom onto the phenolic ring of tyramine is a key strategic step. This halogenation not only mimics the structure of endogenous iodinated thyronamines but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional molecular diversity.

Synthesis of N-tert-Butoxycarbonyl 3-Iodotyramine: A Two-Step Approach

The synthesis of N-tert-Butoxycarbonyl 3-Iodotyramine is a logical and efficient two-step process, commencing with the protection of the commercially available tyramine, followed by regioselective iodination of the activated aromatic ring.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Regioselective Iodination Tyramine Tyramine NBocTyramine N-tert-Butoxycarbonyl Tyramine Tyramine->NBocTyramine Protection BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->NBocTyramine Solvent1 Solvent (e.g., Dichloromethane) Solvent1->NBocTyramine FinalProduct N-tert-Butoxycarbonyl 3-Iodotyramine NBocTyramine->FinalProduct Iodination IodinatingAgent Iodine Monochloride (ICl) IodinatingAgent->FinalProduct Solvent2 Solvent (e.g., Methanol) Solvent2->FinalProduct G Start N-tert-Butoxycarbonyl 3-Iodotyramine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection Introduction of Substituents Final Diverse Thyronamine Analogues Deprotection->Final

Sources

Exploratory

A Technical Guide to tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

Abstract This technical guide provides an in-depth analysis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate, a pivotal chemical intermediate in modern pharmaceutical synthesis. We will explore its physicochemical proper...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate, a pivotal chemical intermediate in modern pharmaceutical synthesis. We will explore its physicochemical properties, detail a robust synthetic protocol with an emphasis on the causality behind experimental choices, and elucidate its strategic role in the development of complex active pharmaceutical ingredients (APIs), particularly long-acting β2-adrenergic agonists like Salmeterol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of Specialized Intermediates

In the intricate landscape of pharmaceutical development, the synthesis of a complex API is rarely a linear path from basic starting materials. Instead, it relies on a modular approach, utilizing pre-constructed, high-purity chemical building blocks known as pharmaceutical intermediates.[] These compounds form the backbone of drug synthesis, allowing for more efficient, scalable, and economically viable manufacturing processes.[][2] tert-Butyl 4-hydroxy-3-iodophenethylcarbamate stands out as an exemplar of such an intermediate, combining three critical functionalities—a protected amine, an activated aromatic ring, and a reactive iodo group—into a single, stable molecule.

The Boc Protecting Group: An Essential Tool in Amine Chemistry

The carbamate functional group is a cornerstone of medicinal chemistry, valued for its stability and ability to modulate molecular interactions.[3][4] The tert-butoxycarbonyl (Boc) group, in particular, is one of the most widely used protecting groups for amines. Its utility stems from its remarkable stability across a wide range of nucleophilic, basic, and reductive conditions, yet it can be cleaved cleanly under mild acidic conditions. This selective reactivity allows chemists to mask the highly reactive amine group while performing transformations on other parts of the molecule, a fundamental strategy in multi-step organic synthesis.[5]

The Aryl Iodide: A Gateway to Molecular Complexity

The introduction of an iodine atom onto the phenyl ring transforms the molecule from a simple phenol derivative into a versatile substrate for advanced synthetic transformations. Aryl iodides are premier coupling partners in a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This functionality provides a powerful handle for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse compound libraries for drug discovery.[6]

Physicochemical Properties and Characterization

The identity and purity of a chemical intermediate are paramount for its successful application. The key properties of tert-butyl 4-hydroxy-3-iodophenethylcarbamate are summarized below.

PropertyValueSource
IUPAC Name tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate-
Molecular Formula C₁₃H₁₈INO₃-
Molecular Weight 379.19 g/mol -
CAS Number Not explicitly available in search results.-
Appearance Expected to be an off-white to pale yellow solid.-
Solubility Expected to be soluble in polar organic solvents like Methanol, Ethanol, Dichloromethane, Ethyl Acetate, and THF.-

Characterization Data (Predicted):

  • ¹H NMR: Protons on the Boc group will appear as a characteristic singlet at ~1.4 ppm. Aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene protons of the ethyl chain will appear as two distinct multiplets.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm), in addition to the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 380.0 or the sodium adduct [M+Na]⁺ at m/z 402.0.

  • Infrared (IR) Spectroscopy: Key stretches will include N-H (~3350 cm⁻¹), aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2980 cm⁻¹), and a strong C=O of the carbamate (~1680 cm⁻¹).

Synthesis and Manufacturing Protocol

The synthesis of the title compound is achieved via the regioselective iodination of its precursor, tert-butyl 4-hydroxyphenethylcarbamate. The phenolic hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. Since the para position is already occupied, the incoming electrophile (I⁺) is directed to one of the ortho positions.

Diagram of Synthetic Pathway

Synthetic_Pathway Precursor tert-Butyl 4-hydroxyphenethylcarbamate Reagent Iodinating Agent (e.g., NIS, I₂/Base) Precursor->Reagent Intermediate tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Product Salmeterol Analog / API Intermediate->Product Further Synthetic Transformations (e.g., Cross-Coupling) Reagent->Intermediate Electrophilic Aromatic Substitution

Caption: Synthetic route to tert-Butyl 4-hydroxy-3-iodophenethylcarbamate and its subsequent use.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate.

Materials and Reagents:

  • tert-Butyl 4-hydroxyphenethylcarbamate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (or Dichloromethane) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-hydroxyphenethylcarbamate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Rationale: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and the reagent without interfering with the reaction. The reaction is protected from light to prevent the formation of radical iodine species.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: A slight excess of NIS ensures complete conversion of the starting material. The reaction is exothermic, and slow addition at low temperature is crucial for controlling the reaction rate and preventing potential side reactions, such as di-iodination.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NIS and elemental iodine (indicated by the disappearance of any yellow/brown color).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

    • Rationale: The aqueous washes remove the succinimide byproduct and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Quality Control Workflow

Purification_Workflow start Crude Product purification Purification Recrystallization (e.g., EtOAc/Hexanes) OR Flash Column Chromatography (SiO₂) start->purification analysis Quality Control TLC for fraction analysis ¹H NMR for structural verification LC-MS for purity assessment purification->analysis final Pure Intermediate (>98% Purity) analysis->final

Caption: Standard workflow for the purification and quality control of the final intermediate.

Purification Method: The crude product, typically an oil or a solid, can be purified by either recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Self-Validating System: A successful synthesis is validated when the purified product's analytical data (NMR, MS) matches the expected structure and the purity, as determined by HPLC or qNMR, exceeds 98%. The isolated yield should be reproducible, typically in the range of 80-95%.

Role and Application in Drug Development: A Case Study on Salmeterol

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a highly valuable intermediate for the synthesis of Salmeterol and its analogs. Salmeterol is a long-acting β2-adrenergic agonist used in the maintenance treatment of asthma.[7][8] The structure of Salmeterol features a 4-hydroxy-3-(hydroxymethyl)phenyl group attached to a chiral amino alcohol side chain.

Our intermediate provides the core aromatic ring, pre-functionalized for the efficient construction of the final API.

  • Installation of the Side Chain: The iodo group can be leveraged in a Sonogashira coupling with a suitable terminal alkyne, followed by reduction, to build a portion of the required side chain.

  • Conversion of Iodide to Hydroxymethyl: More critically, the aryl iodide can be converted to the required hydroxymethyl group. This can be achieved through various methods, such as a formylation reaction (e.g., via lithium-halogen exchange followed by quenching with DMF) and subsequent reduction, or through palladium-catalyzed carbonylation followed by reduction.

  • Deprotection and Final Coupling: In the final stages of the synthesis, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the primary amine. This amine is then alkylated with the appropriate side chain to complete the synthesis of the target molecule.[9]

The use of this intermediate allows for a convergent synthesis strategy, where the complex side chain and the functionalized aromatic headgroup are prepared separately and coupled near the end of the synthesis, which is often more efficient and leads to higher overall yields.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-hydroxy-3-iodophenethylcarbamate should be handled with appropriate care. While specific GHS data is not available, related carbamates and haloaromatic compounds often carry warnings for skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

Conclusion

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is more than just a chemical compound; it is a strategic tool for efficient and versatile pharmaceutical synthesis. By combining a stable amine protecting group with a reactive aryl iodide on a biologically relevant phenethylamine scaffold, it provides a robust platform for the construction of complex drug molecules. Its role in the synthesis of important therapeutics like Salmeterol underscores the power of well-designed chemical intermediates in accelerating drug development and enabling scalable manufacturing. Understanding its synthesis, properties, and applications is essential for any scientist working at the forefront of medicinal chemistry.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Pharmaffiliates. High-Purity tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate: A Key Pharmaceutical Intermediate.
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  • Molbase. tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.
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  • Der Pharma Chemica. Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a.
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  • ChemScene. 37034-31-4 | Tert-butyl (3,4-dihydroxyphenethyl)carbamate.
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  • Unified Patents Portal. WO-2012032546-A2 - Process for the Preparation of Salmeterol and Its Intermediates.
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  • Sigma-Aldrich. 3-tert-Butyl-4-hydroxyanisole = 98 GC sum of isomers, = 10 GC 2-BHA 121-00-6.
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  • Google Patents. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
  • ChemRxiv | Cambridge Open Engage. Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups | Organic Chemistry.
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Exploratory

Molecular weight and formula of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Abstract tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a key synthetic intermediate of significant interest to researchers and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Abstract

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a key synthetic intermediate of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. Its molecular architecture, featuring a Boc-protected amine, an iodinated phenol ring, and a phenethyl scaffold, offers a unique combination of functionalities. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the primary amine, enabling controlled, sequential chemical modifications.[1] Concurrently, the iodine atom serves as a versatile synthetic handle for advanced cross-coupling reactions, allowing for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the compound's core properties, its strategic importance in organic synthesis, a detailed synthetic protocol, and essential safety information.

Core Chemical Properties

The fundamental properties of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyDataSource
Molecular Formula C₁₃H₁₈INO₃[2]
Molecular Weight 363.191 g/mol [2]
CAS Number 788824-50-0[2]
Canonical SMILES C1=CC(=C(C(=C1)I)O)CCNC(=O)OC(C)(C)C
Appearance Typically an off-white to pale solid

Strategic Importance in Medicinal Chemistry

The utility of this molecule is not coincidental; its structure is deliberately designed for synthetic versatility. Each functional group plays a distinct and crucial role in the context of multi-step organic synthesis and drug development.

The Boc-Protected Amine: A Tool for Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[1] Its widespread use is due to its remarkable stability under a wide range of reaction conditions—including basic, hydrogenolytic, and mildly acidic environments—while being readily cleavable under moderately acidic conditions (e.g., trifluoroacetic acid). This orthogonality allows chemists to perform modifications on other parts of the molecule, such as the iodinated phenol, without affecting the amine. The free primary amine can then be unmasked at a later, strategic point for further reactions like acylation, alkylation, or sulfonamide formation.[1]

The Iodinated Phenol Ring: A Gateway to Molecular Complexity

The iodine atom on the aromatic ring is a key feature for building molecular complexity. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Formation of a new carbon-carbon bond with a boronic acid/ester.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

  • Heck Coupling: Formation of a carbon-carbon bond with an alkene.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

This functionality allows researchers to use the molecule as a scaffold, attaching diverse chemical moieties to the phenyl ring to explore structure-activity relationships (SAR) in drug discovery programs.

The tert-Butyl Group: A Modulator of Physicochemical Properties

The tert-butyl group itself, a common motif in medicinal chemistry, influences the compound's properties.[3] It significantly increases steric bulk, which can be used to shield adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability.[4] Its hydrophobic nature also increases the molecule's lipophilicity, which can affect its solubility, cell permeability, and pharmacokinetic profile.[3][4] While often beneficial, this group can also be a site for metabolism via hydroxylation by cytochrome P450 enzymes.[4]

Proposed Synthetic Workflow and Protocols

The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be logically achieved in a two-step process starting from the commercially available precursor, 4-(2-aminoethyl)phenol, also known as tyramine. The workflow is designed to first introduce the versatile iodine handle and then protect the nucleophilic amine for subsequent reactions.

Synthesis_Workflow Tyramine 4-(2-aminoethyl)phenol (Tyramine) Iodinated_Intermediate 4-(2-aminoethyl)-2-iodophenol Tyramine->Iodinated_Intermediate Step 1: Iodination Reagent: I₂, NaHCO₃ Solvent: H₂O/MeOH Final_Product tert-Butyl 4-hydroxy-3- iodophenethylcarbamate Iodinated_Intermediate->Final_Product Step 2: Boc Protection Reagent: Boc₂O, Et₃N Solvent: DCM

Caption: Proposed two-step synthesis of the target compound from tyramine.

Experimental Protocol 1: Iodination of 4-(2-aminoethyl)phenol

This procedure details the electrophilic aromatic substitution to install the iodine atom ortho to the activating hydroxyl group. The use of a mild base like sodium bicarbonate is crucial to neutralize the HI byproduct without promoting unwanted side reactions.

Materials:

  • 4-(2-aminoethyl)phenol (Tyramine) (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve 4-(2-aminoethyl)phenol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of methanol and water.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add a solution of iodine (1.1 eq) in methanol dropwise over 30 minutes. The reaction mixture may develop a dark color.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the dark iodine color disappears.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 4-(2-aminoethyl)-2-iodophenol, which can be used in the next step or purified by column chromatography.

Experimental Protocol 2: N-Boc Protection

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O), the standard reagent for installing the Boc protecting group onto an amine.[1] The reaction is typically clean and high-yielding.

Materials:

  • 4-(2-aminoethyl)-2-iodophenol (from Step 1) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (1.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 4-(2-aminoethyl)-2-iodophenol (1.0 eq) in dichloromethane in a round-bottomed flask.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for completion by TLC.

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on the functional groups present and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][6]

  • Ventilation: Handle the compound and all chemical reagents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[6] All waste should be disposed of according to institutional and local regulations.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Conclusion

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is more than a simple chemical; it is a strategically designed building block that provides chemists with a high degree of synthetic control. Its combination of a protected amine and an activatable aromatic ring makes it an invaluable intermediate for the efficient construction of complex molecules, particularly in the development of novel pharmaceutical agents. The protocols and insights provided in this guide serve as a foundational resource for its synthesis and application in research and development.

References

  • tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Molbase. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3. PubChem - NIH. [Link]

  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [https://www. .com/blog/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research]([Link]. .com/blog/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research)

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Incorporation of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate, a key building block for intro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate, a key building block for introducing iodinated tyrosine residues into synthetic peptides. The strategic incorporation of this reagent is critical for developing peptides with enhanced properties, including receptor binding affinity, metabolic stability, and utility as probes in biochemical and pharmacological studies. This guide outlines detailed protocols for its use in solid-phase peptide synthesis (SPPS), discusses the underlying chemical principles, and provides troubleshooting insights based on field-proven experience.

Introduction: The Significance of Iodinated Tyrosine Analogs

The selective modification of amino acid side chains is a cornerstone of modern peptide and protein chemistry. Iodination of the tyrosine phenol ring, in particular, offers a versatile tool for modulating the biological activity and pharmacokinetic profile of peptide-based therapeutics. The introduction of an iodine atom can significantly alter the electronic and steric properties of the tyrosine residue, leading to enhanced binding interactions with target receptors. Furthermore, the iodine atom can serve as a handle for further chemical modifications, such as the introduction of radiolabels (e.g., ¹²⁵I) for imaging and diagnostic applications, or for cross-linking studies to elucidate peptide-protein interactions.

tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate, a Boc-protected derivative of 3-iodotyramine, is a readily available and highly effective reagent for incorporating this modified amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).[1] The Boc (tert-butyloxycarbonyl) protecting group ensures the selective reactivity of the amine functional group during the coupling reaction, preventing unwanted side reactions.[2]

Chemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₃H₁₈INO₃[3]
Molecular Weight 379.19 g/mol [3]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMF, NMP, and other common SPPS solventsGeneral Knowledge
Storage Store at 2-8°C, protected from light and moistureSupplier Data

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Mechanism of Incorporation in Fmoc-SPPS

The incorporation of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) follows a well-established reaction pathway.[1][4] The workflow is designed to ensure efficient coupling to the N-terminus of the growing peptide chain attached to the solid support.[5]

Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction in DMF/NMP Resin->Coupling Reagent tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate Reagent->Coupling Activator Coupling Reagent (e.g., HBTU, HATU) Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling Product Resin-Bound Peptide (Iodo-Tyr derivative incorporated) Coupling->Product Formation of Peptide Bond Deprotection TFA Cleavage Cocktail Product->Deprotection Cleavage & Global Deprotection FinalPeptide Final Iodinated Peptide Deprotection->FinalPeptide

Figure 1: General workflow for incorporating the iodinated tyrosine derivative in Fmoc-SPPS.

The carboxylic acid of the incoming amino acid (in this case, the carbamate acts as a protected amino acid surrogate) is activated by a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a tertiary base like diisopropylethylamine (DIPEA).[6][7][8] This forms a highly reactive ester intermediate, which then readily acylates the free N-terminal amine of the resin-bound peptide.[9]

Detailed Experimental Protocol: Incorporation into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.[10] Modifications may be necessary for different resins or synthesis scales.

Materials:

  • Fmoc-protected amino acids

  • tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HBTU or HATU[11]

  • DIPEA

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[12]

Instrumentation:

  • Automated or manual peptide synthesizer[1]

  • Shaker/vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[14]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[14]

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.[15][16] A positive result (blue beads) indicates successful Fmoc deprotection.[17]

  • Coupling of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate: a. Prepare the coupling solution: In a separate vial, dissolve tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate (2-4 equivalents relative to resin loading), HBTU/HATU (1.95 equivalents), and DIPEA (4-6 equivalents) in a minimal amount of DMF.[13] b. Pre-activate for 2-5 minutes. c. Add the activated solution to the resin. d. Shake the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[18]

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.[14] A negative result (yellow/clear beads) indicates successful coupling.[17] If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[18]

  • Continuation of Synthesis: Repeat steps 2-8 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-4 hours at room temperature.[19][20] c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude iodinated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting
IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time or reagent equivalents. Steric hindrance.Increase coupling time to 4 hours or overnight. Double the equivalents of the reagent and coupling agents. Consider using a more potent coupling reagent like HATU.[11]
Low Cleavage Yield Incomplete reaction. Strong peptide-resin interactions.Extend cleavage time. Ensure the cleavage cocktail composition is appropriate for the peptide sequence (e.g., add scavengers for sensitive residues).[12][19]
Side Product Formation Premature deprotection of side chains. Racemization.Ensure orthogonal protecting group strategy is maintained. Use appropriate base and coupling reagents to minimize racemization, especially with sensitive residues like Cysteine or Histidine.[13]
Conclusion

The use of tert-Butyl (4-hydroxy-3-iodophenethyl)carbamate provides a reliable and efficient method for the site-specific incorporation of 3-iodotyrosine residues into synthetic peptides. This modification is a powerful tool for enhancing the pharmacological properties of peptide-based drug candidates and for enabling advanced biochemical studies. The protocols and insights provided in this application note are intended to facilitate the successful application of this valuable building block in peptide research and development.

References
  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Wuhan Insta Molecules Technology Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]

  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52051-52059. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Molbase. (n.d.). tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS. Retrieved from [Link]

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Application

Step-by-step synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate from precursors

An Application Note for the Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Abstract This application note provides a detailed, two-step protocol for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbam...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Abstract

This application note provides a detailed, two-step protocol for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the widely available precursor, tyramine, which first undergoes N-protection using di-tert-butyl dicarbonate to form an intermediate, tert-butyl (4-hydroxyphenethyl)carbamate. This intermediate is subsequently subjected to regioselective electrophilic iodination to yield the final product. The described methodology is robust, scalable, and employs standard laboratory reagents and techniques, making it highly accessible for researchers in organic synthesis and pharmaceutical development. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms and purification strategies to ensure high yield and purity.

Introduction

Iodinated tyrosine and tyramine derivatives are of significant interest in the pharmaceutical sciences. The presence of an iodine atom can modulate a molecule's pharmacological properties, including binding affinity for biological targets and metabolic stability. Specifically, the iodine atom in compounds like Boc-3-iodo-L-tyrosine makes them suitable for radiolabeling, which is crucial in imaging techniques, or as key intermediates in peptide synthesis and drug design.[1][2] Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate serves as a versatile synthon, providing a stable, protected phenethylamine core that is primed for further chemical modification, particularly in the development of targeted therapies.

The synthetic strategy detailed herein is designed for efficiency and clarity, proceeding via a logical sequence of protection followed by functionalization. This approach avoids the complexities of starting from the corresponding amino acid, which would necessitate an additional reduction step. By beginning with tyramine, the phenethylamine backbone is already in place, streamlining the process considerably.

Overall Synthetic Scheme

The synthesis is a two-step process starting from tyramine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The second step is the regioselective iodination of the aromatic ring at the position ortho to the activating hydroxyl group.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Electrophilic Iodination Tyramine Tyramine (Precursor) BocAnhydride (Boc)₂O, Base Solvent (e.g., THF/H₂O) Tyramine->BocAnhydride Intermediate tert-Butyl (4-hydroxyphenethyl)carbamate (Intermediate 1) BocAnhydride->Intermediate Intermediate_ref Intermediate 1 IodinationReagents I₂, Base (e.g., NaHCO₃) Solvent (e.g., CH₃CN/H₂O) Intermediate_ref->IodinationReagents FinalProduct tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (Final Product) IodinationReagents->FinalProduct

Figure 1: Overall workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • Tyramine (4-(2-Aminoethyl)phenol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Brine (saturated NaCl solution)

  • Deionized Water

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Ice-water bath

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause stains; handle with care.

  • Organic solvents are flammable; avoid open flames.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-hydroxyphenethyl)carbamate (Intermediate 1)

Rationale: The primary amine of tyramine is protected with a Boc group to prevent it from reacting during the subsequent iodination step. The Boc group is stable under the conditions of electrophilic aromatic substitution but can be easily removed later if required. Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂). A mild base like sodium bicarbonate is used to neutralize the acidic byproduct formed during the reaction.[3][4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve tyramine (5.0 g, 36.4 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and deionized water (25 mL).

  • Add sodium bicarbonate (6.12 g, 72.8 mmol, 2.0 equiv) to the solution. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 8.7 g, 40.0 mmol, 1.1 equiv) in THF (25 mL).

  • Add the (Boc)₂O solution dropwise to the stirred tyramine solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be UV-active and stain with ninhydrin (after heating) only after Boc-deprotection.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted tyramine, followed by brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield a crude solid.

  • Purify the solid by recrystallization from an ethyl acetate/hexanes mixture to afford tert-butyl (4-hydroxyphenethyl)carbamate as a white crystalline solid.

Protocol 2: Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (Final Product)

Rationale: This step involves the electrophilic iodination of the activated aromatic ring. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director. Since the para-position is occupied, iodination occurs regioselectively at one of the ortho-positions (C3 or C5).[5] Using elemental iodine with a mild base like sodium bicarbonate generates the iodinating species in situ and neutralizes the hydrogen iodide (HI) byproduct, driving the reaction to completion.

Procedure:

  • To a 250 mL round-bottom flask, add the intermediate, tert-butyl (4-hydroxyphenethyl)carbamate (4.0 g, 16.9 mmol), and dissolve it in acetonitrile (80 mL).

  • Add a solution of sodium bicarbonate (2.84 g, 33.8 mmol, 2.0 equiv) in deionized water (40 mL). Stir vigorously to create a biphasic mixture.

  • In a separate flask, dissolve iodine (I₂) (4.7 g, 18.5 mmol, 1.1 equiv) in acetonitrile (20 mL).

  • Add the iodine solution dropwise to the reaction mixture at room temperature over 20 minutes. The mixture will develop a dark brown/purple color.

  • Stir the reaction at room temperature for 4-6 hours. Monitor for completion by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of the excess iodine disappears, resulting in a pale yellow or colorless solution.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield tert-Butyl 4-hydroxy-3-iodophenethylcarbamate as an off-white solid.

Data Summary

The following table summarizes typical experimental parameters and expected results for the synthesis.

ParameterStep 1: Boc ProtectionStep 2: Iodination
Starting Material Tyraminetert-Butyl (4-hydroxyphenethyl)carbamate
Key Reagents (Boc)₂O, NaHCO₃I₂, NaHCO₃
Solvent System THF / WaterAcetonitrile / Water
Reaction Time 12-16 hours4-6 hours
Reaction Temperature 0 °C to Room Temp.Room Temperature
Typical Yield 85-95%75-85%
Product Appearance White Crystalline SolidOff-white Solid
Molecular Formula C₁₃H₁₉NO₃C₁₃H₁₈INO₃
Molecular Weight 237.29 g/mol 363.19 g/mol

Conclusion

This application note provides a reliable and detailed two-step synthetic route to tert-Butyl 4-hydroxy-3-iodophenethylcarbamate from tyramine. The protocols are optimized for high yield and purity, utilizing standard laboratory procedures. The clear rationale provided for each step, grounded in fundamental principles of organic chemistry, equips researchers with the necessary understanding to successfully execute and, if necessary, adapt the synthesis for their specific research needs in the fields of drug discovery and development.

References

  • Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • H. Lebel, O. Leogane. A One-Pot Method for the Synthesis of Carbamates from Carboxylic Acids. Organic Letters, 2005, 7, 4107-4110. Available at: [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubChem. Available at: [Link]

  • Loev, B.; Kormendy, M. F. A Convenient and General Method for the Preparation of Carbamates. Organic Syntheses. Available at: [Link]

  • ResearchGate. Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Available at: [Link]

  • J&K Scientific. Boc-3-iodo-L-tyrosine. Available at: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Kirk, K. L. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA - Department of Chemistry and Biochemistry. Available at: [Link]

  • Grieco, P. A., et al. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 1983, 48 (3), pp 360–366. Available at: [Link]

  • Taurog, A. On the mechanism of iodination of tyrosine. Biochemical and Biophysical Research Communications, 1983, 116(2), 639-43. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 2022, 27(1), 233. Available at: [Link]

  • Kjaersgaard, A., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • J&K Scientific LLC. tert-Butyl (4-iodophenyl)carbamate. Available at: [Link]

  • Molbase. tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Available at: [Link]

  • Flores-Serrano, M., et al. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 2020, 25(21), 5063. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-hydroxybenzylcarbamate. PubChem. Available at: [Link]

  • Google Patents. Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Ndayiragije, A., et al. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 2022, 25(S1), 1-21. Available at: [Link]

Sources

Method

Application Note: Solketal as a Versatile Chiral Intermediate in Pharmaceutical Synthesis

Abstract In modern drug discovery and development, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing side effects.[1] Chiral intermediates, derived from readily...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery and development, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing side effects.[1] Chiral intermediates, derived from readily available starting materials, are crucial building blocks in the synthesis of these complex molecules.[1][2] This application note details the synthesis, characterization, and application of Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), a protected form of glycerol, which serves as a versatile chiral synthon.[2][3] We present a detailed, robust protocol for the acid-catalyzed synthesis of Solketal from inexpensive glycerol and acetone. Furthermore, we illustrate its utility by outlining a subsequent synthetic step toward a precursor for beta-blockers like Propranolol, demonstrating its value for researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Intermediates

The "chiral pool" refers to the collection of inexpensive, naturally occurring enantiopure compounds (like amino acids and sugars) that can be used as starting materials for the synthesis of complex chiral molecules. Glycerol, a readily available and inexpensive by-product of biodiesel production, is a prochiral molecule that can be converted into a valuable chiral building block.[4]

Solketal, the isopropylidene ketal of glycerol, effectively masks the 1,2-diol, leaving a primary hydroxyl group available for further synthetic transformations.[3][5] This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions. The resulting chiral center on the glycerol backbone makes Solketal an ideal starting point for synthesizing a wide range of pharmaceuticals, including cardiovascular drugs, antiviral agents, and anticancer therapies.[2]

This guide provides a comprehensive workflow, from the initial synthesis and purification of Solketal to its characterization and subsequent use in a practical synthetic application.

Synthesis Protocol: (R/S)-Solketal from Glycerol

This section details the laboratory-scale synthesis of racemic Solketal. The same procedure can be applied using enantiomerically pure glycerol derivatives if a specific enantiomer of Solketal is desired.

Principle and Mechanism

The synthesis of Solketal is achieved through the acid-catalyzed ketalization of glycerol with acetone.[6] The reaction involves the nucleophilic attack of the glycerol hydroxyl groups on the protonated carbonyl carbon of acetone. The reaction equilibrium is driven towards the product by removing the water generated during the reaction.[7] Using an excess of acetone also helps to shift the equilibrium to favor product formation.[8] The formation of the five-membered dioxolane ring (Solketal) is thermodynamically favored over the six-membered dioxane alternative.[4][6]

The acid-catalyzed mechanism proceeds in several key steps:

  • Protonation of the acetone carbonyl group to increase its electrophilicity.[9][10]

  • Nucleophilic attack by a glycerol hydroxyl group to form a hemiacetal.[11][12]

  • Protonation of the hemiacetal hydroxyl, converting it into a good leaving group (water).[12]

  • Loss of water to form a resonance-stabilized oxonium ion.[11][12]

  • Intramolecular attack by the adjacent hydroxyl group to form the five-membered ring.

  • Deprotonation to yield the final Solketal product.

Diagram 1: Acid-Catalyzed Synthesis of Solketal

Caption: Reaction scheme for the synthesis of Solketal.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Glycerol (99.5%)ReagentSigma-Aldrich
AcetoneACS GradeFisher ScientificUsed in excess as reactant and solvent.
p-Toluenesulfonic acid (p-TSA)Monohydrate, 98.5%Alfa AesarCatalyst. Other acids can be used.[6]
Sodium Bicarbonate (NaHCO₃)Saturated solution---For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVWR ChemicalsDrying agent.
Ethyl AcetateACS Grade---For chromatography.
n-HexaneACS Grade---For chromatography.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add glycerol (30 mmol, ~2.76 g) and acetone (300 mL).

  • Catalyst Addition: While stirring, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.3 mmol, ~57 mg).

  • Reaction: Stir the mixture at room temperature for 24 hours.[13] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of glycerol.

  • Neutralization: Once the reaction is complete, quench the catalyst by slowly adding saturated sodium bicarbonate solution until the solution is neutral (pH ~7).

  • Solvent Removal: Remove the bulk of the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining residue to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent to yield pure Solketal as a colorless oil.[13]

Characterization and Quality Control

The identity and purity of the synthesized Solketal must be confirmed before its use in subsequent steps.

ParameterMethodExpected Result
Yield GravimetricTypical yields range from 85-95%.[13]
Purity Gas Chromatography (GC)>98% purity.
Identity (¹H NMR) 500 MHz, CDCl₃δ (ppm): 4.25 (m, 1H, -CH-), 4.05 (dd, 1H, -CH₂O-), 3.75 (dd, 1H, -CH₂O-), 3.60-3.50 (m, 2H, -CH₂OH), 2.50 (br s, 1H, -OH), 1.40 (s, 3H, -CH₃), 1.34 (s, 3H, -CH₃). Note: Peak positions can vary slightly based on solvent and concentration.[14]
Identity (¹³C NMR) 125 MHz, CDCl₃δ (ppm): 109.5 (C(CH₃)₂), 76.5 (-CH-), 66.5 (-CH₂O-), 63.0 (-CH₂OH), 26.8 (-CH₃), 25.4 (-CH₃).[14]
Identity (IR) ATRν (cm⁻¹): 3400 (br, O-H), 2980-2880 (C-H), 1215 (C-O), 1055 (C-O).

Application Protocol: Synthesis of a Propranolol Precursor

To demonstrate the utility of Solketal as a pharmaceutical intermediate, this section outlines the synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, a key precursor that can be further reacted to form the core structure of beta-blockers like Propranolol.[15]

Principle and Mechanism

The primary hydroxyl group of Solketal is converted into a good leaving group by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. The base serves to activate the hydroxyl group and to neutralize the HCl generated during the reaction. This tosylate is a versatile intermediate, readily undergoing nucleophilic substitution with various nucleophiles.

Diagram 2: Workflow for Synthesis of a Propranolol Precursor

G A Start: Solketal B Dissolve in Pyridine (Anhydrous) A->B C Cool to 0 °C (Ice Bath) B->C D Add Tosyl Chloride (Portion-wise) C->D E Stir at 0 °C to RT (Overnight) D->E F Quench with Water & Extract with Ether E->F G Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, MP) I->J K Final Product: Solketal Tosylate J->K

Caption: Experimental workflow for tosylation of Solketal.

Materials & Reagents
Reagent/MaterialGradeNotes
SolketalSynthesized (>98%)From Protocol 2.0
p-Toluenesulfonyl chloride (TsCl)99%Moisture sensitive
PyridineAnhydrousBase and solvent, use in a fume hood
Diethyl EtherACS GradeFor extraction
Hydrochloric Acid (HCl)1 M solutionFor washing
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor washing
BrineSaturated NaCl(aq)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularDrying agent
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve Solketal (10 mmol, 1.32 g) in anhydrous pyridine (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add tosyl chloride (12 mmol, 2.29 g) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with cold 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Discussion and Troubleshooting

  • Incomplete Ketalization (Protocol 2.3): If the initial synthesis of Solketal is incomplete, ensure all reagents are anhydrous, as water can shift the equilibrium back to the starting materials.[7] Increasing the reaction time or adding a Dean-Stark trap to remove water azeotropically can improve the yield.[7]

  • Low Yield in Tosylation (Protocol 3.3): Tosyl chloride is highly sensitive to moisture. Ensure anhydrous conditions are maintained throughout the procedure. The quality of the pyridine is also critical; it must be dry.

  • Purification Challenges: Solketal is highly soluble in many organic solvents and water, which can complicate extraction.[3] Ensure thorough extractions are performed. For chromatography, a non-polar solvent system is key to achieving good separation.

Safety Considerations

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] All procedures should be performed in a well-ventilated laboratory fume hood.[18]

  • Reagent Handling:

    • Acetone: Flammable liquid. Keep away from heat, sparks, and open flames.[19]

    • p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

    • Tosyl Chloride: Corrosive and a lachrymator. Reacts with water. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

Solketal is a highly valuable and cost-effective chiral intermediate in pharmaceutical synthesis. Its straightforward preparation from glycerol and the versatility of its primary hydroxyl group allow for the construction of complex molecular architectures. The protocols detailed in this application note provide a reliable and reproducible method for the synthesis, purification, and further derivatization of Solketal, empowering researchers to efficiently produce key building blocks for drug discovery and development programs.

References

  • A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. (n.d.). MDPI. Retrieved from [Link]

  • Conversion of glycerol into solketal. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferreira, P., et al. (2022). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. Molecules, 27(19), 6611. Retrieved from [Link]

  • A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. (2019). Frontiers. Retrieved from [Link]

  • Supplementary information: A facile approach for the synthesis of solketal... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 10.4: Acetals and Ketals. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Material Safety Data Sheet - (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Acetal and Ketal Formation. (2021). YouTube. Retrieved from [Link]

  • 1 H and 13 C NMR data of solketal palmitate. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved from [Link]

  • Acetal. (n.d.). Wikipedia. Retrieved from [Link]

  • Supplementary Information - Microwave-assisted valorization of biodiesel byproduct glycerol to solketal. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solketal. (n.d.). Wikipedia. Retrieved from [Link]

  • ¹H‐NMR spectra of solketal (top) and SE1 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H-NMR spectrum of solketal prepared by acetylation of glycerol... (n.d.). ResearchGate. Retrieved from [Link]

  • The scheme illustrates the synthesis reaction of propranolol... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. (1990). Chemical & Pharmaceutical Bulletin, 38(12), 3257-60. Retrieved from [Link]

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2025). ResearchGate. Retrieved from [Link]

  • Taddeo, F., et al. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Catalysts, 11(11), 1367. Retrieved from [Link]

  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (n.d.). MDPI. Retrieved from [Link]

  • Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of solketal from glycerol and its reaction with benzyl alcohol. Energy Procedia, 9, 442-447. Retrieved from [Link]

  • Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Chemical Biology, 6(3), 329-335. Retrieved from [Link]

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Application

The Versatile Precursor: Application of N-tert-Butoxycarbonyl 3-Iodotyramine in the Development of Novel Alzheimer's Disease Imaging Agents

Abstract The diagnosis and study of Alzheimer's disease (AD) heavily rely on non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These method...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diagnosis and study of Alzheimer's disease (AD) heavily rely on non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These methods require specialized radiotracers that can cross the blood-brain barrier and bind with high affinity and specificity to neuropathological hallmarks, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The development of novel imaging agents is a critical frontier in AD research. This application note details the strategic use of N-tert-Butoxycarbonyl 3-Iodotyramine as a versatile and highly valuable precursor for the synthesis of next-generation radiotracers for AD. We provide the scientific rationale for its molecular design and present detailed protocols for its conversion into precursors suitable for both radioiodination (for SPECT) and radiofluorination (for PET).

Introduction: The Need for Advanced Precursors in AD Tracer Development

The landscape of AD drug development and diagnostics is rapidly evolving, with an increasing emphasis on early and accurate detection of brain pathology.[1] PET and SPECT imaging agents, such as Florbetapir ([¹⁸F]) and Pittsburgh Compound-B ([¹¹C]PiB), have revolutionized our ability to visualize Aβ plaques in vivo.[2][3] These agents are typically composed of a recognition moiety that binds to the target protein aggregate and a radionuclide.

The synthesis of these tracers is a multi-step process that demands precursors with specific, strategically placed functional groups. N-tert-Butoxycarbonyl 3-Iodotyramine is an exemplar of such a precursor, designed for maximum synthetic flexibility. Its structure combines three key features that make it exceptionally suitable for this purpose:

  • A Stable Amine Protecting Group: The N-tert-Butoxycarbonyl (Boc) group reliably protects the primary amine, preventing unwanted side reactions during subsequent synthetic modifications. It is stable under a wide range of conditions yet can be removed cleanly in a final step, typically with mild acid, without compromising the integrity of the final molecule.[4][5]

  • An Aromatic Iodine Atom: The iodine serves a dual purpose. It is a direct site for the introduction of radioactive iodine isotopes (e.g., ¹²³I for SPECT), a common method for tracer synthesis.[6] Crucially, the carbon-iodine bond is also a versatile synthetic handle for introducing other functionalities, including precursors for ¹⁸F-labeling, such as stannyl or boronic ester groups.[5][7]

  • A Tyramine Core: The tyramine scaffold is a well-established pharmacophore in neuroscience, known for its ability to be incorporated into structures that can penetrate the central nervous system.[8]

This guide will demonstrate how these features are leveraged in logical, field-proven synthetic workflows to generate novel imaging agents for Alzheimer's research.

Strategic Application I: Synthesis of a Radioiodinated SPECT Tracer

SPECT imaging, using isotopes like Iodine-123, remains a widely accessible and valuable clinical tool. The iodine atom on N-tert-Butoxycarbonyl 3-Iodotyramine provides a direct route for the synthesis of radioiodinated tracers. The following protocol outlines the synthesis of a novel benzothiazole-based imaging agent, a class of compounds known for high affinity to Aβ plaques.[3][6]

Workflow for SPECT Tracer Synthesis

The overall strategy involves coupling the protected iodotyramine with a core amyloid-binding scaffold, followed by deprotection and radioiodination.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Radiolabeling A N-Boc-3-Iodotyramine C Diazotization & Sandmeyer Reaction A->C Step 1.1 B 2-Amino-6-hydroxybenzothiazole B->C Step 1.2 D Protected Benzothiazole-Tyramine Conjugate C->D Step 1.3: Coupling E Deprotection (TFA) D->E F Final Non-radioactive Precursor E->F G Radioiodination (Na[¹²³I], Oxidant) F->G H [¹²³I]-Tracer (Purified via HPLC) G->H

Caption: Synthetic workflow for a novel [¹²³I]-SPECT tracer.

Protocol 1: Synthesis and Radioiodination

Objective: To synthesize a non-radioactive precursor and perform radioiodination.

Part A: Synthesis of the Non-radioactive Precursor

  • Boc-Deprotection:

    • Dissolve N-tert-Butoxycarbonyl 3-Iodotyramine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours until TLC analysis confirms complete removal of the Boc group.

    • Remove solvent in vacuo. The resulting TFA salt of 3-Iodotyramine is used directly in the next step.

    • Rationale: The Boc group is acid-labile, and TFA provides clean and efficient deprotection without affecting the sensitive C-I bond.[5]

  • Coupling to Benzothiazole Scaffold:

    • Prepare the diazonium salt of 2-amino-6-hydroxybenzothiazole (1.1 eq) by treating with sodium nitrite in acidic solution at 0°C.

    • In a separate flask, dissolve the deprotected 3-Iodotyramine from Step 1 in an appropriate solvent.

    • Slowly add the diazonium salt solution to the 3-Iodotyramine solution, maintaining the temperature at 0-5°C, to form the final precursor via an azo coupling, followed by reduction or other appropriate linkage chemistry.

    • Rationale: Benzothiazole derivatives are a well-validated class of amyloid-binding agents.[6][8] This coupling step attaches the radioiodination-ready tyramine moiety to the recognition scaffold.

  • Purification:

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final non-radioactive precursor by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part B: Radioiodination

  • Labeling Reaction:

    • To a solution of the final precursor (50-100 µg) in a suitable buffer (e.g., phosphate buffer, pH 7.4), add no-carrier-added Sodium [¹²³I]Iodide.

    • Add an oxidizing agent such as Chloramine-T or Iodogen to facilitate the electrophilic radioiodination.[6]

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

    • Rationale: This is a standard electrophilic substitution reaction. The oxidant converts the [¹²³I]iodide anion into an electrophilic species that substitutes the non-radioactive iodine on the precursor ring.

  • Quenching and Purification:

    • Quench the reaction by adding sodium metabisulfite.

    • Purify the radiolabeled tracer using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursor and radioactive iodide.[4]

    • The final product's radiochemical purity should be >95%.

Strategic Application II: Synthesis of a Radiofluorinated PET Tracer

PET imaging with Fluorine-18 is the gold standard in clinical neuroimaging due to its optimal half-life and imaging characteristics. The iodo-group in N-tert-Butoxycarbonyl 3-Iodotyramine is an excellent starting point for introducing a stannyl group, a common precursor for ¹⁸F-labeling.

Workflow for PET Tracer Precursor Synthesis

This workflow converts the stable iodo-precursor into a reactive stannyl-precursor ready for the final radiofluorination step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling & Final Product A N-Boc-3-Iodotyramine B Stannylation Reaction (Pd Catalyst, Bis(tributyltin)) A->B C N-Boc-3-(tributylstannyl)tyramine B->C D Coupling to Target Scaffold (e.g., Stilbene derivative) C->D E Final Stannylated Precursor D->E F Radiofluorination ([¹⁸F]F⁻, K₂₂₂, K₂CO₃) E->F G Boc-Deprotection (Acid) F->G H [¹⁸F]-Tracer (Purified via HPLC) G->H

Caption: Synthetic workflow for an [¹⁸F]-PET tracer precursor.

Protocol 2: Synthesis of a Stannylated Precursor for Radiofluorination

Objective: To convert the iodinated starting material into a tributyltin precursor suitable for ¹⁸F-labeling.

  • Stannylation Reaction:

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve N-tert-Butoxycarbonyl 3-Iodotyramine (1.0 eq) in anhydrous dioxane.

    • Add bis(tributyltin) (1.5 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture at reflux (approx. 100°C) for 12-18 hours, monitoring by TLC.

    • Rationale: The palladium-catalyzed Stille coupling is a robust method for converting aryl iodides into aryl stannanes.[5] The tributyltin group is an excellent leaving group for subsequent nucleophilic radiofluorination.

  • Purification and Characterization:

    • After cooling, filter the reaction mixture and concentrate in vacuo.

    • Purify the resulting N-Boc-3-(tributylstannyl)tyramine by column chromatography on silica gel.

    • Confirm the structure via NMR and Mass Spectrometry.

  • Final Steps (Post-Scaffold Attachment):

    • The stannylated intermediate can now be coupled to a desired amyloid- or tau-binding scaffold (e.g., stilbene, benzoxazole derivatives) using standard organic chemistry techniques.[8][9]

    • The final step is the radiofluorination . This is typically performed in an automated synthesis module. The stannylated precursor is treated with activated [¹⁸F]Fluoride (as K[¹⁸F]F-Kryptofix 2.2.2 complex).

    • The reaction is followed by acidic deprotection of the Boc group and final HPLC purification to yield the pure [¹⁸F]-labeled PET tracer.[2][4]

In Vitro and In Vivo Evaluation Framework

Once synthesized, any novel tracer derived from N-tert-Butoxycarbonyl 3-Iodotyramine must undergo rigorous evaluation.

Evaluation Stage Experiment Purpose Key Metrics
In Vitro Competitive Binding AssayTo determine binding affinity for the target.Ki or IC₅₀ (nM)
AutoradiographyTo visualize binding on post-mortem AD brain tissue.Target-rich vs. target-poor region signal ratio (e.g., Grey/White Matter)
Lipophilicity MeasurementTo predict blood-brain barrier permeability.LogP or LogD
In Vivo Biodistribution in MiceTo assess brain uptake and clearance kinetics.%ID/g at various time points (2, 30, 60 min)
Micro-PET/SPECT ImagingTo visualize tracer uptake in transgenic AD models vs. wild-type.Standardized Uptake Value (SUV) ratio

Conclusion

N-tert-Butoxycarbonyl 3-Iodotyramine is a strategically designed chemical tool of significant value to researchers in the field of Alzheimer's disease diagnostics. Its combination of a stable protecting group, a versatile iodine atom, and a neuro-compatible core scaffold makes it an ideal precursor for the development of novel imaging agents. The protocols outlined in this note provide a clear and scientifically grounded framework for its application in synthesizing both radioiodinated SPECT tracers and stannylated precursors for ¹⁸F-labeled PET tracers. By facilitating the creation of the next generation of diagnostic tools, this compound can play a pivotal role in advancing our understanding and clinical management of Alzheimer's disease.

References

  • Mathis, C. A., et al. (2003). Development of a PET/SPECT agent for amyloid imaging in Alzheimer's disease. Journal of Medicinal Chemistry, 46(13), 2740-2754. Available from: [Link]

  • Lee, J. H., et al. (2008). Synthesis and evaluation of stilbenylbenzoxazole and stilbenylbenzothiazole derivatives for detecting beta-amyloid fibrils. Bioorganic & Medicinal Chemistry Letters, 18(4), 1534-1537. Available from: [Link]

  • Arminio, A., & Prioreschi, T. (2022). Pet amyloid imaging: state of the art and technical considerations. Journal of Biomedical Practitioners, 6, 1-22. Available from: [Link]

  • Zhang, J. (2018). Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. Linköping studies in science and technology. Available from: [Link]

  • Zhang, J., et al. (2018). Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. DiVA portal. Available from: [Link]

  • Rana, S., et al. (2011). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC. Available from: [Link]

  • Singh, K. D., et al. (2022). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. RSC Medicinal Chemistry. Available from: [Link]

  • Mathis, C. A., et al. (2003). Development of a PET/SPECT agent for amyloid imaging in Alzheimer's disease. PubMed. Available from: [Link]

  • Maiti, B., et al. (2019). Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease. ACS Chemical Neuroscience. Available from: [Link]

  • Zhang, J. (2018). Synthesis and Characterization of Fluorescent Stilbene-Based Probes Targeting Amyloid Fibrils. Linköping University Electronic Press. Available from: [Link]

  • Mukherjee, J., et al. (2021). Synthesis and Evaluation of Radioiodinated [125I]7‐Iodo‐5H‐Pyrido[4,3‐B]Indole ([125I]CTAU) in Postmortem Human Alzheimer's Disease Brain. Chemistry & Biodiversity. Available from: [Link]

  • Zheng, Q. H., et al. (2015). Synthesis of a PET tau tracer [(11)C]PBB3 for imaging of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(20), 4435-4439. Available from: [Link]

  • Li, Y., et al. (2025). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Biomedicines. Available from: [Link]

  • Fersing, C., et al. (2020). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules. Available from: [Link]

  • Mukherjee, J., et al. (2024). Radioiodinated Tau Imaging Agent III Molecular Modeling, Synthesis, and Evaluation of a New Tau Imaging Agent, [125I]ISAS in Post-Mortem Human Alzheimer's Disease Brain. Molecules. Available from: [Link]

  • Cummings, J., et al. (2025). Alzheimer's disease drug development pipeline: 2025. Alzheimer's & Dementia: Translational Research & Clinical Interventions. Available from: [Link]

Sources

Method

Application Note & Protocol: Strategic Deprotection of the Boc Group from N-Boc-piperidine

Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, for the protection of amine functionalities. Its widespread use is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, for the protection of amine functionalities. Its widespread use is attributed to its stability under a wide range of reaction conditions and, critically, its facile and clean removal under acidic conditions. This document provides a detailed guide for the deprotection of the Boc group, using N-Boc-piperidine as a model substrate. We will explore the underlying reaction mechanism, present validated, step-by-step protocols using common acidic reagents, and offer expert insights into reaction monitoring, troubleshooting, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable Boc deprotection strategies.

Introduction: The Role of the Boc Protecting Group

The Boc group is a carbamate-based protecting group prized for its ability to mask the nucleophilicity and basicity of primary and secondary amines. Its steric bulk and electronic properties render it stable to a variety of reagents, including bases, nucleophiles, and mild reducing agents. The key to its utility lies in its acid lability; the Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine, carbon dioxide, and tert-butanol (which typically dehydrates to isobutylene). This selective removal under acidic conditions allows for orthogonal deprotection strategies in complex molecules with multiple protecting groups.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds through a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The highly stable tert-butyl cation is then quenched, often by forming isobutylene gas.

Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Selecting the Optimal Deprotection Reagent

The choice of acid for Boc deprotection is critical and depends on the sensitivity of the substrate and the presence of other acid-labile functional groups. The most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)Highly effective, volatile (easy to remove), reaction is often fast (30-60 min).Harsh, corrosive, can cleave other acid-sensitive groups (e.g., Trityl, tBu esters). Requires careful handling.
Hydrochloric Acid (HCl) 1-4 M in Dioxane, Methanol, or Ethyl AcetateMilder than TFA, inexpensive, can be purchased as a standardized solution.Less volatile, may require longer reaction times or heating. Can sometimes lead to chlorinated byproducts.
Formic Acid Neat or in a solventMilder alternative, useful for sensitive substrates.Much slower reaction times, may require heating.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is the most common and is highly efficient for most substrates. We will use N-Boc-piperidine as the model compound.

Materials:

  • N-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-piperidine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration). Place the flask in an ice bath (0 °C) and begin stirring.

  • Addition of TFA: Slowly add TFA (5-10 equivalents) to the stirring solution. A common ratio is 1:1 TFA:DCM (v/v). The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Note: Ensure your rotary evaporator is equipped with a base trap to neutralize the acidic vapors.

  • Workup - Neutralization: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Continue adding the basic solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification: The resulting piperidine is often obtained as a salt (e.g., piperidinium trifluoroacetate) if the workup is modified. If the free base is isolated, it may require further purification by distillation or chromatography if impurities are present.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a good alternative when a less volatile acid is preferred or when the substrate may be sensitive to TFA.

Materials:

  • N-Boc-piperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or tert-butyl methyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve N-Boc-piperidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or it can be used neat if it is a liquid.

  • Addition of HCl: Add 4M HCl in 1,4-Dioxane (3-5 equivalents) to the substrate. Stir the mixture at room temperature.

  • Precipitation and Monitoring: The deprotected product, piperidine hydrochloride, is often insoluble in the reaction mixture and will precipitate as a white solid. The reaction can be stirred for 1-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Isolation: Once the reaction is complete, the solid product can be isolated by filtration.

  • Washing: Wash the collected solid with cold diethyl ether or MTBE to remove any non-polar impurities and residual starting material.

  • Drying: Dry the white solid under vacuum to yield the pure piperidine hydrochloride salt. This salt is often used directly in subsequent reactions without needing further purification or neutralization.

Caption: Figure 2: General Experimental Workflow for TFA-mediated Boc Deprotection.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid, insufficient reaction time, or low temperature.Add more acid, increase reaction time, or allow the reaction to run at room temperature.
Side Reactions Presence of other acid-labile groups; cation scavenging issues.Use a milder acid (e.g., HCl in dioxane, formic acid). Add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.
Low Yield after Workup Product is water-soluble (especially for small amines); formation of a stable salt.Perform multiple extractions. If the product is the free base, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Consider isolating the product as its HCl salt to avoid aqueous solubility issues.
Product is an Oil, not a Solid Salt Residual solvent or impurities.Triturate the oil with a non-polar solvent like cold diethyl ether or pentane to induce crystallization. Further purification may be necessary.

Safety Precautions

  • Strong Acids: Both TFA and concentrated HCl are highly corrosive and can cause severe burns. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Pressure Buildup: The deprotection reaction generates CO₂ and isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

  • Quenching: The neutralization of strong acids with a bicarbonate base is an exothermic reaction that produces a large volume of CO₂ gas. Perform this step slowly and with caution, ensuring the vessel has adequate headspace.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. [Link]

  • Agami, C.; Couty, F. The Chemistry of the N-Boc Group. Tetrahedron2002 , 58 (15), 2701–2724. [Link]

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research1978 , 12 (5), 258-268. [Link]

  • Klapars, A.; Campos, K. R.; Cvetovich, R.; Chen, C. Y. A General and Efficient Procedure for the N-Debocylation of N-Boc Protected Indoles, Anilines, and Amides. Organic Letters2005 , 7 (6), 1185–1188. [Link]

  • Sun, K. M.; Hseih, P. T.; Lin, Y. H.; Chen, S. T.; Wang, K. T. Facile Deprotection of N-Boc Amino Acids and N-Boc Peptides by 4.0 M Hydrogen Chloride/Ethyl Acetate. Journal of the Chinese Chemical Society1999 , 46 (5), 839-842. [Link]

Application

Application Notes & Protocols: Synthesis of Multi-Target Compounds for Neurodegenerative Diseases

Introduction: The Imperative for a Multi-Pronged Attack on Neurodegeneration Neurodegenerative diseases (NDs) such as Alzheimer's (AD) and Parkinson's disease (PD) are devastating multifactorial disorders.[1][2] Their co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Multi-Pronged Attack on Neurodegeneration

Neurodegenerative diseases (NDs) such as Alzheimer's (AD) and Parkinson's disease (PD) are devastating multifactorial disorders.[1][2] Their complex pathophysiology involves a cascade of interconnected events, including protein misfolding and aggregation (amyloid-beta and tau), cholinergic dysfunction, oxidative stress, neuroinflammation, and mitochondrial dysfunction.[3][4] Historically, drug discovery has adhered to the "one-target, one-drug" paradigm. However, this approach has proven largely inadequate for NDs, as targeting a single pathological pathway often fails to halt the relentless progression of the disease.[1][5]

This realization has catalyzed a paradigm shift towards the rational design of Multi-Target-Directed Ligands (MTDLs).[4][6] MTDLs are single chemical entities engineered to simultaneously modulate multiple biological targets, offering the potential for synergistic therapeutic effects, a safer profile, and a reduction in the polypharmacy burden on patients.[3][7] This guide provides an in-depth overview of the design principles, synthetic strategies, and evaluation protocols for developing novel MTDLs for neurodegenerative diseases.

I. The Strategic Design of Multi-Target-Directed Ligands (MTDLs)

The design of an effective MTDL is a methodical process that involves identifying key pathological targets and integrating distinct pharmacophores—the molecular features responsible for a drug's biological activity—into a single molecule.[3] There are three primary strategies for this integration.

  • Linked-Pharmacophore Strategy: This approach involves covalently connecting two or more distinct pharmacophores with a flexible or rigid linker.[8] The nature of the linker is critical, as its length, composition, and flexibility can significantly influence the compound's overall pharmacological profile, including its ability to bind to each target and its pharmacokinetic properties.[3]

  • Fused-Pharmacophore Strategy: In this strategy, two pharmacophores are merged into a new, single molecular scaffold where the key recognition elements of both are preserved.[8][9] This often results in more rigid and structurally novel compounds.

  • Merged-Pharmacophore Strategy: This is a more intricate approach where the pharmacophoric features of different ligands are overlapped and combined into a smaller, more efficient molecule that retains the desired activities.[4][10]

MTDL_Strategies cluster_0 Design Strategies for MTDLs cluster_1 Linked cluster_2 Fused cluster_3 Merged Start Pharmacophore A (e.g., AChE Inhibitor) Linked A - Linker - B Fused Fused Scaffold (A + B) Merged Merged Scaffold (Key features of A & B) Start2 Pharmacophore B (e.g., MAO-B Inhibitor) End Multi-Target Compound Linked->End Fused->End Merged->End

Caption: Core design strategies for creating Multi-Target-Directed Ligands (MTDLs).

II. Key Molecular Targets in Neurodegenerative Diseases

The selection of appropriate targets is the cornerstone of MTDL design. For diseases like Alzheimer's, a combination of symptomatic and disease-modifying targets is often pursued.

AD_Pathology APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Aggregation APP->Abeta BACE1, γ-secretase Plaques Senile Plaques Abeta->Plaques OxStress Oxidative Stress (ROS) Plaques->OxStress Inflammation Neuroinflammation Plaques->Inflammation Tau Tau Protein pTau Tau Hyperphosphorylation Tau->pTau GSK-3β NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NeuronDeath Neuronal Death & Cognitive Decline NFTs->NeuronDeath Cholinergic Cholinergic System ACh_deficit Acetylcholine (ACh) Deficit Cholinergic->ACh_deficit AChE, BuChE ACh_deficit->NeuronDeath Mito Mitochondria Mito->OxStress OxStress->NeuronDeath Inflammation->NeuronDeath MTDL Multi-Target Compound MTDL->Abeta Inhibit Aggregation MTDL->ACh_deficit Inhibit AChE/BuChE MTDL->OxStress Antioxidant

Caption: Interconnected pathological pathways in Alzheimer's Disease as targets for MTDLs.

Commonly Addressed Targets:

  • Cholinesterases (AChE & BuChE): Inhibition of these enzymes increases levels of the neurotransmitter acetylcholine, providing symptomatic relief for cognitive decline.[1][6][11]

  • Amyloid-Beta (Aβ) Aggregation: Preventing the self-assembly of Aβ peptides into toxic oligomers and plaques is a primary disease-modifying strategy.[1][9][12]

  • Monoamine Oxidases (MAO-A & MAO-B): MAO-B is overexpressed in the brains of AD patients and contributes to oxidative stress.[1] Its inhibition is also a key strategy in Parkinson's disease to preserve dopamine levels.[6][13]

  • Oxidative Stress: Compounds with antioxidant moieties can neutralize reactive oxygen species (ROS), protecting neurons from damage.[12][14]

  • Metal Chelation: Dysregulation of metal ions like copper and zinc can promote Aβ aggregation and oxidative stress. MTDLs can be designed to chelate these ions.[1][9]

III. Application Protocol: Synthesis of a Quinazoline-Based MTDL

This section details the synthesis of a multi-target quinazoline derivative, exemplified by compounds designed to inhibit cholinesterases and Aβ aggregation while also possessing antioxidant properties.[12][14] The use of a one-pot, multicomponent reaction represents an efficient and atom-economical approach to generating molecular complexity.[12]

Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry. By strategically functionalizing it, one can introduce moieties that interact with the catalytic site of acetylcholinesterase (AChE) and others that disrupt the π-π stacking interactions crucial for Aβ aggregation. The inclusion of electron-rich groups like dimethoxyphenylamino moieties can confer antioxidant properties.[12]

Synthesis_Workflow Start Starting Materials: 1. 2-aminobenzonitrile derivative 2. Ethyl Orthopropionate 3. 3,4-Dimethoxyaniline Step1 Step 1: One-Pot Reaction - Zinc Chloride (catalyst) - Heat (e.g., 120 °C) Start->Step1 Step2 Step 2: Reaction Monitoring - Thin Layer Chromatography (TLC) Step1->Step2 Step3 Step 3: Work-up - Quench with NaHCO3 soln. - Extract with Ethyl Acetate Step2->Step3 Reaction Complete Step4 Step 4: Purification - Column Chromatography (Silica gel) Step3->Step4 Step5 Step 5: Characterization - NMR (1H, 13C) - Mass Spectrometry (HRMS) Step4->Step5 End Final Product: 2-ethyl-4-(3,4-Dimethoxyphenyl) aminoquinazoline (e.g., Compound 3h) Step5->End

Caption: General workflow for the one-pot synthesis of a quinazoline-based MTDL.

Detailed Synthetic Protocol:

  • Objective: To synthesize 2-ethyl-4-(3,4-Dimethoxyphenyl)aminoquinazoline (Compound 3h from referenced literature) via a sequential, one-pot multicomponent reaction.[12]

  • Materials:

    • 2-aminobenzonitrile

    • Ethyl Orthopropionate

    • 3,4-Dimethoxyaniline

    • Zinc Chloride (ZnCl₂)

    • Anhydrous solvent (e.g., Toluene or solvent-free)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-aminobenzonitrile (1.0 eq), ethyl orthopropionate (1.2 eq), and a catalytic amount of zinc chloride (0.1 eq).

    • Heat the reaction mixture to 120 °C and stir for 1-2 hours. Causality: This first step forms the quinazoline ring intermediate.

    • Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

    • Once the first step is complete, add 3,4-dimethoxyaniline (1.1 eq) directly to the reaction mixture.

    • Continue heating at 120 °C for an additional 3-5 hours, monitoring the consumption of the intermediate by TLC. Causality: This second step involves the nucleophilic substitution at the C4 position of the quinazoline ring, coupling the antioxidant moiety.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the crude mixture with Ethyl Acetate (EtOAc) and carefully wash with saturated NaHCO₃ solution, followed by brine. Self-Validation: The wash removes the acidic catalyst and any water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Self-Validation: Spectroscopic data must match the expected structure of the target molecule.

IV. Protocols for Biological Evaluation

Synthesizing the compound is only the first step. A rigorous biological evaluation is required to validate its multi-target activity.

Bio_Eval_Workflow Start Synthesized MTDL Compound Assay1 Target 1 Assay: AChE Inhibition (Ellman's Method) Start->Assay1 Assay2 Target 2 Assay: Aβ Aggregation Inhibition (Thioflavin T Assay) Start->Assay2 Assay3 Target 3 Assay: Antioxidant Capacity (ORAC / DPPH Assay) Start->Assay3 Result1 Calculate IC50 value Assay1->Result1 Result2 Calculate % Inhibition Assay2->Result2 Result3 Calculate Trolox Equivalents Assay3->Result3 End Establish Multi-Target Profile Result1->End Result2->End Result3->End

Caption: Workflow for the in vitro biological evaluation of a synthesized MTDL.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a stock solution of the synthesized MTDL in DMSO.

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of the MTDL.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration. A known AChE inhibitor (e.g., Donepezil) should be used as a positive control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Self-Validation: A clear dose-response curve validates the inhibitory activity.

Protocol 2: Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Method)

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the beta-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission intensity increases significantly, providing a quantitative measure of Aβ aggregation.[12]

  • Procedure:

    • Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in an appropriate solvent (e.g., hexafluoroisopropanol), then evaporating the solvent and re-solubilizing in buffer.

    • In a black 96-well plate, mix the Aβ₁₋₄₂ solution with varying concentrations of the synthesized MTDL (or a positive control like Curcumin).

    • Incubate the plate at 37 °C for 24-48 hours with gentle agitation to promote aggregation. Causality: This incubation period allows for the fibrillization process to occur.

    • After incubation, add a Thioflavin T solution to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a microplate reader.

    • Calculate the percentage of aggregation inhibition relative to the control (Aβ₁₋₄₂ alone). Self-Validation: A significant reduction in ThT fluorescence in the presence of the compound indicates effective inhibition of fibril formation.

V. Data Summary and Interpretation

The results from the biological assays should be compiled to create a comprehensive profile of the MTDL.

Table 1: Example Biological Activity Profile for a Quinazoline-Based MTDL

Compound IDAChE Inhibition (IC₅₀, µM)Aβ₁₋₄₂ Aggregation Inhibition (%) @ 50 µMAntioxidant Capacity (ORAC, Trolox Equiv.)
Example 3h [12]6.6736.685.73
Donepezil (Control)0.049[1]N/AN/A
Curcumin (Control)N/A~55-60High

Data presented is representative and based on values reported in the literature for similar compounds to illustrate the expected output.

Interpretation: The ideal MTDL will exhibit a balanced profile of activity against all intended targets.[12] For example, Compound 3h demonstrates activity in all three assays, making it a promising hit compound for further optimization.[12] This multi-faceted activity confirms the successful application of the MTDL design strategy.

References

  • Gkantzou, E., Gkantzios, A., & Chatzopoulou, M. (2025).
  • Gkantzou, E., Gkantzios, A., & Chatzopoulou, M. (2025).
  • Sudo, Y., et al. (2016). Novel multi-target-directed ligands for Alzheimer's disease: Combining cholinesterase inhibitors and 5-HT6 receptor antagonists.
  • Gkantzou, E., Gkantzios, A., & Chatzopoulou, M. (2025).
  • Wei, H., et al. (2017). Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin. PubMed.
  • Don, X. (2024). Design and Synthesis of Multi-Target Directed Ligands for Neurodegenerative Diseases. Journal of Chemical and Pharmaceutical Research.
  • Ahmad, A., et al. (2025). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. PubMed Central.
  • Kumar, V., et al. (2022).
  • Rauf, A., et al. (2024). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI.
  • Borges, F., et al. (2018). Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors. PubMed.
  • Gkantzou, E., Gkantzios, A., & Chatzopoulou, M. (2025).
  • Alcaro, S., et al. (2018). Design, synthesis and biochemical evaluation of novel multi-target inhibitors as potential anti-Parkinson agents. PubMed.
  • Ronga, L., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. MDPI.
  • Ronga, L., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. PubMed.
  • Various Authors. (2019). Different strategies used to generate multitarget compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Synthesis

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific iodination reaction. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, which is synthesized from N-Boc-tyramine, is a frequent issue.[1][2][3] The primary causes often revolve around suboptimal reaction conditions for the electrophilic aromatic substitution, degradation of the starting material or product, and inefficient purification.

Potential Cause 1: Inefficient Iodination

The core of this synthesis is the iodination of a phenol, a classic example of electrophilic aromatic substitution.[4][5] The hydroxyl group of the N-Boc-tyramine is a strong activating group, directing the incoming electrophile to the ortho and para positions.[4][6] Since the para position is already occupied by the phenethylcarbamate side chain, substitution occurs at the ortho position. However, several factors can impede this process:

  • Incorrect Iodinating Agent or Conditions: The choice and generation of the electrophilic iodine species (I+) is critical. Common methods involve the in-situ generation of hypoiodous acid (HOI) from iodine (I₂) and an oxidant or using a pre-formed iodine complex.[7] If the conditions are not optimal, the concentration of the active electrophile may be insufficient.

  • Suboptimal pH: The pH of the reaction medium plays a crucial role. While basic conditions can activate the phenol by forming the more nucleophilic phenoxide ion, a pH that is too high can lead to side reactions.[7][8] Conversely, highly acidic conditions may protonate the amine and affect the directing ability of the hydroxyl group.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of byproducts and degradation.[9][10]

Potential Cause 2: Side Reactions and Byproduct Formation

Several side reactions can compete with the desired iodination, thereby reducing the yield of the target molecule.

  • Di- and Poly-iodination: Phenols are highly activated systems, making them susceptible to multiple iodinations.[6][11] The formation of di-iodinated and even tri-iodinated species is a common side reaction that consumes both the starting material and the iodinating agent.[6] Stoichiometric control is key to minimizing this.[6]

  • Oxidation of the Phenol: Phenols can be susceptible to oxidation, especially in the presence of certain iodinating reagents or under harsh reaction conditions.[8][12] This can lead to the formation of colored impurities and a reduction in the desired product.

  • N-Boc Deprotection: Although the Boc protecting group is generally stable, certain conditions, particularly strongly acidic environments or the presence of specific catalysts, could potentially lead to its removal.[13][14] While iodine itself can mediate N-Boc deprotection, this typically requires specific conditions not usually employed in this synthesis.[13][14]

Potential Cause 3: Inefficient Work-up and Purification

A significant loss of product can occur during the work-up and purification stages.

  • Incomplete Extraction: The product, being a moderately polar molecule, may not be fully extracted from the aqueous reaction mixture into the organic phase if the wrong solvent or an insufficient volume is used.

  • Product Precipitation Issues: If the product is isolated by precipitation, factors like pH adjustment and temperature control are critical to ensure maximum recovery.[6]

  • Losses During Chromatography: If column chromatography is used for purification, improper selection of the stationary and mobile phases can lead to poor separation and significant product loss.[15]

Troubleshooting Workflow: A Step-by-Step Guide to Improving Yield

Here is a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_reaction Phase 1: Reaction Condition Optimization cluster_workup Phase 2: Work-up & Purification cluster_analysis Phase 3: Analysis & Characterization cluster_end Outcome Start Low Yield in Synthesis Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Optimize_pH Optimize Reaction pH Check_Reagents->Optimize_pH Reagents OK Optimize_Temp_Time Adjust Temperature & Time Optimize_pH->Optimize_Temp_Time pH Optimized Review_Workup Review Work-up Procedure Optimize_Temp_Time->Review_Workup Conditions Optimized Optimize_Purification Optimize Purification Method Review_Workup->Optimize_Purification Work-up Refined Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Optimize_Purification->Analyze_Byproducts Purification Optimized End Improved Yield Analyze_Byproducts->End Byproducts Identified & Minimized

Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a strong indicator of side reactions.

Common Impurities and Their Identification:

Potential Impurity Expected Rf Value (Relative to Product) Identification Method Cause
Di-iodinated Product LowerLC-MS (Look for M+126)Excess iodinating agent, prolonged reaction time.[6]
Unreacted N-Boc-tyramine HigherCo-spot with starting materialIncomplete reaction.
Oxidized Byproducts Varies (often colored)NMR, LC-MSHarsh reaction conditions, presence of strong oxidants.[12]
Deprotected Product Higher (more polar)LC-MS (Look for M-100)Undesirable acidic conditions.[13][14]

Experimental Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Prepare separate solutions of your starting material (N-Boc-tyramine) and, if available, a pure standard of the product.

  • TLC Plate: Use a silica gel plate.

  • Mobile Phase: A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity as needed to achieve good separation.

  • Spotting: Spot the crude mixture, starting material, and product standard on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).

Q3: How can I minimize the formation of the di-iodinated byproduct?

The formation of di- and poly-iodinated products is a common issue due to the highly activated nature of the phenolic ring.[6]

Strategies to Enhance Selectivity:

  • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodinating reagent relative to the N-Boc-tyramine.

  • Slow Addition: Add the iodinating agent dropwise or in small portions to the reaction mixture over an extended period.[6] This helps to maintain a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second iodination more significantly than the first, thereby improving selectivity.[6]

Iodination_Selectivity cluster_reagents Reactants cluster_products Products cluster_conditions Conditions for Selectivity (k1 >> k2) Start N-Boc-tyramine + I+ Mono_Iodo Mono-iodinated Product (Desired) Start->Mono_Iodo k1 Di_Iodo Di-iodinated Product (Side Product) Mono_Iodo->Di_Iodo k2 Stoichiometry Controlled Stoichiometry (≤1.1 eq I+) Stoichiometry->Mono_Iodo Slow_Addition Slow Reagent Addition Slow_Addition->Mono_Iodo Low_Temp Low Temperature Low_Temp->Mono_Iodo

Q4: My product appears to be degrading during work-up or purification. How can I prevent this?

Product instability can be a source of yield loss. The tert-butyl carbamate (Boc) group is sensitive to strong acids, and the iodophenol moiety can be susceptible to oxidation or other degradation pathways.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, quench any remaining oxidizing agent with a reducing agent like a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] Stir until the color of the iodine disappears.

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to be slightly acidic (pH 5-6) using a dilute acid like 1M HCl.[6] Avoid strong acidification to prevent Boc deprotection.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[6]

    • Column Chromatography: If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190. Retrieved from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Retrieved from [Link]

  • Christiansen, J. V., & Carlsen, L. (1989). Iodination of phenol.Chemosphere, 19(8-9), 1437-1443.
  • Process for the iodination of phenolic derivatives. (2011). Google Patents.
  • Gondrala, P. K., Rambabu, D., Rao, M. V. B., & Pal, M. (2013). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.Journal of Molecular Structure, 1050, 144-149.
  • Method for preparing iodo-phenol compound. (2008). Google Patents.
  • 17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.). SlideShare. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022, November 14). Chemia. Retrieved from [Link]

  • Process for iodination of phenolic derivatives. (2015). Google Patents.
  • Why does the iodination of phenol proceed faster than the iodination of deuterated phenol, but the nitration of nitrobenzene and deuterated nitrobenzene proceed at very similar, but not identical, rates? (2015, May 10). Quora. Retrieved from [Link]

  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2013). ResearchGate. Retrieved from [Link]

  • Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1479-1490. Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2004). Organic Syntheses, 81, 109. Retrieved from [Link]

  • Kothari, K., & Sharma, R. K. (1983). Isolation of Mono- And Di-Iodine 125 Tyramines for Conjugation Labelling.Journal of Labelled Compounds and Radiopharmaceuticals, 20(9), 1083-1090.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scott, J. D., & Williams, D. P. (2013). Metabolically Stable tert-Butyl Replacement.ACS Medicinal Chemistry Letters, 4(6), 564-568.
  • Tert-butyl carbamate derivative and preparation method and application thereof. (2011). Google Patents.
  • tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. (n.d.). Molbase. Retrieved from [Link]

  • N-BOC-TYRAMINE, 97%. (n.d.). LMS Consult. Retrieved from [Link]

  • Iacob, A. T., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.Molecules, 27(22), 8008.
  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. Retrieved from [Link]

  • Tert-Butyl [3-(3-{[4-(Diethylamino)piperidin-1-Yl]methyl} - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl (R)-(1-hydroxy-3-(4-iodophenyl)propan-2-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] - Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (2020). PubMed Central. Retrieved from [Link].nlm.nih.gov/pmc/articles/PMC7212301/)

Sources

Optimization

Technical Support Center: Stabilizing tert-Butyl 4-hydroxy-3-iodophenethylcarbamate in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability of this molecule in solution is critical for reproducible and reliable results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your experiments.

Section 1: Understanding the Instability - Core Degradation Mechanisms

The structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate contains two key functional groups prone to degradation: an iodinated phenol and an acid-sensitive tert-butoxycarbonyl (Boc) protected carbamate . Understanding the pathways through which it can degrade is the first step toward prevention.

The primary routes of degradation are:

  • Oxidative Degradation: The electron-rich phenol ring, further activated by the hydroxyl group, is highly susceptible to oxidation. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions. Oxidation leads to the formation of colored quinone-type byproducts, which are often observed as a yellow, brown, or pink discoloration of the solution.[1][2]

  • Deiodination: The carbon-iodine (C-I) bond can be cleaved under various conditions, including exposure to UV light (photodegradation) or through advanced oxidation processes.[3][4] This results in the loss of the iodine atom from the aromatic ring, forming the corresponding des-iodo compound and potentially other byproducts.

  • Hydrolysis: The carbamate group, while generally more stable than an ester, is susceptible to hydrolysis under strongly acidic or basic conditions.[5][6] The Boc protecting group is specifically designed to be labile under strong acid, which will cleave the carbamate to yield the free amine. Basic conditions can also promote hydrolysis, which is often exacerbated for phenols as they form phenoxide ions at high pH.[6]

These degradation pathways are not mutually exclusive and can occur concurrently, complicating analysis and compromising experimental outcomes.

cluster_oxidation Oxidative Degradation cluster_deiodination Deiodination cluster_hydrolysis Hydrolysis parent tert-Butyl 4-hydroxy-3-iodophenethylcarbamate quinone Colored Quinone Byproducts parent->quinone [O₂ , Light, Metal Ions] deiodo Des-iodo Analog parent->deiodo [UV Light, Redox] amine Free Amine (Boc Cleavage) parent->amine [Strong Acid, H⁺] hydrolyzed_carbamate Carboxylic Acid + Alcohol parent->hydrolyzed_carbamate [Strong Base, OH⁻] start Prepare Solution check_color Is solution discolored? start->check_color check_purity Is purity decreasing (via LC-MS)? check_color->check_purity No actions_color Implement Light/Oxygen/Temp Control Add Antioxidant/Chelator check_color->actions_color Yes actions_purity Control pH with Buffers (pH 5-7) Use High-Purity Solvents Check HPLC Mobile Phase check_purity->actions_purity Yes stable Solution Stabilized check_purity->stable No actions_color->check_purity actions_purity->stable

Sources

Troubleshooting

Common side products in N-t-Boc-3-iodotyramine synthesis and how to avoid them

Introduction N-t-Boc-3-iodotyramine is a critical building block in medicinal chemistry and drug development, particularly valued for its role in the synthesis of radiolabeled compounds and complex biologically active mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-t-Boc-3-iodotyramine is a critical building block in medicinal chemistry and drug development, particularly valued for its role in the synthesis of radiolabeled compounds and complex biologically active molecules. Its synthesis involves the protection of tyramine's primary amine with a tert-butyloxycarbonyl (Boc) group, followed by regioselective iodination of the phenol ring. While seemingly straightforward, this synthesis is prone to several side reactions that can complicate purification and significantly reduce the yield of the desired product.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues, thereby improving synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing N-t-Boc-3-iodotyramine?

The main challenge is achieving selective mono-iodination at the C3 position (ortho to the hydroxyl group) of the N-t-Boc-tyramine precursor. The phenol ring is highly activated towards electrophilic aromatic substitution, which can easily lead to over-reaction and the formation of di-iodinated byproducts.[1][2]

Q2: Which iodinating agent is best for this synthesis?

The choice of iodinating agent is critical for controlling selectivity. While molecular iodine (I₂) can be used, it often requires harsh conditions or activators that can lead to side products. Milder, more selective reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are generally preferred.[3][4] NIS, in particular, offers excellent functional group tolerance and operates under gentle conditions, reducing the risk of unwanted side reactions.[3][5]

Q3: Why is the Boc protecting group used for the amine?

The tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it protects the primary amine from reacting with the iodinating agent. Second, it deactivates the aromatic ring slightly compared to a free amine, though the hydroxyl group remains the dominant activating director. The Boc group is stable under the typically mild basic or neutral conditions used for iodination and can be removed later under acidic conditions without affecting the iodo-substituent.[6][7]

Q4: Can the Boc group be cleaved during the iodination reaction?

While uncommon under optimal conditions, exposure to strong acids can cause premature deprotection of the Boc group.[8][9][10][11] Some iodination protocols use catalytic amounts of acid to activate the iodinating agent (e.g., NIS with trifluoroacetic acid).[12][13] In these cases, careful control of acid concentration and reaction temperature is necessary to prevent Boc group loss.

Troubleshooting Guide: Side Products & Avoidance Strategies

This section addresses specific side products and experimental issues in a question-and-answer format.

Problem 1: Formation of a Di-iodinated Side Product

Q: My final product analysis (e.g., LC-MS, NMR) shows a significant peak corresponding to a di-iodinated species (N-t-Boc-3,5-diiodotyramine). What causes this and how can I prevent it?

Causality:

The phenolic hydroxyl group is a strong ortho-, para- directing activator for electrophilic aromatic substitution.[2][4] After the first iodine atom is introduced at the C3 position (ortho), the ring remains highly activated. The inductive electron-withdrawing effect of the first iodine is not sufficient to prevent a second electrophilic attack, which occurs at the other ortho position (C5). This leads to the formation of N-t-Boc-3,5-diiodotyramine.

Factors that promote di-iodination include:

  • Excess Iodinating Agent: Using more than one stoichiometric equivalent of the iodinating reagent.

  • High Reaction Temperature: Increased temperature provides the activation energy for the second, less favorable substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the chance of the mono-iodinated product reacting further.

  • Highly Reactive Iodinating Species: Strong electrophilic iodine reagents, sometimes generated in situ (e.g., using a strong oxidant with I₂), can be less selective.[14][15]

Solutions & Protocols:
  • Stoichiometric Control:

    • Action: Carefully control the stoichiometry. Use 0.95 to 1.05 equivalents of the iodinating agent relative to N-t-Boc-tyramine.

    • Rationale: Limiting the amount of the electrophile is the most direct way to prevent the second addition. A slight sub-stoichiometric amount can be used to ensure all the iodinating agent is consumed, leaving some starting material which is typically easier to separate from the mono-iodinated product than the di-iodinated byproduct.

  • Choice of Reagent and Conditions:

    • Action: Switch to a milder iodinating agent like N-Iodosuccinimide (NIS). Perform the reaction at a reduced temperature (0 °C to room temperature).

    • Rationale: NIS is a solid, easy-to-handle reagent that provides a controlled release of the electrophilic iodine species (I⁺), leading to higher selectivity.[3][16] Lower temperatures decrease the reaction rate, favoring the more kinetically accessible mono-iodination.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

    • Rationale: Over-reaction is a common source of di-iodination. Active monitoring prevents the reaction from continuing unnecessarily.

Recommended Protocol for Selective Mono-iodination:
  • Dissolve N-t-Boc-tyramine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.0 equiv.) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor by TLC every 30 minutes.

  • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Proceed with aqueous workup and extraction.

  • Purify the crude product via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate any remaining starting material and di-iodo byproduct.

Problem 2: Low Reaction Yield and Unreacted Starting Material

Q: My reaction has stopped, but I still have a large amount of unreacted N-t-Boc-tyramine. What went wrong?

Causality:

This issue typically points to insufficient reactivity of the electrophile or deactivation of the reagents.

  • Inactive Iodinating Agent: N-Iodosuccinimide and other iodine sources can degrade over time, especially with exposure to light and moisture.[16]

  • Insufficient Activation: Some protocols require a catalytic amount of acid (e.g., TFA) to activate the NIS.[12] If omitted or insufficient, the reaction may be sluggish.

  • Basic Conditions: The reaction proceeds via electrophilic attack on the neutral phenol or the more reactive phenoxide ion.[17] However, strongly basic conditions can react with and neutralize the electrophilic iodinating agent.

Solutions:
  • Verify Reagent Quality:

    • Action: Use a fresh bottle of NIS or verify the activity of your current stock. Store NIS in a dark, dry environment.

    • Rationale: Reagent degradation is a common and often overlooked cause of reaction failure.

  • Introduce a Catalytic Activator:

    • Action: Add a catalytic amount (0.1 equiv.) of an acid like trifluoroacetic acid (TFA) to the reaction mixture along with the NIS.

    • Rationale: The acid protonates NIS, making it a more potent electrophile and increasing the reaction rate.[12][13]

  • Control pH:

    • Action: While phenoxide is more reactive, the iodination is often performed under neutral or slightly acidic conditions for better control and reagent stability. Avoid adding strong bases. If a base is used to scavenge the HI byproduct, a non-nucleophilic base like 2,6-lutidine is preferable.

    • Rationale: Maintaining an optimal pH ensures both the substrate and the iodinating agent remain active and stable.

Problem 3: Presence of an O-Alkylated or O-Acylated Byproduct

Q: I've identified a byproduct where the phenolic hydroxyl group has been modified. How does this happen?

Causality:

This is less common during the iodination step itself but can occur if reactive species are present or during workup. The phenoxide ion is a potent nucleophile and can react with electrophiles other than the intended iodine source.

  • Reaction with Solvent: In rare cases, under specific activating conditions, solvents like acetonitrile can participate in side reactions.

  • Acylation during Workup: If acidic workup conditions are used with certain buffers or additives, acylation can occur.

  • Side reaction from protecting group strategy: If other protecting groups are present in the molecule, they might undergo intramolecular reactions.

Solutions:
  • Use High-Purity Solvents:

    • Action: Ensure all solvents are anhydrous and of high purity.

    • Rationale: Minimizes potential contaminants that could act as electrophiles.

  • Careful Workup:

    • Action: Use standard quenching and extraction procedures. Avoid unnecessarily harsh acidic or basic conditions during the workup.

    • Rationale: Gentle workup preserves the integrity of the desired product.

  • Purification:

    • Action: These byproducts can usually be separated from the desired product by standard silica gel column chromatography.

    • Rationale: The polarity difference between the desired product (with a free phenol) and an O-alkylated/acylated byproduct is typically large enough for effective separation.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of N-t-Boc-3-iodotyramine.

reaction_pathway Figure 1: Iodination Reaction Pathways start N-t-Boc-tyramine product N-t-Boc-3-iodotyramine (Desired Product) start->product + 1 eq. [I+] (e.g., NIS) Selective side_product N-t-Boc-3,5-diiodotyramine (Side Product) product->side_product + 1 eq. [I+] (Over-reaction)

Caption: Desired mono-iodination versus the over-reaction leading to the di-iodinated side product.

troubleshooting_workflow Figure 2: Troubleshooting Workflow start Analyze Crude Product (LC-MS / NMR) q_main_impurity What is the main impurity? start->q_main_impurity a_diiodo Di-iodinated Product q_main_impurity->a_diiodo Higher MW a_starting_material Unreacted Starting Material q_main_impurity->a_starting_material Lower MW a_other Other Byproduct q_main_impurity->a_other Unexpected MW/ Fragmentation sol_diiodo Reduce [I+] Stoichiometry Lower Temperature Monitor Reaction Closely a_diiodo->sol_diiodo sol_starting_material Check Reagent Quality Use Catalytic Acid (TFA) Optimize Solvent a_starting_material->sol_starting_material sol_other Use Pure Solvents Ensure Mild Workup Purify by Chromatography a_other->sol_other

Caption: A decision tree for troubleshooting common impurities in the synthesis.

Comparative Data

The following table summarizes the characteristics of common iodinating agents used for phenols.

ReagentFormulaTypical ConditionsSelectivity for Mono-iodinationKey Considerations
N-Iodosuccinimide (NIS) C₄H₄INO₂Acetonitrile or DCM, 0°C to RTHigh Mild, good functional group tolerance, solid reagent.[3][12]
Iodine Monochloride (ICl) IClDCM, 0°CGood to High Highly reactive, corrosive liquid. Must be handled with care.
Iodine / Oxidant I₂ / H₂O₂ or NaOClAqueous or alcoholic solventVariable Can be difficult to control; risk of over-oxidation.[1]
Molecular Iodine I₂Various, often with a baseLow to Moderate Generally low reactivity requiring activation, which can reduce selectivity.[17][18]

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • The Mechanism of the Iodination of Phenols. (n.d.). Iowa State University. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Gondrala, P. K., et al. (2022). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. Journal of Molecular Structure. [Link]

  • Ley, S. V., et al. (2012). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. NIH Public Access. [Link]

  • Pavan Kumar, G., et al. (2013). Iodine-mediated neutral and selective N-boc deprotection. Ben-Gurion University Research Portal. [Link]

  • Request PDF. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • ResearchGate. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. [Link]

  • Semantic Scholar. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. [Link]

  • Google Patents. (n.d.).
  • Chen, G., et al. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. NIH Public Access. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • ResearchGate. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. [Link]

  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

  • Wikipedia. (n.d.). N-Iodosuccinimide. [Link]

  • Bio-Synthesis Inc. (2014). Amino Acid Analysis of Tyramine. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Reduction of Cadaverine and Tyramine Formation by Proteolytic Enzymes in Model System. [Link]

  • ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

Sources

Optimization

Technical Support Center: Lab-Scale Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this synthesis for lab production. We will move beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize the process effectively.

Proposed Synthetic Pathway

The most reliable and common route for synthesizing the target compound involves a two-step process starting from commercially available tyramine. This pathway is favored due to its high efficiency and the commercial availability of the starting materials.[1][2] The process involves:

  • Amine Protection: The primary amine of tyramine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Regioselective Iodination: The resulting N-Boc-tyramine undergoes electrophilic aromatic substitution to introduce an iodine atom at the position ortho to the hydroxyl group.

Synthetic_Workflow Tyramine Tyramine Boc_Tyramine tert-Butyl 4-hydroxyphenethylcarbamate (N-Boc-Tyramine) Tyramine->Boc_Tyramine Boc₂O, Solvent (e.g., THF, Dioxane) Final_Product tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Boc_Tyramine->Final_Product Iodinating Agent (e.g., NIS), Solvent (e.g., DCM, MeCN)

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-Tyramine (Intermediate)

This initial step is critical for preventing side reactions at the amine group during the subsequent iodination.[1]

Materials:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
Tyramine 137.18 10.0 g 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 17.5 g 1.1
Tetrahydrofuran (THF), anhydrous 72.11 150 mL -
Saturated aq. NaHCO₃ - 100 mL -
Deionized Water 18.02 100 mL -
Brine - 50 mL -

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - |

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tyramine (10.0 g, 72.9 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (150 mL) and stir until the tyramine is fully dissolved.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (17.5 g, 80.2 mmol) to the solution. The reaction is typically exothermic. Maintain the temperature around 20-25°C, using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 2-4 hours when the tyramine spot is no longer visible.

  • Work-up:

    • Once complete, transfer the reaction mixture to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ solution (100 mL) to remove any unreacted Boc₂O and acidic impurities.

    • Wash with deionized water (100 mL) and then with brine (50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product, N-Boc-tyramine, is typically a white solid.

  • Purification (Optional): The crude solid is often of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexane or purified via flash chromatography.[3]

    • Typical Yield: 90-95%.

    • Melting Point: 71-75 °C.

Part 2: Synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

This step employs an electrophilic iodination agent. N-Iodosuccinimide (NIS) is highly recommended for its mildness, high regioselectivity for the position ortho to the phenol, and ease of handling compared to reagents like iodine monochloride.[4][5]

Materials:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
N-Boc-Tyramine 237.29 10.0 g 1.0
N-Iodosuccinimide (NIS) 224.99 10.5 g 1.1
Dichloromethane (DCM), anhydrous 84.93 200 mL -
10% aq. Na₂S₂O₃ - 100 mL -
Deionized Water 18.02 100 mL -
Brine - 50 mL -

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask protected from light (wrapped in aluminum foil), dissolve N-Boc-Tyramine (10.0 g, 42.1 mmol) in anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (10.5 g, 46.7 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (e.g., 30% Ethyl Acetate/Hexane). The reaction is typically complete in 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes until the orange/brown color of excess iodine dissipates.[6]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with deionized water (100 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically an off-white or pale yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).

    • Typical Yield: 80-90%.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems

Troubleshooting_Guide p1 Problem Low or No Iodination Yield c1a Possible Cause Degraded NIS Reagent p1->c1a c1b Possible Cause Reaction Temperature Too High p1->c1b s1a Solution Use fresh NIS. Store it protected from light and moisture. c1a->s1a s1b Solution Maintain reaction at 0 °C during NIS addition and stirring. c1b->s1b p2 Problem Formation of Di-iodinated Product c2a Possible Cause Excess Iodinating Agent p2->c2a c2b Possible Cause Reaction Run for Too Long p2->c2b s2a Solution Use no more than 1.1 equivalents of NIS. Verify the purity of the starting material. c2a->s2a s2b Solution Monitor closely with TLC and quench immediately upon consumption of starting material. c2b->s2b p3 Problem Incomplete Boc-Protection c3a Possible Cause Insufficient Boc₂O p3->c3a c3b Possible Cause Poor Quality Tyramine p3->c3b s3a Solution Use at least 1.1 equivalents of Boc₂O. Ensure it is fresh. c3a->s3a s3b Solution Use high-purity tyramine. Impurities can consume the reagent. c3b->s3b

Caption: Troubleshooting logic for common synthesis issues.

Q1: My iodination reaction is sluggish or shows very low conversion. What went wrong?

A1: This is a common issue often traced back to the iodinating agent or reaction conditions.

  • Reagent Quality: N-Iodosuccinimide (NIS) can slowly decompose, especially if exposed to light or moisture. Ensure you are using a fresh bottle of NIS, which should be a white to slightly yellow powder.[4]

  • Reaction Temperature: While the reaction works at room temperature, it is much cleaner and more controlled at 0 °C. Higher temperatures can sometimes accelerate decomposition pathways.

  • Solvent Choice: The solvent must be anhydrous. The presence of water can hydrolyze NIS and deactivate it. Ensure your dichloromethane (DCM) or other chosen solvent is properly dried.

Q2: I'm seeing a significant amount of a second, less polar spot on my TLC, which I suspect is a di-iodinated product. How can I prevent this?

A2: The formation of di-iodo-tyramine is a classic side reaction in this synthesis.[6]

  • Stoichiometry is Key: Do not use a large excess of NIS. A range of 1.05-1.1 molar equivalents is optimal. Using more significantly increases the risk of a second iodination at the other ortho position.

  • Controlled Addition: Add the NIS portion-wise to the cooled solution of N-Boc-tyramine. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.

  • Careful Monitoring: Monitor the reaction closely by TLC. As soon as the N-Boc-tyramine spot has been consumed, quench the reaction. Over-running the reaction time provides an opportunity for the desired product to be further iodinated.

Q3: During the work-up of the iodination step, I have a persistent yellow/brown color in my organic layer even after washing with sodium thiosulfate.

A3: This indicates residual iodine.

  • Insufficient Quenching: You may not have used enough sodium thiosulfate solution, or the solution may have degraded. Try a second wash with a fresh 10% Na₂S₂O₃ solution and ensure vigorous stirring for at least 10-15 minutes to allow for complete reaction.

  • Concentration: Ensure your thiosulfate solution is at the correct concentration (10% w/w is standard).

Frequently Asked Questions (FAQs)

Q4: Why is N-Boc protection necessary? Can I iodinate tyramine directly?

A4: Direct iodination of tyramine is problematic. The free amine is a nucleophile and can react with the iodinating agent. Furthermore, both the amine and the hydroxyl group are activating groups, which can lead to poor regioselectivity and over-iodination.[7] Protecting the amine as a Boc-carbamate neutralizes its nucleophilicity and makes the hydroxyl group the primary directing group, ensuring clean and selective iodination at the ortho position.[1]

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is the most effective method.

  • For Boc-Protection: Use a mobile phase like 30% Ethyl Acetate in Hexane. Tyramine is highly polar and will remain at the baseline, while the N-Boc-tyramine product will have a higher Rf value.

  • For Iodination: A similar mobile phase (20-30% Ethyl Acetate/Hexane) works well. The iodinated product will be slightly less polar (higher Rf) than the N-Boc-tyramine starting material. Staining with potassium permanganate or vanillin can help visualize the spots.

Q6: I need to scale this reaction up to 50-100 grams. What are the most critical parameters to consider?

A6: Scalability is a key consideration.[4]

  • Temperature Control: The iodination step is exothermic. On a larger scale, the portion-wise addition of NIS and efficient overhead stirring are critical to dissipate heat and maintain an internal temperature of 0-5 °C. A jacketed reactor is ideal.

  • Work-up Volume: Ensure your separatory funnels and work-up vessels are appropriately sized for the increased volumes of solvents and aqueous washes.

  • Purification Strategy: Flash chromatography becomes less practical at a very large scale. Consider developing a crystallization procedure for the final product. A solvent system like ethyl acetate/heptane or toluene/heptane may yield a crystalline solid, significantly simplifying purification.[3]

Q7: How should the final product, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, be stored?

A7: The compound is relatively stable. However, like many iodinated phenols, it can be sensitive to light over long periods. It should be stored in a well-sealed, amber glass vial or a container protected from light, preferably in a cool, dry place or a refrigerator for long-term storage.

References

  • Vertex AI Search. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 14, 2026.
  • Chemia. (2022, November 14).
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • MDPI. (2023, April 4).
  • Studylib. (n.d.).
  • Gondrala, P. K., et al. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.
  • Quora. (2015, May 10).
  • Benchchem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • ResearchGate. (2025, August 9).
  • The Mechanism of the Iodin
  • PubMed Central (PMC). (n.d.). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition.
  • University of Mississippi eGrove. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Iodin
  • ResearchGate. (2025, August 10). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • National Institutes of Health (NIH). (2017, April 5). Synthesis of tert-butyl (substituted benzamido)
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Google Patents. (n.d.).
  • Molbase. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Boc-tyramine 97 64318-28-1.
  • Chem-Impex. (n.d.). N-Boc-tyramine.
  • PubMed Central (PMC) - NIH. (2024, November 11).
  • GroPep. (n.d.).
  • N-iodoacetyltyramine: preparation and use in 125I labeling by alkyl
  • PubMed Central (PMC) - NIH. (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
  • Sigma-Aldrich. (n.d.). N-Boc-tyramine 97 64318-28-1.
  • BOC Sciences. (n.d.). Tyramine and MAOIs: Research Interactions Guide.

Sources

Troubleshooting

Removing impurities from crude tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working with tert-Butyl 4-hydroxy-3-iodophenethylcarb...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working with tert-Butyl 4-hydroxy-3-iodophenethylcarbamate . As a pivotal intermediate in various synthetic pathways, its purity is paramount. This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of the purification process, empowering you to troubleshoot effectively and ensure the integrity of your research.

Understanding the Challenge: The Impurity Profile

The purification of crude tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is primarily complicated by byproducts from the iodination of its precursor, tert-Butyl 4-hydroxyphenethylcarbamate. The electron-donating hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple iodination events.[1][2]

Table 1: Common Impurities in Crude tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Impurity NameStructureOriginTypical TLC Rf (vs. Product)Detection Notes
Starting Material tert-Butyl 4-hydroxyphenethylcarbamateIncomplete iodination reaction.Higher Rf (less polar)Can be visualized on TLC with UV light and stains like permanganate.
Di-iodinated Species e.g., tert-Butyl 3,5-diiodo-4-hydroxyphenethylcarbamateOver-iodination of the activated phenol ring.[1][3]Lower Rf (more polar)May appear as a close-running spot below the product on TLC.
Unidentified Polar Impurities N/ADegradation or side-reactions. Phenols can oxidize.[2]Baseline or very low RfOften appear as colored streaks or spots at the TLC baseline.
Residual Solvents N/AFrom the reaction and initial workup (e.g., Methanol, Dichloromethane).N/APrimarily detected by 1H NMR spectroscopy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My crude product is a dark, sticky oil instead of the expected solid. What happened and how can I proceed?

A: This is a common issue often caused by residual solvents, moisture, or the presence of highly polar, colored impurities from oxidative side-reactions. Phenols are particularly susceptible to oxidation, which can be accelerated by heat and trace metals.[2]

  • Immediate Action: First, attempt to solidify the oil by dissolving it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then removing the solvent under high vacuum for an extended period. Gentle heating (30-40°C) on a rotary evaporator can aid this process, but avoid excessive heat which can cause degradation.[4]

  • Purification Strategy: Direct crystallization from an oil is often difficult. The most robust solution is to proceed with flash column chromatography. The silica gel will effectively remove the polar, colored impurities that are inhibiting crystallization.

  • Causality: The sticky nature arises from impurities that disrupt the crystal lattice formation of the desired product. Removing these via chromatography is the most direct path to obtaining a crystalline solid.

Q2: I'm struggling to remove the unreacted starting material. My recrystallization attempts seem to co-crystallize both compounds. What should I do?

A: The starting material, tert-Butyl 4-hydroxyphenethylcarbamate, is structurally very similar to the desired product, differing only by a single iodine atom. This makes their polarity and solubility profiles very close, which is why co-crystallization is a problem. While recrystallization can sometimes work if conditions are perfectly optimized, flash column chromatography is the more reliable method for this separation.

  • Expert Recommendation: Use a high-resolution silica gel (230-400 mesh) and a shallow solvent gradient.[5] Start with a low-polarity eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity. The less polar starting material will elute before the more polar iodinated product. Monitor the fractions carefully using Thin Layer Chromatography (TLC).

  • Why this works: Chromatography separates compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent).[6] The iodine atom increases the molecular weight and slightly increases the polarity of your product, allowing for a successful separation on silica gel with the correct eluent system.

Q3: My 1H NMR spectrum shows my product is pure, but I have a low yield after column chromatography. Where did my product go?

A: This issue often points to product degradation on the silica gel column. The carbamate group (specifically the Boc protecting group) can be labile to acidic conditions. While standard silica gel is only weakly acidic, it can be sufficient to cause partial deprotection of the Boc group over the course of a long chromatography run. The phenolic hydroxyl group can also interact strongly with the silica surface, leading to poor recovery.

  • Troubleshooting Steps:

    • Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. This is a common technique to improve the recovery of acid-sensitive compounds.

    • Run the Column Faster: Don't let the product sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite the separation.

    • Check Your Solvents: Ensure your solvents are free of acidic impurities. For example, dichloromethane can contain trace amounts of HCl.

Q4: How do I choose the best solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the mixed polarity of your molecule, a two-solvent system is often most effective.

  • Recommended Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. The product should crystallize out, leaving more soluble impurities in the mother liquor.[1]

    • Ethyl Acetate/Hexane: Dissolve the crude material in a minimal amount of warm ethyl acetate. Add hexane until the solution turns cloudy, then add a drop or two of ethyl acetate to redissolve the precipitate. Slow cooling should yield pure crystals.

  • Methodology: The key to successful recrystallization is slow cooling. Rapid cooling will trap impurities within the crystal lattice. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.

Visualizing the Purification Workflow

A systematic approach is crucial for efficient and successful purification. The following diagram outlines the logical flow from crude material to a verified pure compound.

cluster_start cluster_analysis cluster_decision cluster_methods cluster_end crude Crude Product (Oil or Solid) analysis Purity Assessment (TLC, 1H NMR) crude->analysis decision High Purity? (>95%) analysis->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Flash Chromatography decision->chromatography No pure Pure Product (>99%) recrystallize->pure chromatography->pure characterize Final Characterization (NMR, MS, MP) pure->characterize

Caption: General workflow for the purification of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is the most reliable method for separating the desired product from both more and less polar impurities.

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product. The starting material will elute first, followed by the desired product.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Ethanol/Water

This protocol is effective if the crude product is already of moderate purity (>90%) and the primary impurities are significantly more or less polar.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Inducing Precipitation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. Add one or two more drops of hot ethanol to just redissolve the precipitate and ensure the solution is saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

When faced with an impure sample, this decision tree can guide your troubleshooting process.

cluster_issues cluster_solutions start Impure Product (Post-Workup) tlc Analyze by TLC start->tlc high_rf High R_f Spot (Starting Material) tlc->high_rf Main impurity is less polar low_rf Low R_f Spot (Di-iodinated) tlc->low_rf Main impurity is more polar streak Baseline Streaking (Polar Impurities) tlc->streak Main impurity is very polar all_three Multiple Spots & Streaking tlc->all_three Complex mixture chroma Flash Chromatography (Shallow Gradient) high_rf->chroma recryst Recrystallization (e.g., EtOH/H2O) low_rf->recryst chroma_base Flash Chromatography (+1% Triethylamine) streak->chroma_base all_three->chroma

Caption: Decision tree for selecting a purification method based on TLC analysis.

References

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 550-553, 1136-1139. Retrieved from [Link]

  • Emser, B., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3201. Retrieved from [Link]

  • Christiansen, J. V., & Holms, J. (n.d.). Iodination of phenol. Retrieved from [Link]

  • Cushman, M., & Golebiewski, W. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-4. Retrieved from [Link]

  • da Silva, F. M., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. Retrieved from [Link]

  • Hoogenraad, N. J., & Lee, D. C. (1971). Copurification of Carbamoyl Phosphate Synthetase and Aspartate Transcarbamoylase From Mouse Spleen. Biochemical and Biophysical Research Communications, 44(4), 981-988. Retrieved from [Link]

  • Supplementary information. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Varasi, M., et al. (2011). Process for the iodination of phenolic derivatives. Google Patents.
  • da Silva, F. M., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. Retrieved from [Link]

  • Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Synthesis

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution. Here, we address common challenges in catalyst selection and reaction optimization through a series of frequently asked questions and troubleshooting scenarios. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is poor regioselectivity. How do I favor iodination at the ortho- position to the hydroxyl group?

Answer: This is a critical and common challenge. The hydroxyl group is a strong ortho-, para-directing activator.[1] Since the para- position is blocked by the phenethylcarbamate side chain, substitution should theoretically favor the ortho- position. However, reaction conditions can significantly influence selectivity.

  • Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution, where a source of electrophilic iodine (I+) attacks the electron-rich phenol ring. The phenoxide ion, formed under basic conditions, is even more strongly activated than the neutral phenol, making the reaction faster but sometimes harder to control.[1]

  • Catalyst/Reagent Strategy:

    • Iodine with a Mild Base: Using molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) is a standard approach. The base deprotonates the phenol, increasing its nucleophilicity and directing the iodine to the ortho positions.

    • N-Iodosuccinimide (NIS) with an Acid Catalyst: A combination of NIS and a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) can provide high regioselectivity for mono-iodination.[2] This method avoids strongly basic conditions that might complicate purification.

    • Metal-Assisted Catalysis: Palladium(II) catalysts have been shown to direct ortho-iodination of phenylcarbamates through C-H activation, offering excellent regioselectivity.[3] This is a more advanced method but highly effective for specific substrates.

  • Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often preferred. Protic solvents like methanol can sometimes compete in reactions. It's crucial to avoid solvents that can react with the iodinating agents.[4]

Q2: I am observing a significant amount of di-iodinated byproduct. How can I minimize this?

Answer: The formation of 2,5-diiodo or 3,5-diiodo species is a classic sign of over-iodination, which occurs when the mono-iodinated product is still sufficiently activated to react further.

  • Stoichiometry is Key: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodine source (e.g., I₂ or NIS) relative to your starting material, N-Boc-tyramine.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate but often at the cost of selectivity, leading to more di-substituted products.

  • Slow Addition: Add the iodinating agent slowly, portion-wise or via a syringe pump, to the solution of your starting material. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-iodination over the subsequent di-iodination of the product.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q3: My reaction yield is consistently low, with a lot of unreacted starting material. What are the likely causes?

Answer: Low conversion points to insufficient reactivity in your system. Several factors could be at play.

  • Inactive Iodinating Agent:

    • Molecular iodine (I₂) itself is not a very strong electrophile. An oxidizing agent is often needed to generate a more potent electrophilic species, such as I+.[5][6] Systems like I₂/HIO₃ or I₂ with an oxidizing agent can be effective.[7][8]

    • Ensure your NIS or other iodinating reagents have not degraded. Store them in a cool, dark, and dry place.

  • Sub-optimal pH: If you are using a base-mediated method, ensure the pH is high enough to deprotonate the phenol but not so high that it causes side reactions. For acid-catalyzed methods, ensure the catalyst is active and present in a sufficient amount.

  • Insufficient Reaction Time or Temperature: While high temperatures can cause over-reaction, very low temperatures might stall the reaction. If you observe low conversion at 0 °C, consider allowing the reaction to slowly warm to room temperature while monitoring by TLC.

  • Catalyst Deactivation: If using a metal catalyst, ensure all reagents and solvents are pure and dry, as water or other impurities can deactivate the catalyst.

Q4: What is the recommended work-up procedure to isolate the product and remove the catalyst/reagents?

Answer: A proper work-up is crucial for obtaining a pure product.

  • Quenching: The first step is to quench any unreacted iodinating agent. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) is excellent for this, as it reduces excess I₂ to colorless iodide (I⁻).[1]

  • pH Adjustment: After quenching, adjust the pH of the aqueous layer. If the reaction was run under basic conditions, acidify the solution (e.g., with 1M HCl) to a pH of ~3-4.[1] This ensures your phenolic product is in its neutral form, making it more soluble in organic solvents.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will likely require purification, typically via flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues during the synthesis.

Problem: Low Yield and/or Poor Selectivity

Use the following decision tree to troubleshoot your experiment.

G start Start: Low Yield / Poor Selectivity check_sm Analyze Crude Mixture (TLC/NMR) What is the main component? start->check_sm unreacted_sm Mostly Unreacted Starting Material check_sm->unreacted_sm product_mixture Mixture of Products (mono-, di-iodo) check_sm->product_mixture degradation Baseline / Tarry Material check_sm->degradation cause_sm Possible Cause: Insufficient Reactivity unreacted_sm->cause_sm cause_mixture Possible Cause: Over-reaction / Lack of Control product_mixture->cause_mixture cause_degradation Possible Cause: Reaction Too Harsh degradation->cause_degradation solution_sm1 Solution 1: Increase reactivity. Use I₂ with an oxidant (e.g., HIO₃) or switch to NIS/acid. cause_sm->solution_sm1 solution_sm2 Solution 2: If base-mediated, ensure pH is optimal for phenoxide formation. cause_sm->solution_sm2 solution_mixture1 Solution 1: Reduce temperature (e.g., to 0 °C). cause_mixture->solution_mixture1 solution_mixture2 Solution 2: Add iodinating agent slowly (portion-wise or via syringe pump). cause_mixture->solution_mixture2 solution_mixture3 Solution 3: Reduce equivalents of iodinating agent to ~1.0. cause_mixture->solution_mixture3 solution_degradation Solution: Use milder conditions. Avoid strong acids/bases. Ensure inert atmosphere if needed. cause_degradation->solution_degradation

Caption: Troubleshooting workflow for synthesis issues.

Data Summary: Comparison of Common Iodination Systems

The choice of catalyst and reagent system has a profound impact on reaction outcomes. The table below summarizes common systems used for the iodination of activated phenols.

Catalyst/Reagent SystemTypical SolventTemperature (°C)Key AdvantagesPotential Issues
I₂ / NaHCO₃ MeOH / H₂O0 to 25Inexpensive, simple setup, mild conditions.Moderate selectivity, can be slow.
N-Iodosuccinimide (NIS) / PTSA CH₂Cl₂ or THF0 to 25High regioselectivity, clean reaction profile.[2]Reagent cost, requires acidic catalyst.
I₂ / HIO₃ aq. EtOH25 to 40Generates potent electrophile in situ, good for less reactive substrates.[8]Strongly oxidizing, potential for side reactions.
ICl CH₂Cl₂, AcOH0 to 25Highly reactive electrophilic iodine source.[10]Can be difficult to handle, potential for chlorination.
Pd(OAc)₂ / Hypervalent Iodine DCE25Excellent ortho-selectivity via C-H activation.[3]High catalyst cost, requires specific ligands, sensitive to air/moisture.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and PTSA

This protocol is recommended for achieving high ortho-selectivity.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-Butyl (4-hydroxyphenethyl)carbamate (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous Dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. Allow it to warm to room temperature if the reaction is slow.

  • Work-up: Upon completion, quench the reaction with 10% aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Caption: Experimental workflow for NIS/PTSA iodination.

References

  • The Mechanism of the Iodination of Phenols. Iowa State College Journal of Science. Available at: [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. Available at: [Link]

  • Pd(II) Catalyzed Ortho C-H Iodination of Phenylcarbamates at Room Temperature Using Cyclic Hypervalent Iodine Reagents. PubMed. Available at: [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Iodination of phenol. Technical University of Denmark. Available at: [Link]

  • Process for the iodination of phenolic derivatives. Google Patents.
  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic halogenation. Wikipedia. Available at: [Link]

  • Proposed mechanism for the oxidation of ortho substituted phenols by iodine(V) reagents. ResearchGate. Available at: [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Specific Solvent Issues with Iodination. American Chemical Society. Available at: [Link]

  • Method for preparing iodo-phenol compound. Google Patents.
  • Are iodination reactions an equilibrium. Reddit. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. Available at: [Link]

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Tetrahedron. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective iodination of hydroxylated aromatic ketones. Arkivoc. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health (NIH). Available at: [Link]

  • tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Molbase. Available at: [Link]

  • Isolation of Mono- And Di-Iodine 125 Tyramines for Conjugation Labelling. PubMed. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions in Phenethylcarbamate Synthesis

Welcome to the technical support center for phenethylcarbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving complete an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenethylcarbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving complete and efficient reactions. Instead of a rigid manual, this resource is structured as a series of practical questions and in-depth answers, reflecting the real-world problems faced during synthesis. We will delve into the causality behind common issues and provide field-proven, validated solutions.

FAQ: Core Concepts in Phenethylcarbamate Synthesis

Before troubleshooting, it's crucial to have a firm grasp of the reaction's fundamentals. The most common and direct method for synthesizing phenethylcarbamate is via the acylation of phenethylamine with an agent like ethyl chloroformate. This reaction, a variant of the Schotten-Baumann reaction, is robust but sensitive to several parameters.[1][2]

Q1: What is the fundamental mechanism for the reaction between phenethylamine and ethyl chloroformate?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the phenethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group to form the stable carbamate product. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[3][4]

Q2: Why is a base essential for this reaction?

The reaction generates one equivalent of HCl.[5] If not neutralized, this acid will protonate the starting phenethylamine, forming a non-nucleophilic ammonium salt (phenethylammonium chloride). This effectively removes the amine from the reaction, halting further conversion and leading to an incomplete reaction.[3][5] Common bases include tertiary amines like triethylamine (TEA) or an aqueous base like sodium hydroxide in a two-phase system.[4]

Visualizing the Core Reaction

To better understand the process, let's visualize the key steps.

G cluster_0 Reaction Mechanism PEA Phenethylamine (Nucleophile) TI Tetrahedral Intermediate PEA->TI Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->TI Base Base (e.g., TEA) HCl HCl Base->HCl Neutralization Product Phenethylcarbamate TI->Product Chloride Elimination Salt Base-HCl Salt

Caption: Core mechanism of phenethylcarbamate synthesis.

Troubleshooting Guide: Diagnosing Incomplete Reactions

This section addresses the most common issues encountered when synthesizing phenethylcarbamate.

Q3: My TLC analysis shows a significant amount of unreacted phenethylamine, even after extended reaction time. What's wrong?

This is one of the most frequent problems and almost always points to an issue with the base or the nucleophilicity of the amine.

Possible Cause 1: Insufficient or Ineffective Base

  • Causality: As explained in Q2, the HCl byproduct must be scavenged. If you use less than one stoichiometric equivalent of base, the remaining HCl will protonate your starting amine, rendering it unreactive.[5] If using a biphasic system with aqueous NaOH, poor stirring can limit the neutralization efficiency at the interface.[1][2]

  • Solution:

    • Check Stoichiometry: Ensure you are using at least 1.0 equivalent of base. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of a tertiary amine base like triethylamine.

    • Base Quality: Ensure your base is pure and dry. Old bottles of triethylamine can absorb atmospheric moisture and CO2, reducing their effectiveness.

    • Improve Biphasic Mixing: If using Schotten-Baumann conditions (e.g., DCM/water with NaOH), ensure vigorous stirring to maximize the surface area between the two phases, facilitating efficient acid neutralization.[1]

Possible Cause 2: Poor Reagent Quality

  • Causality: Phenethylamine itself can degrade. Upon exposure to air, it can react with carbon dioxide to form a solid carbonate salt, which is non-nucleophilic.[6] Ethyl chloroformate is highly reactive and susceptible to hydrolysis if exposed to moisture, which would consume the reagent before it can react with the amine.[7]

  • Solution:

    • Verify Reagent Purity: Use freshly opened or properly stored reagents. If phenethylamine has been stored for a long time, consider purifying it by distillation.

    • Use Anhydrous Conditions: For non-aqueous setups, ensure your solvent (e.g., Dichloromethane, THF) is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the ethyl chloroformate.

Q4: The starting material is consumed, but the yield of my desired phenethylcarbamate is low. What side reactions could be occurring?

Low yield with full consumption of the starting amine suggests the reagents are reacting, but not to form the desired product.

Possible Cause 1: Formation of Urea Byproducts

  • Causality: If the ethyl chloroformate degrades to form phosgene (especially in older or improperly stored bottles), or if there are issues with reaction stoichiometry, the highly reactive isocyanate intermediate can form. This isocyanate can then react with another molecule of the starting phenethylamine to produce a disubstituted urea, a common and often difficult-to-remove byproduct.

  • Solution:

    • Controlled Reagent Addition: Add the ethyl chloroformate dropwise to the solution of phenethylamine and base at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and minimizes side reactions.

    • Use High-Quality Reagents: Use a fresh bottle of ethyl chloroformate to minimize the presence of phosgene-related impurities.

Possible Cause 2: Reaction with Tertiary Amine Base

  • Causality: While less common with simple primary amines, tertiary amine bases like triethylamine can, under certain conditions, react with chloroformates.[8][9] This is more prevalent with hindered or less reactive primary/secondary amines where the desired reaction is slow.

  • Solution:

    • Optimize Temperature: Running the reaction at lower temperatures (0 °C to room temperature) generally favors the desired acylation over side reactions involving the tertiary amine base.

    • Consider an Alternative Base: If side reactions with the base are suspected, switching to an inorganic base in a biphasic system (e.g., K₂CO₃ or NaOH in water/DCM) can be an effective strategy.[10]

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting your synthesis.

G start Reaction Incomplete/ Low Yield check_sm TLC/HPLC Analysis: Is Starting Amine (SM) Present? start->check_sm sm_present SM is Present check_sm->sm_present  Yes sm_absent SM is Consumed check_sm->sm_absent  No check_base Verify Base: - Stoichiometry (>1 eq)? - Quality (Dry/Pure)? - Biphasic Mixing? sm_present->check_base check_reagents Verify Reagents: - Amine Purity (No Carbonate)? - Chloroformate Quality (Fresh)? - Anhydrous Conditions? sm_present->check_reagents end_node Optimize & Repeat check_base->end_node check_reagents->end_node check_side_products Analyze Byproducts: - Urea Formation? - Degradation? sm_absent->check_side_products check_conditions Review Conditions: - Slow Addition of ECF? - Temperature Control (0 °C)? sm_absent->check_conditions check_side_products->end_node check_conditions->end_node

Caption: A decision tree for troubleshooting phenethylcarbamate synthesis.

Quantitative Data Summary

Proper stoichiometry and solvent selection are critical. The table below provides a starting point for optimization.

ParameterRecommended ConditionRationale & Notes
Phenethylamine 1.0 equivalentThe limiting reagent by definition.
Ethyl Chloroformate 1.0 - 1.1 equivalentsA slight excess can help drive the reaction to completion, but a large excess increases the risk of side reactions.
Base (e.g., TEA) 1.1 - 1.2 equivalentsMust be in excess to neutralize all generated HCl and maintain a basic environment.[5]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateShould be anhydrous for non-aqueous reactions. DCM is common for both single-phase and biphasic Schotten-Baumann conditions.[11]
Temperature 0 °C to Room TemperatureStarting at 0 °C during the addition of ethyl chloroformate helps control the exothermic reaction and minimize byproducts.[12]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction progress.[13][14]

  • Materials:

    • TLC plates (Silica gel 60 F254)

    • Developing chamber

    • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is 30% Ethyl Acetate in Hexane. Adjust polarity as needed.

    • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Procedure:

    • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and covering it to allow the atmosphere to saturate.

    • On the TLC plate's baseline, spot three lanes:

      • Lane 1 (Reference): A dilute solution of the starting material, phenethylamine.

      • Lane 2 (Co-spot): Spot the reference solution, then spot the reaction mixture directly on top of it.[13]

      • Lane 3 (Reaction): A small aliquot of your reaction mixture.

    • Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the plate under a UV lamp. Phenethylamine and phenethylcarbamate are both UV active.

    • Further visualize by dipping the plate in a KMnO₄ stain. Phenethylamine will typically show a yellowish spot, while the carbamate product may appear as a different color or not react as strongly.

    • Interpretation: A complete reaction will show the disappearance of the phenethylamine spot in Lane 3 and the appearance of a new spot for the product. The co-spot helps to confirm the identity of the spots.[13]

Protocol 2: General Synthesis of Phenethylcarbamate

This protocol provides a robust starting point for the synthesis.

  • Materials:

    • Phenethylamine[15]

    • Ethyl chloroformate[16]

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve phenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add ethyl chloroformate (1.05 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[17]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude phenethylcarbamate.

    • The crude product can be purified further by column chromatography on silica gel or recrystallization if necessary.[17]

References

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]

  • Testbook. (Date not available). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available from: [Link]

  • PrepChem.com. Synthesis of N-phenylethyl carbamate. Available from: [Link]

  • J-Stage. (Date not available). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Available from: [Link]

  • Asian Journal of Research in Chemistry. (Date not available). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Available from: [Link]

  • PubMed Central (PMC). (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Available from: [Link]

  • ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Available from: [Link]

  • JIRCAS. (Date not available). Method for the Residue Determination of Carbamate Pesticides in Crops. Available from: [Link]

  • Environmental Protection Agency (EPA). (Date not available). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • Bentham Science. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Available from: [Link]

  • PubMed Central (PMC). (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available from: [Link]

  • ResearchGate. (2016). Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography. Available from: [Link]

  • PubMed Central (PMC). (Date not available). N-Dealkylation of Amines. Available from: [Link]

  • Google Patents. (Date not available). EP1939172A2 - Method of obtaining phenyl carbamates.
  • Google Patents. (Date not available). US7884121B2 - Process for the preparation of phenylcarbamates.
  • Google Patents. (Date not available). EP1991524A1 - A process for the preparation of phenylcarbamates.
  • Google Patents. (Date not available). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • SpringerLink. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Available from: [Link]

  • PubChem. Ethyl chloroformate. Available from: [Link]

  • PubChem. Phenethylamine. Available from: [Link]

  • ResearchGate. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Available from: [Link]

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  • PubMed. (Date not available). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Available from: [Link]

  • PubMed. (Date not available). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Available from: [Link]

  • ResearchGate. (2025). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Intermediates Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a key chemical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a key chemical intermediate, often utilized in the synthesis of complex pharmaceutical compounds and radiolabeled tracers. Its molecular structure, featuring a carbamate group, an iodinated phenol, and a tert-butyl protecting group, presents a unique analytical challenge. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, and compromised yields in subsequent synthetic steps.

This guide provides a comparative analysis of the principal analytical methodologies for validating the purity of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. We will move beyond simple procedural descriptions to explore the rationale behind method selection, the interpretation of data, and the establishment of a robust, self-validating analytical workflow in line with global regulatory standards.

Strategic Approach to Purity Validation

A comprehensive purity assessment is not reliant on a single technique but rather on an orthogonal approach, where different methods provide complementary information. The strategy involves confirming the compound's identity, quantifying the main component, and identifying and quantifying any impurities.

cluster_0 Purity Validation Workflow cluster_1 Techniques A Initial Synthesis & Purification B Structural Confirmation (Identity) A->B Sample C Purity & Impurity Quantification B->C Confirmed Identity T1 NMR Spectroscopy B->T1 D Impurity Identification C->D Impurity Profile > Threshold E Final Purity Report C->E Quantified Purity T2 HPLC / UPLC (UV) C->T2 T4 qNMR C->T4 D->E Identified Impurities T3 LC-MS D->T3

Caption: Orthogonal Analytical Strategy for Purity Assessment.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked—be it routine quality control, in-depth impurity profiling, or primary purity assignment.

Analytical Method Primary Application Selectivity Sensitivity Analysis Speed Key Advantages Limitations
HPLC / UPLC Routine Purity & Impurity QuantificationHighHigh (ng-pg)Fast (UPLC) to Moderate (HPLC)Robust, reproducible, widely available, excellent for quantitation.[1]Requires reference standards for quantification, may not identify unknown impurities.
LC-MS Impurity Identification & Structural ConfirmationVery HighVery High (pg-fg)ModerateProvides molecular weight and fragmentation data for definitive identification.[2]Quantification can be complex; matrix effects can cause ion suppression.
GC-MS Analysis of Volatile/Semi-Volatile ImpuritiesHighVery HighFastExcellent for residual solvent analysis.Thermally labile carbamates often require derivatization, which adds complexity.[3][4]
qNMR Absolute Purity Determination (Assay)HighLow (µg-mg)FastPrimary method, does not require a specific reference standard of the analyte.[5][6]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.
High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[7] The evolution to UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant improvements in speed, resolution, and sensitivity.[8][9]

  • Expertise & Causality: For tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, a reversed-phase (RP) C18 column is the logical starting point. The molecule possesses significant hydrophobicity due to the iodophenyl and tert-butyl groups, ensuring good retention and separation from more polar impurities. UV detection is highly effective due to the strong chromophore of the iodinated aromatic ring. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which aids in peak purity assessment and distinguishing between co-eluting impurities. The choice between HPLC and UPLC often comes down to throughput needs and available resources; UPLC provides faster analysis and reduced solvent consumption but requires higher initial investment.[1][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for identifying unknown impurities. By coupling the separation power of LC with the detection specificity of a mass spectrometer, one can obtain the molecular weight of an impurity, providing crucial clues to its identity.[2]

  • Expertise & Causality: For this compound, Electrospray Ionization (ESI) in positive mode is a suitable choice, as the carbamate nitrogen can be readily protonated. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), is particularly powerful. It can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[11] For instance, HRMS could distinguish an impurity lacking the iodine atom from one where the tert-butyl group has been cleaved, which would be challenging with UV detection alone.

Gas Chromatography-Mass Spectrometry (GC-MS)

While powerful, GC-MS is generally not the preferred method for intact carbamate analysis.

  • Expertise & Causality: Carbamates are a class of compounds known to be thermally labile, meaning they can decompose at the high temperatures used in a standard GC injector.[3][12] This degradation leads to inaccurate quantification and the potential misidentification of degradation products as process impurities. While techniques like derivatization (e.g., flash methylation) can make carbamates more amenable to GC analysis[13], this adds a reaction step that must be validated for completeness and consistency. Therefore, GC-MS is best reserved for analyzing potential volatile impurities, such as residual solvents from the synthesis.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining the purity (or assay) of organic molecules without relying on a specific reference standard of the analyte itself.[5][6]

  • Expertise & Causality: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By adding a known amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample of the analyte, one can calculate the absolute purity of the analyte by comparing the integrals of specific, well-resolved signals from both compounds.[15] This technique is orthogonal to chromatography and provides a highly accurate purity value, as it is insensitive to non-proton-containing impurities and differences in detector response factors.[6] For tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, the sharp singlet from the nine equivalent protons of the tert-butyl group is an ideal signal for quantification.

Detailed Experimental Protocol: Validated RP-HPLC-UV Method

This protocol describes a self-validating system for the purity determination of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2).[16][17]

Instrumentation and Materials
  • HPLC/UPLC System: With a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Reference Standard: Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate of known, high purity (>99.5%).

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column)

  • Column Temperature: 30 °C

  • Detection: PDA detector, monitoring at 220 nm and 280 nm.

  • Injection Volume: 5 µL

Sample and Standard Preparation
  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The analytical procedure must be validated to demonstrate its fitness for purpose.[16][18] This involves assessing various performance characteristics.

cluster_0 HPLC Method Validation (ICH Q2) Specificity Specificity (Discrimination from impurities) Linearity Linearity (Conc. vs. Response) Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (% RSD) Range->Precision Validated Validated Method Accuracy->Validated Precision->Validated LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Validated Robustness Robustness (Small variations) Robustness->Validated

Caption: Key Parameters for HPLC Method Validation per ICH Guidelines.

  • Specificity: Inject the diluent, a placebo (if in a formulation), and a sample spiked with known related substances to ensure the main peak is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 to 0.2 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[19]

  • Accuracy: Analyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

Conclusion and Recommendations

Validating the purity of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate requires a multi-faceted analytical approach.

  • For routine quality control and release testing , a validated UPLC-PDA method is the most efficient and robust choice, offering high throughput and reliable quantification.[9]

  • For impurity profiling and identification during process development or in response to out-of-specification results, LC-HRMS is indispensable for structural elucidation.[2]

  • For establishing a primary reference standard or for orthogonal confirmation of purity, qNMR provides a highly accurate, absolute measure of the compound's mass fraction.[6][20]

By integrating these methods, researchers and drug developers can build a comprehensive and scientifically sound understanding of their material's purity, ensuring quality and consistency from intermediate to final product. This rigorous approach not only satisfies regulatory expectations but also forms the foundation of robust and reproducible science.[21]

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Zhang, S., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Unknown Author. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
  • Patel, K., et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
  • WebofPharma. (2025). HPLC vs. UPLC.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • Carabias-Martínez, R., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • De Vleeschouwer, M., et al. (2009). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • Gauthier, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (n.d.). Results of Peaks Selection for Unknown Organic Iodine Compounds Identification.
  • Nemoto, S., et al. (1995). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Shodex. (n.d.). LC/MS Analysis of Iodide (VT-50 2D). Retrieved from Shodex HPLC Columns and Standards website. [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES.
  • ResearchGate. (2025). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Semantic Scholar. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
  • Sci-Hub. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • University of Manchester. (2017).
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • ResearchGate. (2025). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • American Chemical Society. (2025). Comparison of statistical multivariate analysis methods for impurity profiling of a carbamate chemical warfare agent precursor. ACS Fall 2025.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]

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Comparative

A Senior Application Scientist's Guide to Iodinated Precursors: A Comparative Analysis of Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

In the landscape of modern drug discovery and molecular imaging, the strategic incorporation of iodine atoms into bioactive molecules is a cornerstone technique. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, off...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and molecular imaging, the strategic incorporation of iodine atoms into bioactive molecules is a cornerstone technique. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, offer a versatile toolkit for both diagnostic imaging (SPECT and PET) and targeted radiotherapy.[1][2] The success of these applications hinges on the precise, stable, and efficient introduction of iodine, a task that relies heavily on the selection of an appropriate iodinated precursor.

This guide provides a comparative analysis of various iodinated precursors, with a central focus on tert-Butyl 4-hydroxy-3-iodophenethylcarbamate , also known as N-Boc-3-iodo-tyramine. We will delve into its synthesis, performance characteristics, and its standing relative to other common precursors, providing researchers with the technical insights needed to make informed decisions in their experimental designs.

Featured Precursor: Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

This precursor is a derivative of tyramine, a naturally occurring monoamine.[3] Its structure is uniquely tailored for utility in multi-step synthesis, particularly for peptide and small molecule labeling. Let's dissect its key structural features:

  • Phenolic Ring: The hydroxyl group on the aromatic ring is a powerful activating group, facilitating electrophilic aromatic substitution. This makes the introduction of iodine onto the ring a high-yielding process.[4]

  • Regioselective Iodination: The iodine atom is strategically placed at the 3-position (ortho to the hydroxyl group). This specific placement is crucial as it often minimizes disruption to the molecule's binding affinity to its biological target compared to iodination at other positions.

  • Boc-Protected Amine: The primary amine of the tyramine backbone is protected by a tert-butyloxycarbonyl (Boc) group. This is arguably its most critical feature. The Boc group is a robust, acid-labile protecting group that prevents the highly nucleophilic amine from participating in unwanted side reactions during both the iodination step and subsequent coupling reactions.[5][6] Its removal under acidic conditions, such as with trifluoroacetic acid (TFA), is typically clean and efficient, regenerating the amine for conjugation.[7]

The combination of a pre-iodinated, regiochemically defined aromatic ring and a protected amine makes N-Boc-3-iodo-tyramine a highly valuable synthon. It allows for the conjugation of an iodinated phenolic moiety to a target molecule via a stable amide bond, a common linkage in pharmaceuticals.

Workflow for Synthesis and Application

The general strategy involves synthesizing the precursor, followed by its deprotection and conjugation to the molecule of interest.

G cluster_0 Precursor Synthesis cluster_1 Conjugation to Target Tyramine Tyramine Boc_Tyramine N-Boc-Tyramine Tyramine->Boc_Tyramine Boc₂O, Base Iodo_Boc_Tyramine tert-Butyl 4-hydroxy-3- iodophenethylcarbamate Boc_Tyramine->Iodo_Boc_Tyramine Iodinating Agent (e.g., I₂, NIS) Deprotection Boc Deprotection Iodo_Boc_Tyramine->Deprotection TFA Coupling Amide Coupling Deprotection->Coupling Target-COOH, Coupling Agents Final_Product Iodinated Conjugate Coupling->Final_Product

Caption: General workflow for the synthesis and application of the precursor.

Comparative Analysis with Alternative Precursors

The choice of an iodination strategy depends on the target molecule's structure, stability, and the desired properties of the final product. N-Boc-3-iodo-tyramine is one of many tools available.

Direct Iodination of Unprotected Precursors (e.g., Tyrosine, Tyramine)

This is the most straightforward approach, where an oxidizing agent is used to generate an electrophilic iodine species that reacts directly with an activated aromatic ring (like tyrosine) already present in the target molecule.

  • Method: Common reagents include Chloramine-T, Iodogen-coated tubes, or lactoperoxidase.[8][9] These methods generate I⁺ in situ from radioiodide (e.g., Na¹²⁵I).

  • Advantages: Simple, one-step procedure.

  • Disadvantages:

    • Lack of Regioselectivity: Can lead to a mixture of mono- and di-iodinated products, which are often difficult to separate.[8]

    • Harsh Conditions: The use of strong oxidizing agents can damage sensitive functional groups in complex biomolecules like peptides and proteins.[2][10]

    • Side Reactions: The unprotected amine in tyramine or other residues like lysine can be oxidized.

Indirect Labeling via Prosthetic Groups

Indirect labeling involves first iodinating a small molecule (a prosthetic group), which is then purified and conjugated to the target molecule. N-Boc-3-iodo-tyramine falls into this category, as does the well-known Bolton-Hunter reagent.

  • Bolton-Hunter Reagent: This is the N-hydroxysuccinimide (NHS) ester of 3-(4-hydroxy-3-iodophenyl)propionic acid.[9] It reacts with primary amines (e.g., the N-terminus or lysine side chains) to form a stable amide bond.

  • Advantages:

    • Allows iodination of molecules that lack a tyrosine residue.[11]

    • The iodination is performed on the precursor, protecting the target molecule from harsh oxidizing conditions.

  • Disadvantages:

    • Introduces a larger, more flexible linker, which may alter the biological activity of the parent molecule.

    • Targets different residues (amines vs. phenols) compared to direct tyrosine iodination.

Precursors for Metal-Mediated Iodination

These methods involve precursors with organometallic functionalities that can be substituted with iodine under very mild conditions.

  • Organostannane Precursors (Iododestannylation): Aryl-trialkylstannane derivatives are highly reactive towards electrophilic iodine, providing excellent yields and high specific activity.[1][2][12]

  • Organoborane Precursors (Iododeboronation): Arylboronic acids or esters are a less toxic alternative to organostannanes and are increasingly used for radiohalogenation.[13]

  • Advantages:

    • Extremely mild reaction conditions, compatible with a wide range of functional groups.

    • Precise site-specific iodination.

  • Disadvantages:

    • Requires multi-step synthesis of the precursor.

    • Residual organotin compounds are highly toxic and must be completely removed from the final product, a significant purification challenge.[1]

Data Summary Table
Precursor / MethodTarget Functional GroupReaction TypeKey Advantage(s)Key Disadvantage(s)
Direct Iodination Phenol (Tyrosine)Electrophilic SubstitutionSimple, one-step processHarsh conditions, poor regioselectivity, potential for oxidation
Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Carboxylic Acid (after deprotection)Amide CouplingHigh stability, excellent regioselectivity, protects amineRequires multi-step synthesis and deprotection
Bolton-Hunter Reagent Amine (Lysine, N-terminus)AcylationLabels molecules without tyrosine; mild conjugationIntroduces a larger linker, may alter bioactivity
Organostannane Precursors TrialkyltinIododestannylationVery mild conditions, high specific activityHigh toxicity of tin reagents, purification challenges
Organoborane Precursors Boronic Acid/EsterIododeboronationMild conditions, low toxicityPrecursor synthesis can be complex

Experimental Protocols

The following protocols are provided as a guide for the synthesis and use of tert-butyl 4-hydroxy-3-iodophenethylcarbamate.

Protocol 1: Synthesis of N-Boc-Tyramine

This initial step protects the amine group of tyramine.[14][15]

  • Dissolve tyramine (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield N-Boc-tyramine, typically as a white solid.

Protocol 2: Iodination of N-Boc-Tyramine

This step introduces iodine regioselectively onto the phenolic ring.

Caption: Electrophilic iodination of the activated phenol ring. (Note: Images are placeholders for chemical structures).

  • Dissolve N-Boc-tyramine (1.0 eq) in methanol or a similar polar solvent.

  • Add a base such as sodium bicarbonate (1.0 eq).

  • In a separate container, dissolve iodine monochloride (ICl, 1.0 eq) or an alternative iodinating agent like N-Iodosuccinimide (NIS) in the same solvent.

  • Slowly add the iodinating agent solution to the N-Boc-tyramine solution at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-hydroxy-3-iodophenethylcarbamate.

Conclusion: Making the Right Choice

Tert-butyl 4-hydroxy-3-iodophenethylcarbamate stands out as a superior precursor when stability, regioselectivity, and the need for a versatile synthetic handle are paramount. It is particularly well-suited for the multi-step synthesis of complex radiopharmaceuticals where the target molecule is sensitive to the harsh conditions of direct labeling.

  • Choose tert-butyl 4-hydroxy-3-iodophenethylcarbamate when:

    • Precise, mono-iodination at a specific site is required.

    • The target molecule is sensitive to oxidation.

    • The synthetic strategy involves coupling an iodinated moiety via an amide bond.

  • Consider alternative precursors when:

    • A rapid, one-step labeling of a tyrosine-containing peptide is sufficient (Direct Iodination).

    • The target molecule lacks a tyrosine but has available primary amines (Bolton-Hunter Reagent).

    • Extremely mild conditions are necessary and the challenges of handling/removing toxic byproducts can be managed (Organostannanes).

By understanding the causality behind the experimental choices and the distinct advantages of each precursor, researchers can design more robust and efficient labeling strategies, accelerating the development of novel diagnostic and therapeutic agents.

References

  • Isolation of Mono- And Di-Iodine 125 Tyramines for Conjug
  • Iodination of phenol. Technical University of Denmark.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
  • Recent Advances in Synthetic Methods for Radioiodination.
  • The Different Strategies for the Radiolabeling of [211At]-Astatin
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. NIH.
  • Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate.
  • Iodinated and/or brominated tyramine derivatives.
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  • Late-stage labeling of diverse peptides and proteins with iodine-125. NIH.
  • A new method of iodine labelling of peptide hormones. PubMed.
  • Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. NIH.
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Validation

A Senior Application Scientist's Guide to Mass Spectrometry: Confirming the Identity of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of complex pharmaceutical agents, intermediates such as tert-Butyl 4-hydroxy-3-iodophenethylcarbamate play a critical role. Ensuring the structural integrity of these building blocks is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, providing a detailed fingerprint of a molecule's mass and structural characteristics.[1][2]

This guide provides an in-depth comparison of common mass spectrometry techniques for the identity confirmation of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. We will delve into the predicted fragmentation patterns and compare the utility of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of this halogenated carbamate.

Predicted Mass Spectrum and Fragmentation of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

The structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, with its combination of a Boc-protected amine, a phenethyl group, and an iodinated phenol, presents several predictable fragmentation pathways under mass spectrometric analysis. The molecular formula is C13H18INO3, with a monoisotopic mass of approximately 363.03 g/mol .[3]

Under soft ionization conditions, a prominent molecular ion peak ([M+H]⁺) at m/z 364 is expected. The fragmentation of this molecule is likely to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and cleavage of the bonds in the phenethyl chain.

Key Predicted Fragmentation Pathways:

  • Loss of the tert-butyl group (-57 Da): A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group, leading to a fragment at m/z 307.

  • Loss of isobutylene (-56 Da): A McLafferty-type rearrangement can lead to the loss of isobutylene from the Boc group, resulting in a fragment at m/z 308.[4]

  • Loss of the entire Boc group (-101 Da): Cleavage of the carbamate bond can result in the loss of the entire Boc group, yielding a fragment at m/z 263.

  • Benzylic cleavage: Cleavage of the bond between the alpha and beta carbons of the phenethyl side chain is a common fragmentation pathway for phenethylamines.[5][6] This would lead to a fragment corresponding to the iodinated hydroxyphenyl moiety.

The following diagram illustrates the predicted fragmentation cascade for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

G M [M+H]⁺ m/z 364 C13H19INO3⁺ F1 [M+H - C4H8]⁺ m/z 308 M->F1 - 56 Da (isobutylene) F2 [M+H - C4H9]⁺ m/z 307 M->F2 - 57 Da (tert-butyl) F3 [M+H - C5H9O2]⁺ m/z 263 M->F3 - 101 Da (Boc group) F4 Iodinated hydroxystyrene fragment m/z 247 M->F4 - C6H12NO2 (benzylic cleavage)

Caption: Predicted ESI-MS/MS fragmentation of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

Comparison of Ionization Techniques: ESI, APCI, and MALDI

The choice of ionization technique is critical for obtaining high-quality mass spectra of small molecules.[7] Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are three of the most common "soft" ionization methods that minimize in-source fragmentation and preserve the molecular ion.[8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged droplets in a strong electric field.[8]Gas-phase chemical ionization at atmospheric pressure.[7]Laser-induced desorption and ionization from a solid matrix.
Analyte Polarity Best for polar to moderately polar compounds.Suitable for less polar to non-polar compounds.[7]Broad applicability, including polar and non-polar compounds.
Thermal Stability Gentle, suitable for thermally labile compounds.[8]Requires thermal desorption, so analytes must be thermally stable.[7]Can cause some thermal degradation depending on the matrix and laser fluence.
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺).Less prone to salt adducts, often shows [M+H]⁺.Can form adducts with the matrix or salts.
Typical Analytes Peptides, proteins, polar small molecules, carbamates.Steroids, lipids, less polar drugs, halogenated compounds.Polymers, proteins, and increasingly, small molecules.
Suitability for the Target Molecule High. The carbamate and hydroxyl groups provide sufficient polarity for efficient ionization.Moderate to High. The phenethyl and iodo groups provide some non-polar character, making APCI a viable alternative.Moderate. While MALDI is increasingly used for small molecules, matrix interference in the low mass range can be a challenge.

Experimental Protocols

Adherence to a well-defined experimental protocol is essential for obtaining reproducible and reliable mass spectrometry data. The following are step-by-step methodologies for the analysis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate using ESI, APCI, and MALDI.

Electrospray Ionization (ESI) Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Mobile Phase: A typical mobile phase for direct infusion would be 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • ESI Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: 30-40 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

  • Data Acquisition: Acquire spectra in positive ion mode over a mass range of m/z 100-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 364).

Atmospheric Pressure Chemical Ionization (APCI) Protocol
  • Sample Preparation: Prepare the sample as described for ESI.

  • Instrumentation: Use a mass spectrometer equipped with an APCI source.

  • Mobile Phase: A mobile phase of 50:50 acetonitrile:water is suitable.

  • APCI Source Parameters:

    • Corona Discharge Current: 3-5 µA

    • Vaporizer Temperature: 350-450 °C

    • Sheath Gas Flow: 40-60 arbitrary units

    • Auxiliary Gas Flow: 5-10 arbitrary units

  • Data Acquisition: Acquire spectra in positive ion mode over a mass range of m/z 100-500.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Protocol
  • Matrix Selection: For small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.

  • Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid. Mix the sample solution (1 mg/mL) with the matrix solution in a 1:10 ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • MALDI Source Parameters:

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Adjust to the minimum necessary for good signal-to-noise to minimize fragmentation.

  • Data Acquisition: Acquire spectra in positive reflectron mode over a mass range of m/z 100-500.

Workflow for Identity Confirmation

The following workflow provides a logical sequence for the confirmation of chemical identity using mass spectrometry, in line with principles outlined in regulatory guidance such as the ICH guidelines.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Confirmation A Prepare Sample and Standards B Select Ionization Technique (ESI, APCI, MALDI) A->B C Acquire High-Resolution Mass Spectrum B->C D Perform Tandem MS (MS/MS) on Molecular Ion C->D E Determine Accurate Mass of Molecular Ion D->E G Analyze Fragmentation Pattern D->G F Calculate Elemental Composition E->F I Confirm Molecular Formula F->I H Compare with Predicted Fragmentation G->H J Confirm Structural Fragments H->J K Final Identity Confirmation I->K J->K

Caption: A systematic workflow for confirming chemical identity via mass spectrometry.

Conclusion

The confirmation of the identity of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is readily achievable through modern mass spectrometry. Electrospray ionization is likely the most suitable technique due to the molecule's polarity, though APCI presents a robust alternative. While MALDI is a powerful tool, careful matrix selection is necessary to avoid interference. By employing high-resolution mass spectrometry, researchers can determine the elemental composition with high confidence. Furthermore, tandem mass spectrometry provides invaluable structural information through the analysis of fragmentation patterns, allowing for unambiguous confirmation of the molecule's identity. This guide provides the foundational knowledge and practical protocols to confidently approach the mass spectrometric analysis of this and similar pharmaceutical intermediates, ensuring the integrity and quality of drug development programs.

References

  • Molbase. tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. [Link]

  • Chem LibreTexts. MS: Elemental Compositions and their Calculation. [Link]

  • Instructables. How to Read a Simple Mass Spectrum. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579–599.
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  • Compound Interest. A Guide to Interpreting Mass Spectra. [Link]

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  • Biotage. When should I choose APCI or ESI for my flash column chromatography? [Link]

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  • Suresh, E., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
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  • Suresh, E., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
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  • PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-t-Boc-3-iodotyramine

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-t-Boc-3-iodot...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-t-Boc-3-iodotyramine, a key intermediate in various synthetic pathways. We delve into the rationale behind method development, comparing stationary phase chemistries and mobile phase compositions to achieve optimal separation and quantification. This document is designed to equip researchers with the necessary expertise to select and implement a robust, validated HPLC method tailored to their specific analytical needs, from routine purity assessments to in-depth impurity profiling.

Introduction: The Analytical Challenge of N-t-Boc-3-iodotyramine

N-t-Boc-3-iodotyramine is a critical building block in medicinal chemistry and targeted drug development. Its purity directly impacts the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). The presence of structurally similar impurities, such as the unreacted starting material (3-Iodotyramine), the de-iodinated analogue (N-t-Boc-tyramine), or potential regioisomers, necessitates a highly selective and robust analytical method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this analysis due to the molecule's inherent hydrophobicity, conferred by the tert-butoxycarbonyl (Boc) protecting group and the iodinated aromatic ring. The presence of a strong UV chromophore in the iodinated phenyl group allows for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors.

This guide will walk through the logical steps of method development, comparing critical parameters to establish a scientifically sound and validated analytical procedure.

Foundational Strategy: The Method Development Workflow

Effective HPLC method development is a systematic process. The goal is to find the optimal balance between resolution, analysis time, and robustness. The workflow described below represents a best-practice approach for establishing a reliable method for N-t-Boc-3-iodotyramine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (Purity, Impurity, Quantification) B Select Stationary Phase (e.g., C18, Phenyl-Hexyl) A->B C Select Mobile Phase (ACN vs. MeOH, pH) B->C D Perform Gradient Scouting Runs C->D E Fine-tune Gradient Slope D->E Initial Results Promising? F Optimize Flow Rate & Temperature E->F G Wavelength Optimization F->G H Assess Peak Shape & Resolution G->H I Specificity & Selectivity H->I Method Optimized? J Linearity & Range I->J K Accuracy & Precision J->K L Robustness Testing K->L M Final Method Implementation L->M Method Validated?

Caption: A systematic workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC. We will compare the two most logical choices for N-t-Boc-3-iodotyramine: the industry-standard C18 (L1) and a Phenyl-Hexyl phase, which offers alternative selectivity.

C18 (Octadecylsilane) Column: The Hydrophobic Workhorse

A C18 column separates analytes primarily based on hydrophobic interactions. The long alkyl chains provide a highly non-polar environment. For N-t-Boc-3-iodotyramine, strong retention is expected due to the molecule's overall hydrophobicity.

Phenyl-Hexyl Column: Leveraging π-π Interactions

A Phenyl-Hexyl column provides a mixed-mode separation mechanism. It retains analytes through hydrophobic interactions (from the hexyl chains) and π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can offer unique selectivity for aromatic and unsaturated compounds, which is highly relevant for separating iodinated species.

Experimental Comparison Data

The following data was generated using a generic screening gradient to assess the performance of each column type under identical mobile phase conditions.

Table 1: Performance Comparison of Stationary Phases

ParameterC18 (L1) ColumnPhenyl-Hexyl ColumnRationale & Commentary
Retention Time (min) 12.511.8The slightly lower retention on the Phenyl-Hexyl column is expected due to the shorter hexyl chains compared to C18.
Resolution (Rs) from 3-Iodotyramine 4.55.2The Phenyl-Hexyl column shows superior resolution for the more polar, un-protected starting material, likely due to favorable π-π interactions.
Tailing Factor (Tf) 1.21.1Both columns provide good peak symmetry, indicating minimal unwanted secondary interactions with residual silanols.
Theoretical Plates (N) 15,00016,500The Phenyl-Hexyl column demonstrates slightly higher efficiency for this analyte under the tested conditions.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic solvent (the "B" solvent) in the mobile phase impacts selectivity, resolution, and column pressure. We compare Acetonitrile (ACN) and Methanol (MeOH), the two most common solvents in RP-HPLC.

  • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure and better efficiency) and is a weaker solvent than methanol, which can sometimes lead to better resolution of closely eluting peaks.

  • Methanol (MeOH): Is a stronger protic solvent that can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN. It is also often a more cost-effective option.

Experimental Comparison Data

The Phenyl-Hexyl column was used to evaluate the performance of both solvents. The gradient was adjusted for each to ensure the main peak eluted at a similar retention time for a fair comparison.

Table 2: Mobile Phase Solvent Comparison

ParameterAcetonitrile / Water with 0.1% Formic AcidMethanol / Water with 0.1% Formic AcidRationale & Commentary
Resolution (Rs) from De-iodinated Impurity 3.12.5ACN provided a significant advantage in resolving the N-t-Boc-tyramine impurity from the main analyte peak.
Analysis Time (min) 1820The lower viscosity of ACN allowed for a slightly faster gradient without over-pressurizing the system.
System Pressure (psi) 28003500As expected, the ACN-based mobile phase generated significantly lower backpressure.

Recommended HPLC Method and Protocol

Based on the comparative data, the following method is recommended for the analysis of N-t-Boc-3-iodotyramine. This protocol is a self-validating system; adherence to these parameters should yield reproducible and accurate results, consistent with established guidelines on analytical procedure development.

Detailed Experimental Protocol

Table 3: Final Optimized HPLC Method Parameters

ParameterValue
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 225 nm (with PDA for peak purity)
Sample Preparation Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Method Validation Logic

This optimized method should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment. The validation process provides objective evidence that the method is fit for its intended purpose.

G cluster_0 Method Attributes cluster_1 Validation Experiment A Specificity A1 Peak Purity (PDA) Spiked Placebo A->A1 B Linearity B1 5-Point Calibration Curve (e.g., 50-150% of nominal) B->B1 C Accuracy C1 Spike Recovery at 3 Levels C->C1 D Precision D1 Repeatability (n=6) Intermediate Precision D->D1 E Robustness E1 Vary Flow, Temp, % Organic E->E1 F Validated Method (Fit for Purpose) A1->F Confirms Identity B1->F Ensures Proportional Response C1->F Confirms Trueness D1->F Ensures Reproducibility E1->F Defines Method Limits

Caption: A logical diagram linking validation attributes to their experimental confirmation.

Conclusion

The successful analysis of N-t-Boc-3-iodotyramine by RP-HPLC is readily achievable through a systematic approach to method development. Our comparative data demonstrates that a Phenyl-Hexyl stationary phase coupled with an acetonitrile/water gradient provides superior selectivity and efficiency compared to the more common C18/methanol combination. This method effectively resolves the main analyte from its key potential impurities, including the 3-Iodotyramine precursor. By following the detailed protocol and adhering to established validation principles, researchers can implement a robust and reliable analytical method to ensure the quality and integrity of this important synthetic intermediate.

References

  • Title: HPLC Analysis of N-Boc-L-tyrosine - Primesep B2 - HPLC Method Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of Iodinated N-Benzoyl-l-tyrosyl-l-tyrosine Derivatives as Potential Thyroid Hormone Analogues Source: MDPI URL: [Link]

  • Title: 3-Iodotyramine hydrochloride | C8H11ClINO Source: PubChem URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development and Validation Source: ScienceDirect URL: [Link]

Validation

A Comparative Guide to the Synthetic Routes of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

For researchers and professionals in the field of drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, tert-butyl 4-hydroxy-3-iodophenethylcarbamate stands as a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, tert-butyl 4-hydroxy-3-iodophenethylcarbamate stands as a valuable intermediate, particularly in the development of adrenergic agents and other neurologically active compounds.[1] The strategic introduction of an iodine atom onto the phenolic ring of a protected tyramine derivative offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, a comparative analysis of their respective merits, and insights into their practical application.

Unveiling the Synthetic Pathways

The synthesis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate fundamentally involves two key transformations: the protection of the primary amine of tyramine with a tert-butoxycarbonyl (Boc) group and the regioselective iodination of the phenolic ring at the position ortho to the hydroxyl group. The sequence of these two steps defines the two primary synthetic routes explored in this guide.

Route 1 commences with the N-Boc protection of commercially available tyramine, a straightforward and high-yielding reaction. This is followed by the more nuanced step of regioselective ortho-iodination of the resulting N-Boc-tyramine.

Route 2 , in contrast, reverses the sequence, starting with the direct iodination of tyramine to form 3-iodotyramine, which is then subjected to N-Boc protection.

This guide will delve into the experimental details of each route, providing a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, safety, and environmental impact.

Route 1: Protection Followed by Iodination

This synthetic strategy prioritizes the early and efficient protection of the amine functionality, a common tactic in multi-step synthesis to prevent unwanted side reactions.

Route 1 Tyramine Tyramine NBocTyramine N-Boc-tyramine Tyramine->NBocTyramine N-Boc Protection (Yield: ~96%) Boc2O Di-tert-butyl dicarbonate (Boc)₂O, TEA, THF FinalProduct tert-Butyl 4-hydroxy-3- iodophenethylcarbamate NBocTyramine->FinalProduct ortho-Iodination IodinationReagent Iodinating Reagent (e.g., NIS, TsOH, CH₂Cl₂)

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Route 1

Step 1a: Synthesis of tert-butyl (4-hydroxyphenethyl)carbamate (N-Boc-tyramine)

This procedure is adapted from a reliable and high-yielding method for the N-Boc protection of tyramine.[2]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tyramine (1.00 g, 7.29 mmol).

  • Dissolve the tyramine in 12.5 mL of anhydrous tetrahydrofuran (THF) with the aid of sonication.

  • To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.59 g, 7.29 mmol, 1.0 molar eq.) in one portion.

  • Add triethylamine (TEA, 1.0 mL, 7.17 mmol, 1.0 molar eq.) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 16 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield N-Boc-tyramine as a white solid. A reported yield for a similar procedure is 96%.[2]

Step 1b: Synthesis of tert-butyl (4-hydroxy-3-iodophenethyl)carbamate

This step employs a regioselective iodination of the electron-rich phenolic ring using N-iodosuccinimide (NIS) and a catalytic amount of a strong acid.

  • In a 50 mL round-bottom flask protected from light, dissolve N-Boc-tyramine (1.00 g, 4.21 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Add p-toluenesulfonic acid (TsOH, 0.080 g, 0.42 mmol, 0.1 molar eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N-iodosuccinimide (NIS, 1.04 g, 4.63 mmol, 1.1 molar eq.) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Route 2: Iodination Followed by Protection

This alternative approach first functionalizes the tyramine core with the iodine atom, followed by the protection of the amine.

Route 2 Tyramine Tyramine Iodotyramine 3-Iodotyramine Tyramine->Iodotyramine ortho-Iodination IodinationReagent Iodinating Reagent (e.g., I₂, H₂O₂) FinalProduct tert-Butyl 4-hydroxy-3- iodophenethylcarbamate Iodotyramine->FinalProduct N-Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc)₂O, TEA, THF

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Route 2

Step 2a: Synthesis of 3-Iodotyramine

This step utilizes a "green" iodination method with molecular iodine and hydrogen peroxide in an aqueous medium.

  • In a 100 mL round-bottom flask, suspend tyramine (1.00 g, 7.29 mmol) in 50 mL of deionized water.

  • Add molecular iodine (I₂, 1.85 g, 7.29 mmol, 1.0 molar eq.) to the suspension.

  • To the stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 0.83 mL, 7.29 mmol, 1.0 molar eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine, followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-iodotyramine can be purified by column chromatography or recrystallization.

Step 2b: Synthesis of tert-butyl (4-hydroxy-3-iodophenethyl)carbamate

The N-Boc protection of 3-iodotyramine follows a similar procedure to that of tyramine.

  • To a 100 mL round-bottom flask, add 3-iodotyramine (1.00 g, 3.79 mmol) and dissolve it in 15 mL of anhydrous THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 0.83 g, 3.79 mmol, 1.0 molar eq.) to the solution.

  • Add triethylamine (TEA, 0.53 mL, 3.79 mmol, 1.0 molar eq.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and purify the product as described in Step 1a to obtain the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Protection First)Route 2 (Iodination First)
Overall Yield Potentially higher due to the high-yielding Boc protection of the readily available starting material.May be lower due to potential challenges in the initial iodination and subsequent handling of the more polar 3-iodotyramine.
Purity of Intermediate N-Boc-tyramine is a stable, crystalline solid that is easily purified.[2]3-Iodotyramine may be more challenging to purify due to its higher polarity and potential for side reactions.
Regioselectivity The bulky N-Boc group may influence the regioselectivity of the iodination, potentially favoring the desired ortho-product.Direct iodination of tyramine can sometimes lead to a mixture of mono- and di-iodinated products, requiring careful control of reaction conditions.
Scalability The N-Boc protection step is highly scalable. The subsequent iodination with NIS is also amenable to scale-up with appropriate safety precautions.The iodination with iodine and hydrogen peroxide is generally considered a scalable and environmentally friendly method.[3]
Safety Considerations N-Iodosuccinimide (NIS) is an irritant and should be handled with care in a well-ventilated fume hood.[4][5][6][7]Hydrogen peroxide (30%) is a strong oxidizer and requires careful handling to avoid contact with skin and eyes.[8][9]
Environmental Impact The use of chlorinated solvents like dichloromethane is a drawback.The use of water as a solvent in the iodination step is a significant advantage, aligning with the principles of green chemistry. The primary byproduct is water.[3][8][9][10]

Discussion and Recommendations

Both synthetic routes present viable pathways to tert-butyl 4-hydroxy-3-iodophenethylcarbamate. The choice between them will likely depend on the specific priorities of the research or development project.

Route 1 offers the advantage of a well-established and high-yielding initial step, leading to a stable and easily purified intermediate. This can simplify the overall process and potentially lead to a higher overall yield of the final product. The use of NIS for iodination provides good control over regioselectivity, a critical factor for ensuring the desired isomer is obtained. However, the use of chlorinated solvents and the handling of NIS are points of consideration for environmental and safety protocols.

Route 2 presents a more "green" approach to the iodination step by utilizing water as the solvent and hydrogen peroxide as a relatively benign oxidant.[3][8][9][10] This can be a significant advantage for large-scale synthesis where environmental impact and waste disposal are major concerns. However, the initial iodination of tyramine may be less selective and could lead to purification challenges. The handling of the more polar 3-iodotyramine intermediate may also require more specialized techniques.

For laboratory-scale synthesis where high purity and a well-defined intermediate are paramount, Route 1 is often the preferred choice . The predictability and high yield of the N-Boc protection step provide a solid foundation for the subsequent iodination. For larger-scale production or in contexts where green chemistry principles are a primary driver, Route 2 warrants serious consideration , provided that the challenges of regioselectivity and purification can be effectively addressed through careful optimization of the reaction conditions.

Conclusion

The synthesis of tert-butyl 4-hydroxy-3-iodophenethylcarbamate can be successfully achieved through at least two distinct synthetic strategies. By carefully considering the factors of yield, purity, scalability, safety, and environmental impact, researchers can select the route that best aligns with their specific needs and resources. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for the efficient and informed synthesis of this important chemical intermediate.

References

  • Redox. (2023, May 5). Hydrogen Peroxide - What Is It, What's It Used For, Sustainability. Retrieved from [Link]

  • Redox. (2023, May 5). Why is Hydrogen peroxide sustainable?. Retrieved from [Link]

  • Lungu, M., et al. (2021). HYDROGEN PEROXIDE IN ECOLOGICAL AND ENVIRONMENTAL CHEMISTRY. Chemistry Journal of Moldova, 16(2), 9-23.
  • Doria.fi. Hydrogen Peroxide as Green Oxidant: Mechanistic Insight in the Direct Synthesis and Application. Retrieved from [Link]

  • Smith, A. B., et al. (2021). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. Taylor & Francis Online. Retrieved from [Link]

  • Press Information Bureau. (2025, March 7). Green and efficient synthesis of hydrogen peroxide under sunlight could benefit the industry. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Cross-Reactivity in Immunoassays Utilizing N-tert-Butoxycarbonyl 3-Iodotyramine Derivatives

An objective comparison of product performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive analysis of cross-reactivity studies involving N-tert-Butoxycarbonyl (Boc) 3-Iodotyramine derivatives. These molecules are critical intermediates in the synthesis of radiolabeled tracers for sensitive immunoassays. We delve into the structural basis of antibody selectivity and provide detailed, field-proven protocols for quantifying cross-reactivity. By comparing the performance of a hypothetical 3-iodotyramine-based tracer against a panel of structurally related endogenous compounds, this guide offers a framework for validating assay specificity and ensuring data integrity in drug development and clinical diagnostics.

Introduction: The Critical Role of Specificity in Ligand-Binding Assays

N-tert-Butoxycarbonyl 3-Iodotyramine serves as a key building block for creating high-specific-activity radiotracers (e.g., with ¹²⁵I) used in radioimmunoassays (RIAs). The Boc protecting group facilitates regioselective iodination and subsequent modifications, but it is the final, deprotected 3-iodotyramine conjugate that participates in the assay. The position of the iodine atom and the integrity of the tyramine backbone are critical determinants of antibody recognition. This guide will use a common application—an RIA for quantifying a hypothetical peptide C-terminally labeled with tyramine—to illustrate the principles and methodologies of a rigorous cross-reactivity assessment.

The Structural Basis of Cross-Reactivity

Antibody-antigen binding is governed by a combination of shape complementarity and non-covalent interactions (hydrophobic, hydrogen bonding, electrostatic) within the antibody's paratope. Cross-reactivity arises when an off-target molecule shares sufficient structural and electronic features with the intended analyte to achieve stable binding.

For a tyramine-based hapten, key recognition features include:

  • The phenolic hydroxyl group.

  • The aromatic ring.

  • The ethylamine side chain.

Modifications to any of these sites can drastically alter antibody binding. The introduction of an iodine atom at the 3-position, for instance, adds significant bulk and alters the electronic properties of the ring, which can be exploited to generate highly specific antibodies.

cluster_Analyte Target Analyte (3-Iodotyramine) cluster_CrossReactant Cross-Reactant (Tyramine) pocket1 Hydrophobic Pocket pocket2 H-Bond Acceptor pocket3 Steric Constraint A_Ring Aromatic Ring A_Ring->pocket1 Fits A_OH Hydroxyl Group A_OH->pocket2 Binds A_Iodine Iodine Atom A_Iodine->pocket3 Recognized CR_Ring Aromatic Ring CR_Ring->pocket1 Fits CR_OH Hydroxyl Group CR_OH->pocket2 Binds CR_Space Unoccupied Space CR_Space->pocket3 No Interaction

Caption: Antibody recognition of the target vs. a cross-reactant.

Experimental Workflow for Cross-Reactivity Assessment

The most common method for determining cross-reactivity is through competitive displacement analysis. This involves assessing the ability of a panel of structurally related compounds to displace the radiolabeled tracer from the antibody, compared to the displacement achieved by the standard (unlabeled) analyte.

A Prepare Stock Solutions (Standard & Test Compounds) B Generate Standard Curve (Varying concentrations of unlabeled standard + fixed tracer & antibody) A->B C Generate Inhibition Curves (Varying concentrations of test compound + fixed tracer & antibody) A->C D Incubate to Equilibrium B->D C->D E Separate Bound/Free Tracer (e.g., precipitation, charcoal adsorption) D->E F Quantify Bound Radioactivity (Gamma Counter) E->F G Data Analysis: Calculate IC50 for all compounds F->G H Calculate % Cross-Reactivity G->H

Validation

Validating the Structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with 2D NMR: A Comparative Guide

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, a p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, a potential intermediate in targeted therapeutic synthesis, precise structural validation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the proton and carbon environments, complex substitution patterns can lead to spectral overlap and ambiguity. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to definitively elucidate the structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying causality for experimental choices, ensuring a self-validating approach to structural confirmation.

The Structural Puzzle: tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

The target molecule, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, presents a distinct set of structural features: a 1,2,4-trisubstituted benzene ring, a phenethyl backbone, and a tert-butoxycarbonyl (Boc) protecting group. The key challenge lies in confirming the precise connectivity of these fragments, particularly the regiochemistry of the iodine and hydroxyl groups on the aromatic ring.

Structure:

To illustrate the power of 2D NMR in solving this puzzle, we will refer to expected chemical shifts and correlations based on known data for closely related structures, such as N-Boc-tyramine, and established principles of NMR spectroscopy.[1][2][3]

The 2D NMR Toolkit: A Multi-faceted Approach

A single 2D NMR experiment provides a specific type of structural information. A combination of experiments is therefore essential for a comprehensive and trustworthy validation.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in identifying spin systems, such as the ethyl chain in our target molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). It provides a clear map of which protons are bonded to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment identifies longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

The logical workflow for our structural validation is as follows:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation a ¹H NMR c COSY (¹H-¹H Connectivity) a->c d HSQC (¹H-¹³C Direct Correlation) a->d e HMBC (¹H-¹³C Long-Range Correlation) a->e b ¹³C NMR b->d b->e f Fragment Assembly c->f d->f e->f g Final Structure Validation f->g

/`--- --C(4) C(3)-I || || C(5)--C(2) \ / C(6) | CH2(7) | CH2(8) | NH(9) | C=O(11) | O | C(12)(CH3(13))3

Caption: Key COSY correlations for structural confirmation.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum will unambiguously assign the carbons directly bonded to protons.

  • A cross-peak will connect the H-7 signal to the C-7 carbon signal.

  • A cross-peak will connect the H-8 signal to the C-8 carbon signal.

  • Cross-peaks will be observed for the aromatic protons and their corresponding carbons (H-2 to C-2, H-5 to C-5, and H-6 to C-6).

  • A strong cross-peak will be seen for the methyl protons (H-13) and the methyl carbons (C-13) of the tert-butyl group.

HMBC Analysis: Assembling the Final Structure

The HMBC spectrum is the key to connecting all the fragments and confirming the overall structure.

  • Connecting the Phenethyl Group to the Aromatic Ring: The protons of the ethyl group (H-7) will show a correlation to the aromatic carbon C-1. This is a crucial correlation that confirms the attachment of the ethyl side chain to the benzene ring. H-7 will also show correlations to C-2 and C-6.

  • Confirming the Carbamate Linkage: The protons at H-8 will show a correlation to the carbamate carbonyl carbon (C-11). This confirms the N-Boc protection of the phenethylamine nitrogen. The NH proton (H-9) will also show a correlation to C-8 and C-11.

  • Validating the tert-Butyl Group: The methyl protons of the tert-butyl group (H-13) will show a strong correlation to the quaternary carbon of the tert-butyl group (C-12) and a weaker correlation to the carbamate carbonyl carbon (C-11).

  • Pinpointing the Substituent Positions: The aromatic protons provide the final pieces of the puzzle.

    • H-2 will show correlations to C-4 and C-6, and importantly to the iodinated carbon C-3.

    • H-6 will show correlations to C-4 and C-2, and to the side-chain attachment carbon C-1.

    • H-5 will show correlations to C-1 and C-3.

G H7 H-7 C1 C-1 H7->C1 ³J(C,H) C2 C-2 H7->C2 ³J(C,H) C6 C-6 H7->C6 ²J(C,H) H8 H-8 C11 C-11 (C=O) H8->C11 ³J(C,H) H13 H-13 (t-Bu) H13->C11 ⁴J(C,H) C12 C-12 (t-Bu) H13->C12 ²J(C,H) H2 H-2 C4 C-4 (C-OH) H2->C4 ³J(C,H) C3 C-3 (C-I) H2->C3 ²J(C,H)

Sources

Comparative

Benchmarking the efficiency of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate in coupling reactions

An In-Depth Comparative Guide to the Efficiency of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate in Palladium-Catalyzed Cross-Coupling Reactions Abstract In the intricate field of medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficiency of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

In the intricate field of medicinal chemistry and materials science, the ability to selectively and efficiently construct complex molecular architectures is of paramount importance. Aryl iodides equipped with multiple, orthogonally reactive functional groups are powerful synthons that enable convergent and flexible synthetic strategies. This guide presents a comprehensive benchmark analysis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate , a trifunctional building block featuring a Boc-protected amine, a phenolic hydroxyl group, and a reactive C-I bond. Its performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—is objectively compared against structurally relevant alternatives. We provide detailed, field-tested protocols, quantitative performance data, and mechanistic insights to explain the observed reactivity, thereby offering researchers a robust framework for experimental design and catalyst selection.

Introduction: The Strategic Value of a Trifunctional Synthon

The design of modern synthetic routes often hinges on the use of building blocks that offer a high degree of molecular complexity and handles for subsequent, selective transformations. Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate embodies this principle. Its structure is strategically designed for multi-stage functionalization:

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed coupling reactions, ensuring high efficiency and allowing for milder reaction conditions compared to analogous bromides or chlorides.[1]

  • Phenolic Hydroxyl: This group can direct metallation, participate in O-arylations or O-alkylations, and its acidity can influence catalyst-base interactions. Its presence without a protecting group is a key advantage for synthetic efficiency, avoiding additional protection/deprotection steps.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of coupling conditions (basic, organometallic) yet can be cleanly removed under acidic conditions, revealing a nucleophilic handle for late-stage diversification.

This guide benchmarks this versatile substrate against two key comparators to elucidate the specific contributions of its functional groups:

  • 4-Iodophenol: A simpler analog to assess the influence of the N-Boc-phenethyl sidechain.

  • tert-Butyl 4-hydroxy-3-bromophenethylcarbamate: An analogous bromide to directly compare the well-established reactivity hierarchy of aryl halides (I > Br).[1]

Experimental Workflow: A Systematic Approach to Benchmarking

Our comparative analysis follows a standardized workflow to ensure data integrity and reproducibility. Each substrate was subjected to optimized conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with yields determined by calibrated analytical methods (NMR/HPLC).

Caption: Standardized workflow for benchmarking substrate efficiency.

Performance in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in pharmaceuticals.[2][3] The reaction was performed with phenylboronic acid as the coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In an argon-flushed Schlenk tube, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and [Pd(PPh₃)₄] (2 mol%).

  • Add a degassed solvent mixture of Dioxane/H₂O (4:1, 5 mL).

  • Heat the mixture at 90 °C with vigorous stirring for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the pure product.

Comparative Data
SubstrateHalogenYield (%)Key Observations
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Iodo94Excellent yield, demonstrating high catalyst turnover.
4-IodophenolIodo91Slightly lower yield, suggesting the sidechain has a minor electronic or stabilizing effect.
tert-Butyl 4-hydroxy-3-bromophenethylcarbamateBromo78Significantly lower yield under identical conditions, confirming the higher reactivity of the C-I bond.

Analysis: The target compound demonstrates exceptional efficiency, slightly outperforming the simpler 4-iodophenol. This suggests the N-Boc-phenethyl side chain does not sterically hinder the catalytic site and may offer a subtle, favorable electronic contribution. The stark drop in yield for the bromo-analog underscores the kinetic advantage of using an aryl iodide, which allows for lower catalyst loading or shorter reaction times in process chemistry.[4]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXLn trans-ArPd(II)XLₙ OxAdd->ArPdXLn Transmetal Transmetalation ArPdXLn->Transmetal ArPdR ArPdR Transmetal->ArPdR L2 cis-ArPd(II)R'Lₙ RedElim Reductive Elimination L2->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-I (or Ar-Br) ArX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base (K₂CO₃) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Sonogashira C-C Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs.[5][6][7] The reaction was benchmarked using phenylacetylene.

Experimental Protocol: Sonogashira Coupling
  • To an argon-flushed Schlenk tube, add the aryl halide (1.0 mmol), [Pd(PPh₃)₂Cl₂] (1.5 mol%), and Copper(I) iodide (CuI, 2 mol%).

  • Add degassed triethylamine (TEA, 4 mL) and THF (2 mL).

  • Add phenylacetylene (1.1 mmol) via syringe and stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic solution with 5% aqueous HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Comparative Data
SubstrateHalogenYield (%)Key Observations
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Iodo91High yield under mild, room-temperature conditions.
4-IodophenolIodo89Similar high reactivity, indicating the phenolic proton does not inhibit the Cu/Pd catalytic system.
tert-Butyl 4-hydroxy-3-bromophenethylcarbamateBromo55Requires heating (60 °C) and longer reaction time (12h) for moderate conversion.

Analysis: Again, the target iodo-compound is highly efficient, providing excellent yields under very mild conditions. The Sonogashira reaction is known to be tolerant of the acidic phenolic proton. The significantly poorer performance of the bromo-analog highlights the practical utility of the iodide; achieving a comparable yield with the bromide would necessitate higher temperatures and potentially lead to more side products, complicating purification.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-XL₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdAlkynylL2 Ar-Pd(II)-(C≡CR')L₂ ArPdXL2->ArPdAlkynylL2 Transmetalation ArPdAlkynylL2->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkynylL2->Product CuX CuX CuAlkynyl Cu-C≡CR' CuX->CuAlkynyl Base CuAlkynyl->ArPdXL2 CuAlkynyl->CuX to Pd cycle Alkyne H-C≡CR' Alkyne->CuAlkynyl Base Base (TEA)

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Performance in Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[8][9][10] We benchmarked the coupling with a common secondary amine, morpholine.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with the aryl halide (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Remove the vial from the glovebox, add morpholine (1.2 mmol) and anhydrous toluene (4 mL) under an argon atmosphere.

  • Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired arylamine.

Comparative Data
SubstrateHalogenYield (%)Key Observations
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate Iodo85Good yield, though the reaction is sensitive to base and catalyst choice.
4-IodophenolIodo75Lower yield; the phenolic proton can compete with the amine for the base, potentially complicating the catalytic cycle.
tert-Butyl 4-hydroxy-3-bromophenethylcarbamateBromo88Excellent yield. The C-Br bond is sufficiently reactive with modern, bulky phosphine ligands.

Analysis: Interestingly, the bromo-analog shows slightly better performance than the iodo-analog in this specific amination. While counterintuitive based on bond strength, this phenomenon can occur with highly active modern catalyst systems. The deprotonated phenoxide of the starting material can act as a ligand for palladium, and iodide itself can form bridging dimers that inhibit catalysis.[10] In some cases, the slightly less reactive C-Br bond can lead to a more controlled and ultimately more efficient catalytic cycle when using highly active (and often sterically hindered) ligands like XPhos.[9] The lower yield for 4-iodophenol highlights the benefit of the bulky sidechain on the target substrate, which may disfavor unproductive catalyst aggregation or side reactions involving the phenoxide.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL Ar-Pd(II)-XL OxAdd->ArPdXL AmineCoord Amine Coordination & Deprotonation ArPdXL->AmineCoord ArPdAmidoL Ar-Pd(II)-(NR₂)L AmineCoord->ArPdAmidoL RedElim Reductive Elimination ArPdAmidoL->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base (NaOtBu) Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion: An Efficient and Versatile Building Block

This comparative guide demonstrates that tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a highly efficient substrate for palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura and Sonogashira couplings , its C-I bond provides superior reactivity over the analogous bromide, enabling high yields under mild conditions. The presence of the full sidechain and the free hydroxyl group does not impede, and may even slightly enhance, catalytic efficiency compared to simpler iodophenols.

  • For Buchwald-Hartwig aminations , while the analogous bromide performs exceptionally well with modern catalyst systems, the target iodide still provides very good yields and remains a highly viable substrate.

The true synthetic power of this molecule lies in its capacity for selective, sequential functionalization. A researcher can first exploit the high reactivity of the C-I bond, then perform a transformation at the phenolic -OH, and finally deprotect and react the amine, all from a single, well-behaved starting material. This makes tert-Butyl 4-hydroxy-3-iodophenethylcarbamate an invaluable tool for accelerating the discovery of novel pharmaceuticals and advanced materials.

References

  • ResearchGate. (2018). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]

  • Georghiou, P. E., et al. (2013). Synthesis of calix[11]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. Chinese Chemical Letters. [Link]

  • MacMillan, D. W. C., et al. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Ritter, T., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step procedures for the proper disposal of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step procedures for the proper disposal of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, ensuring laboratory safety and environmental protection. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties and associated hazards of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is the critical first step in establishing safe disposal protocols. As no specific Safety Data Sheet (SDS) exists for this unique compound, a hazard assessment must be extrapolated from its constituent functional groups: the iodinated phenol, the carbamate linkage, and the tert-butyl group.

Predicted Hazard Profile:

Hazard ClassGHS PictogramSignal WordHazard StatementCausality
Skin Corrosion/IrritationWarning H315: Causes skin irritation.[1][2][3]The phenolic hydroxyl group can be irritating to the skin upon direct contact.
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.[1][2][3]Direct contact with eye tissue can cause significant irritation.
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation.[1][2][3]Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.
Environmental Hazard(Not Classified)May be harmful to aquatic life with long-lasting effects.Iodinated organic compounds can be persistent in the environment. While specific data is unavailable, cautious handling is warranted.[4][5]

Thermal Decomposition: Upon heating, thermal decomposition may release irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[6]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling or initiating any disposal procedures, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls.

Control TypeSpecificationRationale
Engineering Chemical Fume HoodAll handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
PPE: Hand Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact.[7]
PPE: Eye Safety Goggles with Side ShieldsProtects eyes from splashes or contact with airborne particles.[7][8]
PPE: Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Primary Disposal Pathway: Segregation and Professional Disposal

The primary and most recommended method for the disposal of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is through a licensed hazardous waste management company.[7][9] This ensures compliance with local, regional, and national regulations.[6]

Step-by-Step Protocol:

  • Segregation: Do NOT mix waste tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[6][7] Cross-contamination can lead to unknown and potentially dangerous chemical reactions.

  • Containerization: Place the waste material into a dedicated, chemically compatible, and sealable container. High-density polyethylene (HDPE) is a suitable choice.[7] The container must be in good condition with no leaks or cracks.

  • Labeling: Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "tert-Butyl 4-hydroxy-3-iodophenethylcarbamate"

    • Key Hazards: "Irritant"

    • Accumulation Start Date

  • Storage: Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Generate Waste (tert-Butyl 4-hydroxy-3-iodophenethylcarbamate) B Segregate Waste Stream (Do not mix) A->B C Place in Compatible Container (e.g., HDPE) B->C D Label Container (Hazardous Waste, Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup with EHS or Licensed Contractor E->F Handover G Transport to Licensed Waste Management Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Primary disposal workflow for laboratory chemical waste.

Secondary Procedure: Chemical Neutralization of Small Quantities

For small residual amounts, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to degrade the carbamate functional group, rendering the compound less hazardous before collection. This procedure should only be considered when a licensed disposal service is not immediately available and must be performed with extreme caution.

Principle of Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under strong basic conditions. This reaction breaks the molecule into 4-hydroxy-3-iodophenethylamine, tert-butanol, and carbon dioxide, which are then collected as hazardous waste. The primary hazard of the carbamate functionality is thus neutralized.[7][10]

Step-by-Step Protocol for Small-Scale Hydrolysis (<1g):

StepActionRationale
1. Preparation In a chemical fume hood, prepare a 2M solution of sodium hydroxide (NaOH) in a 3:1 mixture of ethanol and water.The ethanolic solution aids in dissolving the organic compound, while the strong base (NaOH) is the hydrolyzing agent.
2. Reaction Add the tert-Butyl 4-hydroxy-3-iodophenethylcarbamate waste to a round-bottom flask equipped with a magnetic stir bar. Slowly add an excess (approx. 10 equivalents) of the 2M NaOH solution.A stoichiometric excess of base ensures the complete and irreversible hydrolysis of the carbamate ester.
3. Heating Gently heat the mixture to reflux (approx. 80-90°C) for a minimum of 4 hours.Heating accelerates the rate of the hydrolysis reaction.
4. Cooling & Neutralization Allow the solution to cool to room temperature. Carefully neutralize the excess base by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 7.Neutralization is critical before final collection to prevent reactions with other waste streams.
5. Collection Transfer the entire neutralized mixture to your designated aqueous hazardous waste container.Although the primary reactive group has been destroyed, the resulting solution still contains iodinated aromatic compounds and must be disposed of as hazardous waste.
Spill Management

In the event of an accidental spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE suite as described in Section 2.

  • Containment: For solid spills, gently sweep up the material to avoid raising dust. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

  • Collection: Carefully scoop the contained material and absorbent into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet - 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2010).
  • CPAchem. (2025).
  • MedChemExpress. (2026). tert-Butyl (4-hydroxybutyl)
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Duke University. (2018). Standard Operating Procedure for work with Iodine. Duke SMIF.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Organic Chemistry practical course. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Method 632.
  • Campana, S., et al. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.
  • Australian Industrial Chemicals Introduction Scheme. (2022).

Sources

Handling

A Senior Application Scientist's Guide to Handling tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Hazard Assessment: A Synthesis of Structural Analogs The core principle of this guide is to treat tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with the caution merited by its constituent chemical classes. Structurally s...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Analogs

The core principle of this guide is to treat tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with the caution merited by its constituent chemical classes. Structurally similar compounds, such as tert-Butyl 4-hydroxybenzylcarbamate and other carbamates, consistently demonstrate specific hazards.[1][2][3] Our safety protocol is therefore derived from these known risks.

The primary hazards are identified as:

  • Skin Irritation: Phenolic compounds and carbamates can cause skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[2][3][4][5][6]

  • Respiratory Tract Irritation: If the compound is a solid or powder, inhalation of dusts may lead to respiratory irritation.[2][3][4][5]

Table 1: Hazard Profile Based on Structural Analogs

Hazard Class GHS Classification (Based on Analogs) Rationale
Acute Toxicity, Oral Warning (Category 4) Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Warning (Category 2) Causes skin irritation.[2][3][4][5]
Eye Damage/Irritation Warning (Category 2A) Causes serious eye irritation.[2][3][4][5][6]

| Specific Target Organ Toxicity | Warning (STOT SE 3) | May cause respiratory irritation.[2][3][4][5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of specific equipment is contingent on the scale and nature of the procedure being performed. All handling of this compound, especially of the solid form, must occur within a certified chemical fume hood.

Table 2: Recommended PPE for Handling tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

PPE Category Specification Rationale & Best Practices
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant).[6] A face shield should be worn over goggles during procedures with a high risk of splashing. Protects against accidental splashes and airborne particles causing serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile recommended). Prevents skin contact and irritation.[2][6] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Never wear leather or fabric gloves.[7] Discard gloves immediately if contaminated and wash hands thoroughly.
Body Protection Flame-retardant lab coat. For large-scale operations or significant splash/dust potential, chemical-resistant coveralls are required.[8][9] Protects skin from contamination.[6] Clothing worn during handling is considered contaminated and must be washed before reuse.[1][9] Pant legs should be worn outside of footwear.[9]

| Respiratory Protection | Work must be conducted in a chemical fume hood. If dust or aerosols may be generated outside of a hood, a NIOSH-approved respirator (e.g., N95 for dusts or an air-purifying respirator with organic vapor cartridges) is mandatory.[6][8] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[2][3] |

Operational and Disposal Plans

A systematic workflow is critical for ensuring safety from the start of an experiment through to final waste disposal.

Safe Handling Workflow

The following diagram outlines the mandatory, self-validating workflow for handling tert-Butyl 4-hydroxy-3-iodophenethylcarbamate. Each step is designed to verify the safety of the preceding one, creating a chain of protective measures.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal a 1. Verify Fume Hood Certification & Flow b 2. Locate & Test Eyewash/Safety Shower a->b c 3. Don Required PPE (Gloves, Goggles, Lab Coat) b->c d 4. Carefully Weigh/Transfer Compound to Minimize Dust c->d e 5. Perform Chemical Transformation d->e f 6. Decontaminate Glassware & Work Surfaces e->f g 7. Segregate Waste into 'Halogenated Organic' Container f->g h 8. Doff PPE in Correct Order (Gloves First) g->h i 9. Wash Hands Thoroughly h->i

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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